7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVMIGRXQRPSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663909 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93366-88-2 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Architectural Significance of the 7-Deazapurine Core
An In-Depth Technical Guide to the Physicochemical Properties of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold. As a bioisostere of natural purines, this "7-deazapurine" framework mimics the structure of adenine and guanine, allowing it to engage with biological machinery that recognizes these fundamental building blocks of life.[1][2] This structural mimicry has been masterfully exploited to develop a multitude of targeted therapies, particularly in the realm of kinase inhibition.[3][4][5][6][7][8]
This guide provides an in-depth exploration of the core physicochemical properties of a specific, vital derivative: This compound . Understanding these fundamental characteristics is not merely an academic exercise; it is the bedrock upon which successful drug design, formulation, and development are built. For researchers and scientists, a thorough grasp of the pKa, lipophilicity, solubility, and structural features of this molecule is critical for predicting its in vivo behavior and optimizing its therapeutic potential.
Caption: Workflow for pKa determination using NMR spectroscopy.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity. [9][10] Protocol: The Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases. [9][11][12]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be accurately quantifiable by the chosen analytical method (e.g., HPLC-UV).
-
Partitioning:
-
Add known volumes of the pre-saturated n-octanol and aqueous phases to a glass vial (e.g., 5 mL of each).
-
Add a small aliquot of the compound's stock solution.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases. [9]4. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method like HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).
Caption: Workflow for the Shake-Flask logP determination method.
Determination of Aqueous Solubility
Aqueous solubility is a 'make-or-break' parameter for many drug candidates.
Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic equilibrium solubility of a compound. [13][14][15]
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffer at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). [16]The presence of undissolved solid is essential.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient time to reach equilibrium (usually 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; methods include centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter plate. [13]4. Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The measured concentration is the equilibrium solubility at that specific pH and temperature.
Section 4: Relevance in Drug Discovery and the ADME Pathway
The physicochemical properties of this compound are not isolated data points; they are interconnected predictors of its ultimate fate in the body.
-
Absorption: For oral administration, the compound must first dissolve in the gastrointestinal fluids (governed by solubility ) and then pass through the gut wall into the bloodstream. Its ability to cross the lipid membranes of intestinal cells is predicted by its logP . The pKa determines its charge state in the varying pH of the GI tract, which in turn affects both solubility and permeability.
-
Distribution: Once in the bloodstream, the compound distributes to various tissues. Lipophilic compounds (higher logP ) may partition more readily into fatty tissues and cross the blood-brain barrier, while polar compounds tend to remain in the aqueous environment of the blood.
-
Metabolism & Excretion: The structure's reactivity, including the exocyclic amine and the pyrrole ring, provides sites for metabolic modification by enzymes (e.g., CYPs). The overall polarity of the molecule, a function of its structure and ionization, influences its route of excretion, primarily via the kidneys (for polar compounds) or bile (for more lipophilic compounds).
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably successful starting point for numerous kinase inhibitors precisely because its physicochemical properties can be finely tuned through synthetic modification at various positions on the ring system. [7][8][17]
Caption: Interplay between physicochemical properties and the drug development process.
Conclusion
This compound is more than a simple heterocycle; it is a foundational building block in modern medicinal chemistry. Its favorable physicochemical profile—characterized by a planar, hydrogen-bonding structure, tunable lipophilicity, and pH-dependent solubility—makes it an ideal starting point for designing potent and selective therapeutic agents. A comprehensive understanding and precise experimental determination of these core properties, as outlined in this guide, are indispensable for any research program aiming to leverage this powerful scaffold to develop the next generation of targeted medicines.
References
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022).
- LogP / LogD shake-flask method - Protocols.io. (2024).
- Shake Flask logK - Lokey Lab Protocols. (2017).
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed. (2019).
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF - ResearchGate. (2009).
- 7-Deazaguanine | C6H6N4O | CID 135408714 - PubChem.
- PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. (2021).
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015).
- E1148 Standard Test Method for Measurements of Aqueous Solubility - ASTM. (2010).
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (2023).
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019).
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed. (2009).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION - WHO. (2018).
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2024).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023).
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed. (2019).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (2006).
- Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed. (2025).
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
- The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2011).
- Four additional natural 7-deazaguanine derivatives in phages and how to make them. (2023).
- 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem.
- Development of Methods for the Determination of pKa Values - PMC - NIH. (2013).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (2018).
- 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system | Nucleic Acids Research | Oxford Academic. (2018).
- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed. (2024).
- Four additional natural 7-deazaguanine derivatives in phages and how to make them - DiVA portal. (2023).
- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017).
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijsred.com [ijsred.com]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 7H-pyrrolo[2,3-d]pyrimidin-2-amine in Organic Solvents
Part 1: Introduction
Significance of 7H-pyrrolo[2,3-d]pyrimidin-2-amine in Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive binding to a wide array of enzymatic targets, leading to significant therapeutic potential.[1] Derivatives of this core structure have been investigated as potent inhibitors of kinases, antivirals, and anticancer agents. This compound, in particular, serves as a crucial building block or key pharmacophore in the development of novel therapeutics. Its strategic importance lies in the amino group at the 2-position, which can act as a hydrogen bond donor, and the pyrrole nitrogen, which can be a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.
The Critical Role of Solubility in Drug Discovery and Development
The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with solubility being a primary hurdle. A compound's ability to dissolve in a solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. Poor solubility can lead to erratic absorption, diminished in vivo activity, and complex and costly formulation strategies. Therefore, a thorough understanding and characterization of the solubility profile of a lead compound, such as this compound, in various solvent systems is not merely a perfunctory exercise but a critical determinant of its developmental fate.
Scope and Objectives of the Guide
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals. The guide will delve into the theoretical underpinnings of solubility, present anticipated solubility trends based on the molecule's physicochemical properties, and offer a detailed, field-proven experimental protocol for the quantitative determination of solubility. The objective is to equip the reader with the foundational knowledge and practical tools to confidently assess and leverage the solubility characteristics of this important heterocyclic compound.
Part 2: Physicochemical Properties of this compound
Chemical Structure and Key Functional Groups
The chemical structure of this compound is characterized by a fused bicyclic system of a pyrimidine and a pyrrole ring.
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Molecular Formula: C₆H₆N₄
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Molecular Weight: 134.14 g/mol
-
Key Functional Groups:
-
2-amino group: A primary amine that can act as a hydrogen bond donor.
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Pyrimidine ring: Contains two nitrogen atoms, which are potential hydrogen bond acceptors.
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Pyrrole ring: Contains a secondary amine (NH) that can act as a hydrogen bond donor.
-
The presence of multiple hydrogen bond donors and acceptors suggests the potential for strong intermolecular interactions, which will significantly influence its solubility.
General Physical Properties
| Property | Value |
| Molecular Weight | 134.14 g/mol |
| Boiling Point | 359.8 °C at 760 mmHg |
| Density | 1.62 g/cm³ |
| Appearance | White to off-white crystalline solid |
Note: These values are compiled from various sources and should be considered as estimates. Experimental verification is recommended.
Predicted Solubility Profile
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to both donate and accept hydrogen bonds suggests that it should have favorable solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the molecule and the presence of hydrogen bond acceptors should lead to good solubility in these solvents. Qualitative data for related compounds suggests good solubility in DMSO.[2][3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the molecule, it is predicted to have very low solubility in nonpolar solvents.
Part 3: Theoretical Principles of Solubility
Solvent-Solute Interactions: "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. For this compound, its polar nature, arising from the nitrogen-containing heterocycles and the amino group, dictates that it will be more soluble in polar solvents. The dissolution process involves the disruption of intermolecular forces within the solute crystal lattice and the solvent, followed by the formation of new solute-solvent interactions. For dissolution to be favorable, the energy released from the formation of solute-solvent interactions should be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
Impact of Temperature and Pressure on Solubility
For most solid solutes, including this compound, solubility in organic solvents tends to increase with temperature. The increased kinetic energy at higher temperatures helps to overcome the intermolecular forces within the crystal lattice, facilitating dissolution. Pressure generally has a negligible effect on the solubility of solids in liquids.
The Influence of the Solid State: Polymorphism and its Effect on Solubility
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can have a profound impact on solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, which in turn affects their solubility. A less stable, metastable polymorph will generally have a higher solubility than a more stable crystalline form. It is crucial for researchers to be aware of the polymorphic form of this compound they are working with, as this can lead to variability in experimental results.
pH-Dependent Solubility of Ionizable Compounds
This compound possesses both acidic (pyrrole NH) and basic (amino group and pyrimidine nitrogens) centers. Therefore, its solubility in protic solvents can be significantly influenced by the pH of the medium. In acidic conditions, the basic nitrogens can be protonated, forming a more soluble salt. Conversely, in basic conditions, the pyrrole proton can be removed, also potentially increasing solubility.
Part 4: Solubility of this compound in Organic Solvents
Illustrative Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 10 |
| Methanol | Polar Protic | 1 - 10 |
| Ethanol | Polar Protic | 0.1 - 1 |
| Acetonitrile | Polar Aprotic | 0.1 - 1 |
| Acetone | Polar Aprotic | < 0.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | < 0.1 |
| Dichloromethane (DCM) | Nonpolar | < 0.01 |
| Toluene | Nonpolar | < 0.01 |
| Hexane | Nonpolar | < 0.01 |
Analysis of Solubility Trends
The predicted trend of high solubility in polar aprotic solvents like DMSO and DMF is consistent with the behavior of many heterocyclic compounds rich in nitrogen. The moderate to good solubility in polar protic solvents like methanol and ethanol is attributed to the compound's ability to participate in hydrogen bonding. The sharp decrease in solubility in less polar and nonpolar solvents highlights the dominant role of the polar functional groups in dictating its solubility profile.
Part 5: Experimental Determination of Solubility
Overview of Common Solubility Measurement Techniques
Several methods are available for determining the solubility of a compound. The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the saturated solution.
Detailed Step-by-Step Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
This protocol provides a robust method for determining the equilibrium solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what is expected to dissolve is recommended.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
Repeat for each solvent to be tested. It is recommended to perform each measurement in triplicate.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible syringe filter. This step is critical to ensure that no solid particles are transferred.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration of the triplicate measurements, typically in mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Part 6: Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the theoretical principles and the detailed experimental protocol presented herein empower researchers to generate this critical data in their own laboratories. A thorough understanding of the solubility profile of this important building block is paramount for its effective utilization in drug discovery and development, paving the way for the creation of novel and effective therapeutics. Future work should focus on the systematic generation of a comprehensive solubility database for this and related compounds across a wide range of solvents and temperatures.
Part 7: References
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
7H-pyrrolo[2,3-d]pyrimidin-2-amine crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine also known as 7-deazapurine, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a multitude of clinically significant therapeutics, particularly as kinase inhibitors.[1][2] The precise three-dimensional arrangement of atoms within this molecular framework, dictated by its crystal structure, is fundamental to its biological activity, physicochemical properties, and ultimate success as a drug candidate. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, methodologies, and critical analyses involved in determining and interpreting the crystal structure of this compound and its analogues. We will explore the causality behind experimental choices, from crystal growth to data refinement, and delve into the interpretation of structural features such as intermolecular interactions and packing motifs that govern the solid-state behavior of these vital compounds.
The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core in Drug Design
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to its incorporation into numerous inhibitors targeting key enzymes in disease pathways, such as Janus kinases (JAK), p21-activated kinase 4 (PAK4), Bruton's tyrosine kinase (BTK), and focal adhesion kinase (FAK).[3][4][5][6][7]
The efficacy of these inhibitors is profoundly influenced by their three-dimensional structure. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating this structure at atomic resolution.[8] The resulting structural data is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological potency.
-
Rational Drug Design: Guiding the synthesis of next-generation derivatives with improved affinity and selectivity.
-
Understanding Drug-Target Interactions: Revealing the precise hydrogen bonds, hydrophobic interactions, and other forces that govern how the molecule binds to its protein target.[3][9]
-
Solid-State Characterization: Informing on properties like solubility, stability, and polymorphism, which are critical for formulation and manufacturing.
The core of this compound possesses key features for molecular recognition: the pyrrole N-H (N7) and the exocyclic amino group (N2) act as hydrogen bond donors, while the pyrimidine nitrogens (N1 and N3) serve as hydrogen bond acceptors. This rich hydrogen-bonding capability is central to its interaction with biological targets and its self-assembly in the crystalline state.
Caption: Key hydrogen bond donor and acceptor sites on the core scaffold.
The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is critical for success. The process is not merely a sequence of procedures but a system of self-validation, where the success of each step informs the next.
Caption: The sequential workflow for single-crystal X-ray structure determination.
Prerequisite: Synthesis and High-Purity Material
The foundational requirement for any crystallization effort is the purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or unusable crystals.
-
Protocol: Synthesized this compound derivatives should be purified to >98% purity, as confirmed by techniques such as HPLC, NMR, and elemental analysis.[2] The final purification step, such as flash chromatography or preparative HPLC, should use volatile solvents to prevent their incorporation into the final solid material.
The Art and Science of Crystal Growth
Crystallization is often the most significant bottleneck in structure determination. It is an empirical science that involves screening a wide range of conditions to find the "sweet spot" where molecules slowly self-assemble into a well-ordered lattice.
-
Causality: The goal is to achieve a state of supersaturation from which the compound precipitates slowly and orderly. Rapid precipitation leads to amorphous solids or microcrystalline powder, which are unsuitable for single-crystal diffraction.
Step-by-Step Experimental Protocol for Crystallization Screening:
-
Solubilization: Dissolve 5-10 mg of the high-purity compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF, Methanol).
-
Screening Setup: Dispense small aliquots (e.g., 200 µL) of this stock solution into multiple vials.
-
Introduce "Poor" Solvent/Condition: To each vial, apply a different crystallization condition. The key is to introduce the change slowly.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. Place it in a vibration-free environment. This is effective for moderately volatile solvents.
-
Vapor Diffusion (Liquid-Liquid): Place the vial containing the compound solution into a larger, sealed chamber that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., water, hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: If the compound's solubility is highly temperature-dependent, dissolve it in a suitable solvent at an elevated temperature and allow it to cool to room temperature, and then to 4°C, over several days.
-
-
Monitoring: Observe the vials daily under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.
Data Presentation: Common Solvents for Crystallization
| Solvent System | Technique | Rationale |
| Methanol / Water | Vapor Diffusion | Methanol is a good solvent, water is a poor anti-solvent. |
| Ethanol / Diethyl Ether | Vapor Diffusion | Ethanol dissolves the compound, ether vapor reduces solubility. |
| Dichloromethane / Hexane | Slow Evaporation | A volatile solvent system that can yield crystals quickly. |
| Acetonitrile | Slow Cooling | Good for compounds with moderate, temperature-sensitive solubility. |
-
Trustworthiness Insight: A robust crystallization protocol involves parallel screening of at least 24-48 different solvent/condition combinations. This increases the probability of finding a successful hit. For particularly challenging molecules, co-crystallization with a benign co-former can be an effective strategy to promote crystallinity.[5][10]
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray analysis.
-
Principle: When a beam of X-rays strikes the crystal, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern of spots. The geometry and intensity of these spots contain the information about the atomic arrangement within the crystal.[8]
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A single, defect-free crystal is carefully selected under a microscope and mounted on a specialized loop or glass fiber.
-
Cryo-Protection: The crystal is often flash-cooled in a stream of liquid nitrogen (at ~100 K). This minimizes radiation damage from the X-ray beam and improves data quality.
-
Data Collection: The mounted crystal is placed in a diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with an X-ray beam (commonly from a Mo or Cu source). A detector records the positions and intensities of the thousands of diffracted reflections.
-
Expertise Note: The choice of X-ray wavelength is critical. Copper (Cu-Kα, λ ≈ 1.54 Å) radiation provides stronger anomalous scattering, which is essential for determining the absolute configuration of chiral molecules, a common feature in drug derivatives.[11] Molybdenum (Mo-Kα, λ ≈ 0.71 Å) is a general-purpose source suitable for most routine structure determinations.
-
Structure Solution and Refinement
The collected diffraction data is a reciprocal-space representation of the crystal. Computational methods are required to translate this back into a real-space atomic model.
-
Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map. This map is essentially a 3D image of where electrons are concentrated in the unit cell.
-
Model Building: An initial molecular model is built by placing atoms into the peaks of the electron density map.
-
Refinement: This is an iterative process where the atomic positions, and their thermal vibrations, are adjusted to provide the best possible fit between the diffraction pattern calculated from the model and the experimentally observed data. The quality of the final structure is assessed by metrics like the R-factor (R1), which should typically be below 5-7% for a well-refined small-molecule structure.
Interpreting the Crystal Structure: Beyond the Molecule
A refined crystal structure provides a wealth of information beyond the simple connectivity of atoms.
Molecular Conformation and Geometry
The analysis begins with the molecule itself. For the 7H-pyrrolo[2,3-d]pyrimidine core, this involves confirming the planarity of the fused ring system and determining the precise bond lengths and angles. These values can be compared to known standards and can reveal subtle electronic effects of different substituents.
Crystal Packing and Supramolecular Assembly
Perhaps the most insightful part of the analysis is understanding how molecules arrange themselves in the crystal lattice. This packing is dictated by a balance of intermolecular forces.
-
Hydrogen Bonding: This is the dominant directional force in the crystal packing of this compound. The multiple donor and acceptor sites allow for the formation of robust and predictable patterns. A common motif is the formation of hydrogen-bonded dimers or ribbons, which then stack to build the 3D structure. The interaction between the exocyclic amino group and the pyrimidine nitrogen of a neighboring molecule is a particularly common and stabilizing interaction.[3]
Caption: A common head-to-tail hydrogen-bonded dimer in pyrrolopyrimidines.
-
π-π Stacking: The planar, aromatic nature of the pyrrolopyrimidine ring system facilitates stabilizing π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, are crucial for dense and efficient crystal packing.
Polymorphism: The Challenge of Multiple Forms
Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms. These different polymorphs are chemically identical but have different crystal lattices, leading to different physical properties, including:
-
Solubility and Dissolution Rate: Directly impacts bioavailability.
-
Stability: Affects shelf-life and manufacturing processes.
-
Melting Point
-
Hygroscopicity
It is a regulatory requirement to screen for polymorphism during drug development. A crystal structure analysis is the definitive way to identify and characterize a specific polymorph. The discovery of a new, more stable polymorph late in development can be a catastrophic setback. Therefore, a thorough understanding and control of the crystalline form, grounded in structural analysis, is paramount.
Conclusion: From Atomic Coordinates to Better Medicines
The crystal structure analysis of this compound is not an academic exercise; it is a critical component of the drug discovery and development pipeline. It provides the ultimate atomic-level validation of a molecule's structure and offers profound insights into the forces that govern its behavior in both a biological and a pharmaceutical context. By understanding the principles of crystallization, the mechanics of X-ray diffraction, and the nuances of structural interpretation, researchers can accelerate the design of safer, more effective medicines built upon this remarkable chemical scaffold.
References
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health (NIH). [Link]
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2006).
- Method for preparing 7H-pyrrolo [2,3-d] pyrimidine derivative and cocrystal.
- 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3. PubChem. [Link]
- Method for preparing 7H-pyrrolo[2,3-d]pyrimidine derivatives and cocrystals thereof.
- X-ray crystallographic study of several 2'-deoxy-beta-D-ribonucleosides with 1-deazapurine-derived aglycones.
- crystal of 7h-pyrrolo[2,3-d]pyrimidine-4-amine derivative.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. [Link]
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. (2006). PubMed. [Link]
- 7h-pyrrolo[2,3-d]pyrimidine (C6H5N3). PubChemLite. [Link]
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023).
- New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). PubMed Central. [Link]
- Access Structures.
- X-ray Single-Crystal Diffraction. (2022). Encyclopedia.pub. [Link]
- Single crystal X‐ray structure of 7c.
- 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. PubMed Central. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsred.com [ijsred.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR20190092433A - Method for preparing 7H-pyrrolo [2,3-d] pyrimidine derivative and cocrystal - Google Patents [patents.google.com]
- 6. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KR102702286B1 - Method for preparing 7H-pyrrolo[2,3-d]pyrimidine derivatives and cocrystals thereof - Google Patents [patents.google.com]
- 11. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to the Proton NMR Spectral Data of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectral data of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, a core heterocyclic scaffold of significant interest in medicinal chemistry. Known as 2-amino-7-deazapurine, this compound is a foundational structure for a multitude of biologically active molecules, including kinase inhibitors and antiviral agents. Understanding its ¹H NMR spectrum is crucial for confirming its synthesis, assessing its purity, and elucidating the structure of its derivatives.
The Structural and Electronic Landscape of this compound
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an analog of purine where the nitrogen atom at position 7 is replaced by a carbon atom. This substitution significantly alters the electronic distribution within the bicyclic system, impacting the chemical environment of the constituent protons and, consequently, their resonance frequencies in a ¹H NMR spectrum.
The molecule possesses a unique combination of an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring. The 2-amino substituent further modulates the electronic landscape through its electron-donating mesomeric effect. These competing electronic factors result in a distinctive ¹H NMR spectrum that is highly informative for structural characterization.
Molecular Structure and Proton Numbering
Caption: Molecular structure and proton numbering of this compound.
Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
While a definitive, publicly available ¹H NMR spectrum for the unsubstituted this compound is not readily found in the literature, a comprehensive analysis of closely related analogs allows for a reliable prediction of the chemical shifts and coupling patterns. The following analysis is a synthesis of data from various substituted pyrrolo[2,3-d]pyrimidines, providing an in-depth guide to what researchers can expect.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N7-H | ~11.0 - 12.0 | broad singlet | - | 1H |
| H4 | ~8.0 - 8.2 | singlet | - | 1H |
| H6 | ~6.8 - 7.0 | doublet | ~3.5 | 1H |
| H5 | ~6.2 - 6.4 | doublet | ~3.5 | 1H |
| 2-NH₂ | ~5.8 - 6.2 | broad singlet | - | 2H |
-
N7-H (Pyrrole NH): This proton is typically the most downfield signal in the spectrum, appearing as a broad singlet in the range of δ 11.0 - 12.0 ppm . Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water in the solvent. The significant downfield shift is attributed to the acidic nature of this proton and its involvement in intermolecular hydrogen bonding. In various 7H-pyrrolo[2,3-d]pyrimidine derivatives, this signal is consistently observed at a high chemical shift[1][2].
-
H5 and H6 (Pyrrole Ring CH): These two protons form an AX spin system and appear as a pair of doublets.
-
H6 is expected to resonate at approximately δ 6.8 - 7.0 ppm . Its proximity to the electron-withdrawing pyrimidine ring results in a downfield shift compared to a simple pyrrole.
-
H5 is anticipated to be the most upfield of the aromatic protons, with a chemical shift around δ 6.2 - 6.4 ppm .
-
The coupling between H5 and H6, a characteristic ³J coupling in a five-membered ring, is expected to be around 3.5 Hz .
-
-
H4 (Pyrimidine Ring CH): This proton is situated on the electron-deficient pyrimidine ring and is deshielded. It is expected to appear as a sharp singlet at a downfield position, typically in the range of δ 8.0 - 8.2 ppm . The absence of adjacent protons results in its singlet multiplicity.
-
2-NH₂ (Amino Group): The protons of the amino group at the C2 position generally appear as a broad singlet between δ 5.8 - 6.2 ppm . The broadness is due to quadrupole effects from the nitrogen and chemical exchange. The chemical shift of this peak can be sensitive to solvent, concentration, and temperature.
Causality Behind the Chemical Shifts: An Electronic Perspective
The observed chemical shifts are a direct consequence of the electronic environment of each proton. Several factors contribute to the shielding and deshielding of the protons in this compound.
-
Ring Aromaticity and Electron Density: The pyrimidine ring is π-deficient, leading to a general deshielding of its protons (H4). Conversely, the pyrrole ring is π-excessive, which tends to shield its protons (H5 and H6). The fusion of these two rings creates a complex interplay of electron distribution.
-
Inductive and Mesomeric Effects of Substituents:
-
The 2-amino group is a strong electron-donating group through resonance (mesomeric effect). This effect increases the electron density on the pyrimidine ring, particularly at the C4 position, leading to a slight shielding effect compared to an unsubstituted pyrimidine.
-
The ring nitrogen atoms in the pyrimidine ring are electronegative and exert an electron-withdrawing inductive effect, which deshields adjacent protons.
-
-
Anisotropic Effects: The π-electron systems of the fused aromatic rings generate a ring current in the presence of an external magnetic field. This anisotropic effect contributes to the overall shielding and deshielding of the protons depending on their spatial relationship to the ring system.
Workflow for ¹H NMR Analysis
Caption: A typical workflow for acquiring and analyzing the ¹H NMR spectrum of this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standardized, self-validating methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (≥99.8 atom % D)
-
High-precision NMR tube
-
Pipettes and vials
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently agitate or sonicate the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Perform shimming to optimize the magnetic field homogeneity. A well-shimmed instrument will produce sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Trustworthiness and Self-Validation:
-
The use of a high-purity deuterated solvent minimizes interfering signals.
-
Calibration to the known residual solvent peak ensures the accuracy of the reported chemical shifts.
-
The integration of the signals should correspond to the number of protons in the molecule (a 1:1:1:1:2 ratio for H4, H6, H5, N7-H, and 2-NH₂ respectively), providing an internal validation of the sample's purity and structural integrity.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the interplay of electronic effects within this important heterocyclic scaffold, researchers can confidently assign the proton signals and use this information to guide the synthesis and characterization of novel derivatives for drug discovery and development. The methodologies and spectral interpretations provided in this guide offer a robust framework for the accurate and reliable NMR analysis of this key compound.
References
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific & Engineering Research. Available online
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Medicinal Chemistry. Available online
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available online
- New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences. Available online
- Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as Novel Apoptotic Agents for Human Lung Cancer Cell. Russian Journal of Organic Chemistry. Available online
Sources
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in medicinal chemistry, forming the core of numerous clinically relevant molecules, including kinase inhibitors and antiviral agents. Understanding the nuanced structural features of this privileged scaffold is paramount for the rational design of novel therapeutics. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the electronic environment of each carbon atom within the molecule. This guide offers a detailed exploration of the ¹³C NMR chemical shifts of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, providing a foundational understanding for researchers engaged in the synthesis and characterization of this important class of compounds.
The this compound Core: Structure and ¹³C NMR Fingerprint
The this compound molecule consists of a fused pyrimidine and pyrrole ring system. The numbering of the carbon atoms is crucial for the unambiguous assignment of NMR signals.
Caption: Numbering of the carbon skeleton in this compound.
Table 1: Estimated ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale and Influencing Factors |
| C2 | ~158 | Directly attached to three nitrogen atoms (two in the ring, one exocyclic amino group), resulting in a significant downfield shift due to strong deshielding effects. |
| C4 | ~152 | Part of the pyrimidine ring and bonded to two nitrogen atoms, leading to a downfield chemical shift. The presence of the amino group at C2 has a minor electronic influence on this position. |
| C4a | ~115 | A quaternary carbon at the ring junction. Its chemical shift is influenced by both the pyrimidine and pyrrole rings. |
| C5 | ~100 | A CH group within the electron-rich pyrrole ring. This carbon is typically the most upfield of the aromatic carbons. |
| C6 | ~125 | A CH group in the pyrrole ring, generally deshielded relative to C5. |
| C7a | ~150 | A quaternary carbon at the ring junction, part of both the pyrimidine and pyrrole rings, and bonded to a nitrogen atom, resulting in a downfield shift. |
Experimental Protocol for ¹³C NMR Acquisition: A Self-Validating Workflow
The acquisition of high-quality ¹³C NMR data is fundamental for accurate structural elucidation. The following protocol outlines a robust and self-validating workflow for the analysis of this compound and its derivatives.
Sample Preparation
-
Solvent Selection: DMSO-d₆ is the recommended solvent due to its high boiling point and ability to dissolve a wide range of polar, heterocyclic compounds.[1][2] This also minimizes issues with proton exchange of the N-H and -NH₂ groups.
-
Concentration: Prepare a solution of approximately 10-20 mg of the analyte in 0.5-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ can be used as a secondary reference (δ ≈ 39.52 ppm).[3]
NMR Instrument Parameters
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and sensitivity.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient for a standard ¹³C spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200-250 ppm is adequate to cover the expected chemical shift range of aromatic and heteroaromatic carbons.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium, ensuring more accurate signal integration, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: The number of scans will depend on the sample concentration and the sensitivity of the spectrometer. A typical range is from a few hundred to several thousand scans.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual DMSO-d₆ peak at 39.52 ppm.
-
Peak Assignment: Assign the peaks based on the expected chemical shifts (Table 1), and for new derivatives, consider the use of 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.[4]
Caption: A standardized workflow for acquiring and analyzing ¹³C NMR spectra.
Factors Influencing ¹³C NMR Chemical Shifts
The electronic environment around each carbon nucleus dictates its chemical shift. For the this compound scaffold, several factors can significantly influence the observed values.
Substituent Effects
The introduction of substituents onto the pyrrolo[2,3-d]pyrimidine core will alter the electron density at various positions, leading to predictable changes in the ¹³C NMR spectrum.
-
Electron-Donating Groups (EDGs): Groups such as alkyl, methoxy, or additional amino groups will increase the electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding carbon signals.
-
Electron-Withdrawing Groups (EWGs): Halogens, nitro groups, or carbonyl functionalities will decrease the electron density, resulting in a downfield shift (to higher ppm values) of the attached and nearby carbons.
Caption: The influence of substituent electronic effects on ¹³C NMR chemical shifts.
Solvent Effects
While DMSO-d₆ is the preferred solvent, the choice of solvent can influence chemical shifts.[1] More polar solvents can engage in hydrogen bonding with the N-H and -NH₂ protons, which can subtly alter the electron distribution within the heterocyclic system and lead to minor shifts in the carbon signals.
pH and Tautomerism
The this compound scaffold contains several basic nitrogen atoms that can be protonated at low pH. Protonation will significantly alter the electronic structure and lead to substantial downfield shifts of the adjacent carbon atoms. Additionally, the potential for tautomerism, particularly involving the 2-amino group and the pyrimidine ring nitrogens, can lead to the observation of multiple species in solution or averaged signals, depending on the rate of exchange.
Conclusion
The ¹³C NMR spectrum of this compound provides a rich source of structural information that is indispensable for the characterization of this important heterocyclic core and its derivatives. By understanding the fundamental chemical shifts and the factors that influence them, researchers can confidently assign structures, verify the success of synthetic transformations, and gain deeper insights into the electronic properties of their molecules. The experimental workflow and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
- (n.d.). Supporting Information. The Royal Society of Chemistry.
- Kekäläinen, T., Christiaans, J. A., & Yli-Kauhaluoma, J. (2010). ¹H, ¹³C and ¹⁹F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d₆. Magnetic Resonance in Chemistry, 48(3), 244–248.
- (n.d.). Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry.
- Chen, L., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen.
- (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific and Management Research, 5(6), 1-10.
- Hassan, K. M. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
- Parker, C. G., et al. (2017). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Advances.
- Nagano, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6914-6923.
- (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- (n.d.). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-.beta.-D-ribofuranosyl-. Optional[13C NMR].
- Zarytova, V. F., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4567.
- Yamane, T., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3356.
Sources
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ajol.info [ajol.info]
- 4. (1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract
This technical guide provides a detailed analysis of the expected gas-phase fragmentation behavior of this compound (also known as 7-deazaadenine) under positive-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a critical structural scaffold in medicinal chemistry and drug development, understanding its fragmentation signature is paramount for unambiguous identification and structural elucidation in complex matrices.[1] This document outlines the principal ionization characteristics, proposes a detailed, mechanistically-driven fragmentation pathway for the protonated molecule [M+H]⁺, and provides a validated experimental protocol for data acquisition. The insights are derived from foundational principles of heterocyclic chemistry and comparative analysis with structurally related purine analogues.[2][3]
Introduction: The Significance of the 7-Deazapurine Core
This compound is a purine analogue where the nitrogen at position 7 is replaced by a carbon atom. This seemingly minor structural modification significantly alters the molecule's electronic properties and metabolic stability, making the 7-deazapurine scaffold a privileged structure in the development of therapeutic agents, particularly kinase inhibitors.[1] Its presence in drug candidates and biological systems necessitates robust analytical methods for its characterization.[4]
Mass spectrometry, particularly tandem MS (MS/MS), is the definitive technique for this purpose. By inducing and analyzing the fragmentation of a specific molecule, we can generate a unique "fingerprint" that confirms its identity. This guide serves as a predictive framework for researchers, explaining the causality behind the expected fragmentation cascade of this compound, thereby enabling more efficient method development and data interpretation.
Molecular Structure and Ionization Profile
Under typical ESI conditions used for small molecule analysis, this compound is readily ionized in positive mode to form the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₆H₆N₄
-
Monoisotopic Mass: 134.06 Da
-
Protonated Precursor Ion [M+H]⁺: m/z 135.07
Protonation is expected to occur on one of the highly basic nitrogen atoms of the pyrimidine ring (N1 or N3), which localizes the positive charge and serves as the initiation site for subsequent collision-induced dissociation (CID).
Proposed High-Energy Collisional Dissociation (HCD) Fragmentation Pathway
The fragmentation of the protonated this compound (m/z 135.07) is governed by the stability of the bicyclic aromatic system and the presence of the exocyclic amino group. The proposed pathway involves characteristic neutral losses common to purine and pyrimidine heterocycles.[3]
Step 1: Initial Loss of Ammonia (NH₃)
The primary and most facile fragmentation step is the elimination of ammonia from the protonated 2-amino group. This is a classic, charge-driven reaction for protonated primary amines, resulting in a highly stabilized cation.
-
Precursor Ion: [M+H]⁺, m/z 135.07
-
Neutral Loss: NH₃ (17.03 Da)
-
Fragment Ion: C₆H₄N₃⁺, m/z 118.04
Step 2: Pyrimidine Ring Cleavage via Loss of Hydrogen Cyanide (HCN)
Following the initial loss of ammonia, the resulting m/z 118.04 ion undergoes cleavage of the pyrimidine ring. The most common route for such N-heterocycles is the expulsion of a stable hydrogen cyanide molecule.[3] This fragmentation breaks down the six-membered ring, leading to a pyrrole-derived fragment ion.
-
Precursor Ion: C₆H₄N₃⁺, m/z 118.04
-
Neutral Loss: HCN (27.01 Da)
-
Fragment Ion: C₅H₃N₂⁺, m/z 91.03
Step 3: Secondary Fragmentation of the Pyrrole Moiety
The fragment at m/z 91.03, proposed as a cyanopyrrole cation or a related isomer, can undergo further fragmentation upon higher collision energy. A plausible subsequent fragmentation is the loss of a second molecule of HCN, leading to a smaller, yet stable, charged fragment.
-
Precursor Ion: C₅H₃N₂⁺, m/z 91.03
-
Neutral Loss: HCN (27.01 Da)
-
Fragment Ion: C₄H₂N⁺, m/z 64.02
This multi-step fragmentation cascade provides several unique, diagnostic ions that can be used to confidently identify the parent molecule.
Summary of Key Diagnostic Fragment Ions
The quantitative data for the proposed fragmentation pathway of this compound is summarized in the table below.
| m/z (Calculated) | Proposed Formula | Neutral Loss from Precursor | Description of Fragment |
| 135.07 | [C₆H₇N₄]⁺ | - | Protonated Molecule [M+H]⁺ |
| 118.04 | [C₆H₄N₃]⁺ | NH₃ | Loss of ammonia from the 2-amino group |
| 91.03 | [C₅H₃N₂]⁺ | NH₃ + HCN | Subsequent loss of hydrogen cyanide from the pyrimidine ring |
| 64.02 | [C₄H₂N]⁺ | NH₃ + 2HCN | Subsequent loss of a second HCN molecule |
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a robust starting point for acquiring high-quality MS/MS data for this compound on a high-resolution mass spectrometer.
5.1 Sample and Mobile Phase Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in Dimethyl Sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
5.2 Liquid Chromatography (LC) Conditions
-
LC System: Vanquish Horizon UHPLC System (or equivalent).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 - 0.5 min: 2% B
-
0.5 - 3.0 min: 2% to 98% B
-
3.0 - 4.0 min: Hold at 98% B
-
4.0 - 4.1 min: 98% to 2% B
-
4.1 - 5.0 min: Hold at 2% B (re-equilibration).
-
5.3 Mass Spectrometry (MS) Conditions
-
MS System: Orbitrap Exploris 240 Mass Spectrometer (or equivalent).
-
Ionization Mode: ESI Positive.
-
Spray Voltage: 3500 V.
-
Sheath Gas: 40 (arbitrary units).
-
Aux Gas: 10 (arbitrary units).
-
Sweep Gas: 1 (arbitrary units).
-
Ion Transfer Tube Temp: 320 °C.
-
Vaporizer Temp: 300 °C.
-
Full MS Scan (MS1):
-
Resolution: 60,000.
-
Scan Range: m/z 50-500.
-
-
dd-MS/MS Scan (MS2):
-
Activation Type: HCD (Higher-energy Collisional Dissociation).[5]
-
Isolation Window: 1.0 m/z.
-
Collision Energy: Stepped NCE 15, 30, 45 (%).
-
Resolution: 15,000.
-
Visualization of Fragmentation and Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the proposed fragmentation cascade and the analytical workflow.
Caption: Proposed fragmentation cascade of protonated this compound.
Caption: Standard experimental workflow for tandem mass spectrometry analysis.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to follow a logical and well-defined pathway initiated by the loss of ammonia, followed by sequential cleavages of the heterocyclic ring system. The diagnostic ions at m/z 118.04, 91.03, and 64.02 provide a robust signature for the confident identification of this important compound. The experimental protocol and mechanistic insights provided herein serve as a comprehensive resource for scientists in analytical chemistry and drug discovery, enabling the rapid and accurate characterization of molecules containing the 7-deazapurine core.
References
- PubChem. 7-Deazaguanine | C6H6N4O | CID 135408714. [Link]
- Chen, X., He, J., & Zhao, Y. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]
- Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1998). 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 26(11), 2554–2559. [Link]
- Dvořáková, B., Poštová-Slavětínská, L., Tloušt’ová, E., & Hocek, M. (2020). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. Molecules, 25(23), 5649. [Link]
- Bayram, M., Öztürk, S., Can, H., Şahin, F., & Çelik, E. (2023). 7-Deazaguanine modifications protect phage DNA from host restriction systems.
- Giorgi, G., Boscolo, B., & Salvini, L. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. [Link]
- Thiaville, J. J., et al. (2018). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 46(19), 10314–10326. [Link]
- Głowacka, I. E., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7175. [Link]
- Thiaville, J. J., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences, 113(11), E1450-E1459. [Link]
- Hutinet, G., et al. (2022). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Applied and Environmental Microbiology, 88(17), e00624-22. [Link]
- Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3121. [Link]
- Mádrová, L., et al. (2021). Mass spectrometric analysis of purine de novo biosynthesis intermediates.
- Jia, Y., & Han, X. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Rapid Communications in Mass Spectrometry, 24(3), 321-327. [Link]
- Wei, Z., et al. (2021). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 143(45), 19046–19053. [Link]
- Wikipedia.
- Cominetti, M. R., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. European Journal of Medicinal Chemistry, 225, 113794. [Link]
- Chemistry LibreTexts.
- Wang, C., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(12), 3779. [Link]
- Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- Le-Caer, J. P., et al. (2011). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 30(2), 267-298. [Link]
- Hong, H., Wang, Y., & Johnson, F. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512. [Link]
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- He, J., et al. (2006). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides.
- Randazzo, A., et al. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Molecules, 26(18), 5543. [Link]
- Zhang, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 175, 236-247. [Link]
- Al-Ostath, A. I., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry, 66(11), 53-61. [Link]
Sources
- 1. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
7H-pyrrolo[2,3-d]pyrimidin-2-amine IUPAC name and synonyms
An In-depth Technical Guide to the 7H-pyrrolo[2,3-d]pyrimidine Core: Nomenclature, Properties, and Its Central Role in Modern Drug Discovery
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic aromatic compound, represents a cornerstone in contemporary medicinal chemistry, particularly in the development of targeted therapies. Functioning as a bioisostere of purine, this "7-deazapurine" nucleus is the foundational structure for a multitude of kinase inhibitors that have revolutionized the treatment of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, detailing its formal nomenclature, physicochemical properties, and critical synonyms. It further explores the strategic rationale behind its prevalence in drug design, its key biological targets, and the synthetic methodologies employed for its derivatization. This document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapeutics.
Nomenclature, Synonyms, and Core Identification
The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The core subject of this guide is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and is associated with several common synonyms that reflect its structural heritage.
IUPAC Name: The systematic name for the molecule is This compound . This name precisely describes a pyrrole ring fused to a pyrimidine ring at the 'd' face (the 4,5-bond), with an amine group substituted at the 2-position of the pyrimidine ring.
Key Synonyms and Structural Analogs: A crucial aspect of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is its structural similarity to purine, the core of adenine and guanine. By replacing the nitrogen atom at position 7 of the purine ring with a carbon atom, the resulting structure is termed a "7-deazapurine".[1] This substitution maintains key hydrogen bonding capabilities essential for kinase binding while altering electronic properties and metabolic stability, making it a privileged scaffold in drug design.[2][3]
-
7-Deazapurine: A common and functionally descriptive synonym for the parent 7H-pyrrolo[2,3-d]pyrimidine ring system.[1]
-
7-Deazaadenine: This synonym specifically refers to the 4-amino isomer, 7H-pyrrolo[2,3-d]pyrimidin-4-amine , which is an analog of adenine.[4][5][6]
The table below summarizes the key identifiers for the specific compound of interest and its closely related parent and isomeric structures.
| Identifier | This compound | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 7H-pyrrolo[2,3-d]pyrimidine (Parent) |
| IUPAC Name | This compound | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 7H-pyrrolo[2,3-d]pyrimidine |
| Synonym(s) | 2-Amino-7-deazapurine | 7-Deazaadenine[4][5], 4-Amino-7H-pyrrolo[2,3-d]pyrimidine[6] | 7-Deazapurine[1] |
| CAS Number | 7280-53-7 (representative) | 1500-85-2[4][5][6] | 271-70-5[1] |
| Molecular Formula | C₆H₆N₄ | C₆H₆N₄ | C₆H₅N₃ |
| Molecular Weight | 134.14 g/mol | 134.14 g/mol [4] | 119.12 g/mol [1] |
Physicochemical and Computed Properties
The drug-like characteristics of a molecule are heavily influenced by its physicochemical properties. These parameters govern solubility, permeability, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic performance.
| Property | Value (for this compound) | Significance in Drug Design |
| Molecular Weight | 134.14 g/mol | Low molecular weight provides an excellent starting point for further derivatization without violating Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 79.67 Ų | Indicates good potential for cell permeability and oral bioavailability. |
| logP (Octanol-Water Partition Coeff.) | 0.25 (estimated) | A balanced logP suggests adequate solubility in both aqueous and lipid environments, crucial for absorption and distribution. |
| Hydrogen Bond Donors | 2 | The two amine hydrogens and the pyrrole N-H provide key interaction points for binding to protein targets. |
| Hydrogen Bond Acceptors | 3 | The pyrimidine nitrogens act as hydrogen bond acceptors, mimicking the interactions of the natural purine bases. |
The 7H-pyrrolo[2,3-d]pyrimidine Nucleus: A Privileged Scaffold in Kinase Inhibition
The overrepresentation of the 7H-pyrrolo[2,3-d]pyrimidine core in approved and clinical-stage drugs is not coincidental. Its utility stems from its function as a "hinge-binding" motif, expertly mimicking the adenine core of ATP to occupy the catalytic site of protein kinases. Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
The nitrogen at position 1 and the exocyclic amino group of the scaffold typically form two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing substituents at other positions (typically C4 and C5) to extend into more selective sub-pockets, thereby conferring potency and selectivity for the target kinase.
Caption: Relationship between the core scaffold and key kinase inhibitor classes.
Prominent Biological Targets and Therapeutic Applications
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed to inhibit a wide range of protein kinases, leading to therapies for numerous diseases.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation, primarily for immune and inflammatory responses. Dysregulation of this pathway is central to many autoimmune diseases. 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors, such as Tofacitinib and Ruxolitinib, bind to the ATP site of JAK enzymes, preventing the phosphorylation and activation of STAT proteins, thereby dampening the inflammatory response.
Caption: Inhibition of the JAK-STAT signaling pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Bruton's Tyrosine Kinase (BTK)
BTK is a key enzyme in the B-cell receptor signaling pathway, essential for B-cell proliferation and survival. Inhibiting BTK is a validated strategy for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis. Several series of potent and selective reversible BTK inhibitors have been designed using the 7H-pyrrolo[2,3-d]pyrimidine core.[7][8]
Other Kinase Targets
The versatility of this scaffold has enabled the development of inhibitors for a diverse array of other kinases, including:
-
Focal Adhesion Kinase (FAK): Involved in cell adhesion and migration, a target in oncology.[9]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A target for modulating macrophage activity in cancer and inflammatory diseases.
-
Protein Kinase B (Akt): A central node in cell survival pathways, frequently deregulated in cancer.[10]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell signaling, targeted for cancer immunotherapy.[11]
| Drug/Compound Class | Primary Target(s) | Therapeutic Indication(s) |
| Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[12] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Compound 28a (example) | BTK (reversible) | Preclinical for Rheumatoid Arthritis |
| Compound 32 (example) | FAK | Preclinical for Cancer |
| Compound 5k (example) | EGFR, Her2, VEGFR2, CDK2 | Preclinical for Cancer[2] |
Synthetic Strategies and Methodologies
The construction of the 7H-pyrrolo[2,3-d]pyrimidine core and its subsequent derivatization are well-established processes in medicinal chemistry. Synthesis typically begins with a pre-functionalized pyrimidine ring, onto which the pyrrole ring is annulated. Subsequent functionalization is often achieved through modern cross-coupling reactions.
Caption: A representative workflow for the synthesis of complex 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Representative Experimental Protocol: Suzuki Cross-Coupling
The following protocol is a generalized example for the introduction of an aryl group onto a halogenated 7H-pyrrolo[2,3-d]pyrimidine core, a common step in diversifying inhibitor libraries.
Objective: To synthesize a C4-arylated this compound derivative.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq) and the corresponding arylboronic acid (1.2 eq).
-
Reagent Addition: Add the base (2.0 eq) to the flask.
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as palladium catalysts are sensitive to oxygen.
-
Solvent and Catalyst: Add the degassed solvent mixture, followed by the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired C4-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
The this compound core and its related isomers are undeniably among the most impactful scaffolds in modern medicinal chemistry. Its success as a purine bioisostere has paved the way for numerous life-changing therapies, particularly in the realm of kinase inhibition. The chemical tractability and favorable physicochemical properties of this nucleus ensure its continued relevance. Future research will likely focus on leveraging this core to develop inhibitors with even greater selectivity to overcome drug resistance, as well as its incorporation into novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras) to achieve targeted protein degradation. The foundational knowledge of its nomenclature, properties, and synthesis remains essential for any scientist working at the forefront of drug discovery.
References
- Nagashima, S., Hondo, T., Nagata, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-36.
- Al-Ostoot, F.H., Al-Ghorbani, M., Chethan, C.H., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 6(5).
- Lindgren, A., Sävmarker, J., Tinta, C., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters.
- PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. National Center for Biotechnology Information.
- Wang, X., Li, X., Zhang, Y., et al. (2020). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 198, 112356.
- Choi, H., Kim, H., Lee, J., et al. (2009). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 19(15), 4479-4482. [Link]
- Abdel-Maksoud, M.S., El-Gamal, M.I., Al-Said, M.S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5406. [Link]
- Zhang, Y., Wang, Y., Li, J., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 119, 118079. [Link]
- Kumar, A., Sharma, R., & Singh, P. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Current Drug Discovery Technologies.
- Ambe, K. (n.d.). The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. LinkedIn. [Link]
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information.
- Synthonix. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. Synthonix, Inc..
- Barlaam, B., Beswick, P., Bountra, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(9), 3748-3760. [Link]
- Wang, H., Liu, Y., Zhao, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1017. [Link]
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 1500-85-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Synthonix, Inc > 1500-85-2 | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine [synthonix.com]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
The 7-Deazapurine Scaffold: A Technical Guide to the Discovery and Therapeutic Development of Tubercidin and its Analogs
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrrolo[2,3-d]pyrimidine system, commonly known as the 7-deazapurine scaffold, stands as a testament to this principle.[1][2] Structurally analogous to endogenous purines, these compounds substitute the nitrogen atom at the 7-position with a carbon, a seemingly subtle modification that imparts profound changes in biological activity and metabolic stability.[1][3] This alteration renders them resistant to degradation by enzymes such as adenosine deaminase, thereby prolonging their intracellular presence and enhancing their therapeutic window.[3] The 7-deazapurine core has proven to be a fertile ground for the discovery of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][4] This guide provides an in-depth exploration of the seminal 7-deazapurine analog, tubercidin, from its discovery and biosynthesis to its mechanism of action and the subsequent development of a diverse family of related compounds.
The Dawn of an Era: The Discovery of Tubercidin
The story of 7-deazapurine nucleosides begins with the discovery of tubercidin, an antibiotic isolated from the fermentation broth of Streptomyces tubercidicus.[3][5][6] This naturally occurring adenosine analog, also known as 7-deazaadenosine, was identified as a potent bioactive compound with significant antimycobacterial and antitumor properties.[7] The initial discovery of tubercidin in the mid-20th century sparked considerable interest in the scientific community, leading to extensive research into its biological activities and mode of action.[1] Its unique structure, where the N7 of the purine ring is replaced by a CH group, set it apart from other known nucleoside antibiotics and laid the groundwork for decades of research into this fascinating class of molecules.[1]
Natural Elaboration: The Biosynthesis of Tubercidin
The intricate molecular architecture of tubercidin is assembled through a dedicated biosynthetic pathway in Streptomyces tubercidicus.[7] The biosynthesis initiates from the primary metabolite guanosine triphosphate (GTP) and proceeds through a series of enzymatic transformations to construct the 7-deazapurine core.[8] Key steps in this pathway have been elucidated, revealing a phosphoribosylpyrophosphate (PRPP)-dependent mechanism for the formation of the deazanucleoside scaffold.[7][9] The process involves a series of tailoring enzymes, including an NADPH-dependent reductase that catalyzes a crucial reductive deamination step and a Nudix hydrolase responsible for the final phosphohydrolysis to yield tubercidin.[7][9]
Caption: Generalized synthetic workflow for 7-substituted 7-deazapurine analogs.
Unraveling the Intricacies: Mechanism of Action and Biological Activities
Tubercidin and its analogs exert their profound biological effects through a multi-pronged mechanism of action, primarily by masquerading as adenosine and interfering with essential cellular processes. [5]Upon entering the cell, these nucleoside analogs are phosphorylated by cellular kinases to their corresponding mono-, di-, and triphosphates. [7]These phosphorylated metabolites are the active forms of the drugs.
The primary mechanisms of action include:
-
Incorporation into Nucleic Acids: Tubercidin triphosphate can be incorporated into both DNA and RNA in place of adenosine triphosphate, leading to the disruption of nucleic acid metabolism, chain termination, and ultimately, inhibition of DNA replication and protein synthesis. [5][6][10]* Enzyme Inhibition: The triphosphate derivatives of 7-deazapurine analogs can act as competitive inhibitors of various enzymes that utilize ATP or dATP as substrates. This includes DNA and RNA polymerases. [6]In some parasites, such as Trypanosoma brucei, tubercidin has been shown to inhibit glycolytic enzymes like phosphoglycerate kinase. [11]* Modulation of Cellular Signaling: Recent studies have shown that tubercidin can modulate cellular signaling pathways. For instance, it has been demonstrated to promote the activation of the RIG-I/NF-κB signaling pathway, leading to an increase in type I interferon and inflammatory cytokine expression, which contributes to its antiviral activity. [12] The broad spectrum of biological activities of tubercidin and its analogs has been extensively documented. They have shown potent efficacy against a wide range of targets:
-
Anticancer Activity: Numerous 7-deazapurine derivatives exhibit significant cytostatic and cytotoxic effects against various cancer cell lines, including solid tumors. [13][14][15]* Antiviral Activity: Tubercidin and its analogs have demonstrated antiviral activity against a diverse array of RNA and DNA viruses, including porcine reproductive and respiratory syndrome virus (PRRSV), SARS-CoV-2, and influenza B virus. [12][16][17]* Antiparasitic Activity: These compounds are potent agents against several parasites, including Trypanosoma and Leishmania species. [11][18][19]
Compound Biological Activity Target IC50 / EC50 Reference Tubercidin Anticancer L1210 murine leukemia Potent growth inhibitor [20] Tubercidin Antiparasitic Streptococcus faecalis 0.02 µM [6] Tubercidin Antiviral PEDV on Vero cells 0.2487 µM [16] 7-Iodo-2'-deoxytubercidin Anticancer Various tumor cell lines Most effective of series [21] Toyocamycin Anticancer L-1210 cells 0.006 µg/mL [17] | AB-61 (7-thienyl-7-deazaadenosine) | Anticancer | Broad spectrum of cancer cell lines | Potent and selective | [13]|
The Challenge of Resistance
As with many antimicrobial and anticancer agents, the development of resistance can limit the therapeutic efficacy of 7-deazapurine analogs. The primary mechanisms of resistance often involve alterations in the transport of the drug into the cell or modifications in the enzymes responsible for its activation. [18]For example, in Trypanosoma cruzi, resistance to tubercidin has been linked to defects in nucleoside transport pathways. [18]In the context of mycobacteria, intrinsic resistance mechanisms, such as the low permeability of the cell wall and the presence of efflux pumps, can also contribute to reduced susceptibility. [22][23][24]
Clinical Journey and Future Horizons
The potent and broad-spectrum biological activities of tubercidin led to its investigation in clinical trials for the treatment of cancer. [25]However, its clinical development was hampered by significant host toxicity. [19]This has shifted the focus of research towards the development of second-generation 7-deazapurine analogs with improved therapeutic indices. Strategies to mitigate toxicity include the co-administration of nucleoside transport inhibitors to selectively protect host cells. [19] The modular nature of the 7-deazapurine scaffold, which allows for facile modification at various positions of the nucleobase and the sugar moiety, continues to make it an attractive platform for drug discovery. [14]Current research efforts are focused on designing novel analogs with enhanced target specificity, improved pharmacokinetic properties, and reduced off-target toxicities. The exploration of 7-deazapurine derivatives as agonists of the STING (stimulator of interferon genes) pathway for cancer immunotherapy represents an exciting new frontier for this versatile class of compounds. [26][27]
Conclusion
From its humble beginnings as a natural product isolated from a soil bacterium, tubercidin has paved the way for the development of a vast and diverse family of 7-deazapurine nucleoside analogs. The unique chemical properties and biological activities of this "privileged scaffold" have established it as a cornerstone in the design of novel therapeutic agents. A deep understanding of the discovery, biosynthesis, synthetic methodologies, and mechanisms of action of these compounds, as detailed in this guide, is crucial for harnessing their full therapeutic potential and addressing unmet medical needs in oncology, virology, and parasitology. The journey of 7-deazapurine analogs is a compelling example of how nature's ingenuity can inspire the development of life-saving medicines.
References
- Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. (2019). Nucleosides Nucleotides Nucleic Acids, 39. [Link]
- Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (n.d.). Molecules. [Link]
- Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorpor
- Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β- d -arabinonucleosides. (2004). Organic & Biomolecular Chemistry. [Link]
- Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. (n.d.). Organic & Biomolecular Chemistry. [Link]
- Molecular biology studies of tubercidin resistance in Trypanosoma cruzi. (n.d.). PubMed. [Link]
- Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis. (2024). Journal of Medical Virology. [Link]
- The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library. (2003). Journal of Biological Chemistry. [Link]
- Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides. (2018). European Journal of Medicinal Chemistry. [Link]
- Historical Perspectives Centennial: Koch's Discovery of the Tubercle Bacillus. (n.d.). CDC. [Link]
- Tubercidin. (n.d.). Wikipedia. [Link]
- Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. (n.d.). PubMed. [Link]
- Unraveling the Biosynthesis and Chemical Properties of Tubercidin. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections. (2023). Virus Research. [Link]
- Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (2022). Journal of Medicinal Chemistry. [Link]
- Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target. (n.d.). Semantic Scholar. [Link]
- Antiviral activity of C-5 substituted tubercidin analogues. (n.d.). PubMed. [Link]
- Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (2022). PubMed Central. [Link]
- Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. (n.d.). Current Topics in Medicinal Chemistry. [Link]
- BIOLOGICAL AND BIOCHEMICAL PROPERTIES OF THE ANALOGUE ANTIBIOTIC TUBERCIDIN. (1964).
- [The history of tuberculin therapy--its discovery by Robert Koch, its forerunners and further development]. (1991). Pneumologie. [Link]
- Clinical studies with tubercidin administered by direct intravenous injection. (1970). Cancer Research. [Link]
- Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090. (2018). Microbial Cell Factories. [Link]
- Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090. (2018). PubMed. [Link]
- On the mode of action of 7-deaza-adenosine (tubercidin). (1967). Biochimica et Biophysica Acta. [Link]
- Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews. [Link]
- (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017).
- Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis. (n.d.).
- Efficacy of the tubercidin antileishmania action associated with an inhibitor of the nucleoside transport. (2009). Parasitology Research. [Link]
- Antibiotic resistance mechanisms in M.
- Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis. (2017). Infection, Genetics and Evolution. [Link]
- Identification of natural compounds tubercidin and lycorine HCl against small-cell lung cancer and BCAT1 as a therapeutic target. (2022). Journal of Cellular and Molecular Medicine. [Link]
- Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. (2000). Nucleosides Nucleotides Nucleic Acids. [Link]
- In vitro activity of tubercidin against Mycobacterium tuberculosis and nontuberculosis Mycobacteria. (2023). Microbiology Society. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Stork. [Link]
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubercidin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of natural compounds tubercidin and lycorine HCl against small-cell lung cancer and BCAT1 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular biology studies of tubercidin resistance in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of the tubercidin antileishmania action associated with an inhibitor of the nucleoside transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 23. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical studies with tubercidin administered by direct intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Blueprint of Pyrrolo[2,3-d]pyrimidines: A Guide to their Natural Origins
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, also known as the 7-deazapurine scaffold, is a privileged heterocyclic structure found in a variety of biologically active natural products.[1][2][3] Its structural similarity to purines allows these molecules to interact with essential cellular machinery, often with potent therapeutic effects.[1][2] This guide provides an in-depth exploration of the biological origins of naturally occurring pyrrolo[2,3-d]pyrimidines, focusing on the biosynthetic pathways of key representative molecules. We will delve into the enzymatic logic and experimental evidence that have unveiled how nature constructs this versatile scaffold, offering valuable insights for researchers in natural product synthesis, synthetic biology, and drug development.
The replacement of the N-7 atom of the purine ring with a carbon atom fundamentally alters the electronic properties of the molecule, making the five-membered ring more electron-rich and providing a handle for further substitution at the C-7 position.[1][2] This seemingly subtle change has profound biological consequences, leading to compounds with potent cytotoxic, antiviral, and kinase inhibitory activities.[1][2][4][5][6][7][8] Nature has harnessed the unique properties of the 7-deazapurine core in two prominent classes of molecules: the nucleoside antibiotics and the hypermodified tRNA nucleoside, queuosine.
I. The Central Biosynthetic Theme: From Purine to Pyrrolo[2,3-d]pyrimidine
The biosynthesis of the pyrrolo[2,3-d]pyrimidine core in all known natural products begins with a purine nucleotide, typically a guanine or adenine derivative. The key biochemical transformation involves a complex rearrangement of the purine imidazole ring, leading to the expulsion of the N-7 atom and the formation of a new C-C bond to create the pyrrole ring.
A. The Enigmatic Loss of Nitrogen-7: Isotopic Labeling Insights
A central mechanistic question in the biosynthesis of 7-deazapurines has been the fate of the N-7 atom of the purine precursor. To address this, isotopic labeling studies have been instrumental. In a key study on the biosynthesis of the nucleoside antibiotic toyocamycin in Streptomyces rimosus, a doubly labeled precursor, [2-¹³C, 7-¹⁵N]-adenine, was utilized.[9] The subsequent analysis of the produced toyocamycin by NMR spectroscopy and mass spectrometry unequivocally demonstrated the incorporation of the ¹³C label at the C-2 position, while the ¹⁵N label at the N-7 position was lost.[9] This provided direct experimental evidence for the cleavage of the bond between C-5 and N-7 of the purine ring and the subsequent expulsion of the N-7 atom during the formation of the pyrrolo[2,3-d]pyrimidine scaffold.
II. Biosynthesis of Pyrrolo[2,3-d]pyrimidine Nucleoside Antibiotics: The Case of Toyocamycin
Several nucleoside antibiotics, including tubercidin, toyocamycin, and sangivamycin, feature the pyrrolo[2,3-d]pyrimidine core and are produced by Streptomyces species.[1] While their biological activities differ, their biosynthetic origins share a common pathway.
A. Precursors and Early Steps
Early tracer experiments indicated that the pyrrole and cyano carbons of toyocamycin originate from the ribose moiety of a purine nucleoside.[10][11] Specifically, carbons 1', 2', and 3' of the ribose of a purine nucleoside or nucleotide serve as the carbon source for carbons 6, 5, and the cyano carbon of toyocamycin, respectively.[11] The purine ring itself, minus the N-7 atom, provides the pyrimidine portion of the final molecule.
B. Genetic Blueprint: The Toyocamycin Biosynthetic Gene Cluster
In Streptomyces diastatochromogenes 1628, the gene cluster responsible for toyocamycin biosynthesis has been identified.[12] Within this cluster, a key regulatory gene, toyA, has been characterized as a large ATP-binding regulator of the LuxR family.[12] The deletion of toyA resulted in a near-complete loss of toyocamycin production, while its overexpression led to a significant increase in yield.[12] This demonstrates that ToyA is a positive pathway-specific regulator essential for the biosynthesis of toyocamycin by controlling the expression of the structural genes in the cluster.[12]
The following diagram illustrates the proposed overarching strategy for the biosynthesis of the toyocamycin core, highlighting the origin of the atoms.
Figure 1: Conceptual overview of toyocamycin biosynthesis.
III. Biosynthesis of Queuosine: A Hypermodified tRNA Nucleoside
Queuosine (Q) is a hypermodified 7-deazaguanosine nucleoside found in the anticodon wobble position (position 34) of specific tRNAs in both bacteria and eukaryotes.[13][14] Its presence enhances the accuracy of translation.[13][15] The biosynthesis of queuosine is a fascinating example of a multi-step enzymatic pathway that has been extensively studied.
A. De Novo Synthesis in Bacteria: From GTP to PreQ₁
In bacteria, queuosine is synthesized de novo from guanosine triphosphate (GTP).[13][14] A key intermediate in this pathway is preQ₁, a 7-deazaguanine derivative. The conversion of GTP to preQ₁ is a complex process requiring the products of several genes.[14] Comparative genomics and subsequent genetic and biochemical studies have identified an operon, exemplified by ykvJKLM in Bacillus subtilis, as essential for this transformation.[14] The genes within this operon have been named queC, queD, queE, and queF.[14] Deletion of any of these genes in Acinetobacter abolishes queuosine biosynthesis, and this deficiency can be complemented by the introduction of the B. subtilis ykvJKLM operon.[14]
The pathway from GTP to preQ₁ can be summarized as follows:
| Step | Precursor | Product | Key Enzyme(s) |
| 1 | GTP | 7-cyano-7-deazaguanine (preQ₀) | QueC, QueD, QueE |
| 2 | 7-cyano-7-deazaguanine (preQ₀) | 7-aminomethyl-7-deazaguanine (preQ₁) | QueF (a nitrile reductase) |
The intermediate, 7-cyano-7-deazaguanine, is also a common precursor in the biosynthesis of some 7-deazapurine antibiotics produced by Streptomyces.[15]
B. tRNA Modification and Maturation to Queuosine
Once preQ₁ is synthesized, it is not directly converted to queuosine. Instead, it is inserted into the target tRNA molecule, replacing the guanine at the wobble position. This reaction is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT).[14][15] Following its incorporation into the tRNA, the preQ₁ moiety undergoes further in-situ modifications to yield the mature queuosine nucleoside.[14][16] This final maturation step involves the enzyme epoxyqueuosine (oQ) reductase (QueG), a cobalamin-dependent [4Fe-4S] cluster-containing protein.[16]
The following diagram illustrates the bacterial biosynthetic pathway of queuosine.
Figure 2: Bacterial biosynthetic pathway of queuosine.
C. Eukaryotic Dependency: A Tale of Diet and Microbiome
A crucial distinction in queuosine biology is that eukaryotes are incapable of synthesizing the queuine base de novo.[15][17] Instead, they must acquire it as a nutrient from their diet or from their intestinal microflora.[15][17] This salvaged queuine is then incorporated into the respective tRNAs by the eukaryotic tRNA-guanine transglycosylase (TGT) complex, which is a heterodimer of QTRT1 and QTRT2 proteins.[17] This dependency highlights a fascinating link between the gut microbiome, diet, and the host's translational machinery.[17]
IV. Experimental Methodologies for Elucidating Biosynthetic Pathways
The elucidation of the biosynthetic pathways of pyrrolo[2,3-d]pyrimidines has relied on a combination of classical and modern experimental techniques.
A. Isotopic Labeling Studies
As discussed for toyocamycin, the use of stable isotope-labeled precursors is a powerful tool for tracing the origin of atoms in a natural product. This technique, coupled with NMR spectroscopy and mass spectrometry, provides definitive evidence for precursor-product relationships and can reveal intricate molecular rearrangements.
B. Genetic Approaches: Gene Knockout and Complementation
The identification of biosynthetic gene clusters allows for a genetic dissection of the pathway. By creating targeted gene deletions (knockouts) and observing the resulting phenotype (e.g., loss of product formation), the function of individual genes can be inferred. The subsequent reintroduction of the gene (complementation) to rescue the phenotype confirms its role in the pathway. This approach was pivotal in identifying the que genes for queuosine biosynthesis.[14]
C. Enzymatic Assays
Once the genes are identified, the corresponding enzymes can be overexpressed, purified, and their activity assayed in vitro. This allows for the direct demonstration of the biochemical transformation catalyzed by the enzyme and the determination of its substrate specificity and kinetic parameters.
The following workflow diagram illustrates the general approach to elucidating a biosynthetic pathway.
Figure 3: General experimental workflow for biosynthetic pathway elucidation.
V. Conclusion and Future Perspectives
The biosynthesis of naturally occurring pyrrolo[2,3-d]pyrimidines is a testament to the ingenuity of microbial metabolism. Starting from common purine nucleotide precursors, complex enzymatic cascades orchestrate the formation of the 7-deazapurine core, a scaffold with significant biological and therapeutic potential. While significant progress has been made in understanding the biosynthesis of compounds like toyocamycin and queuosine, many questions remain. The precise mechanisms of the enzymes involved in the purine ring rearrangement are still being investigated. A deeper understanding of these pathways will not only quench our scientific curiosity but also pave the way for the bioengineering of novel pyrrolo[2,3-d]pyrimidine derivatives with improved therapeutic properties. The ability to harness and manipulate these biosynthetic pathways holds immense promise for the future of drug discovery and synthetic biology.
References
- Li, Y., et al. (2019). ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628. PubMed.
- Wikipedia. (2023). Queuosine. Wikipedia.
- Reader, J. S., et al. (2004). Identification of Four Genes Necessary for Biosynthesis of the Modified Nucleoside Queuosine. PubMed.
- Dowling, D. P., et al. (2016). Queuosine biosynthesis and incorporation into four tRNAs. ResearchGate.
- National Center for Biotechnology Information. (n.d.). queuosine biosynthesis. PubChem.
- Suhadolnik, R. J., & Uematsu, T. (1970). Biosynthesis of the pyrrolopyrimidine nucleoside antibiotic, toyocamycin. VII. Origin of the pyrrole carbons and the cyano carbon. PubMed.
- Tuorto, F., & Lyko, F. (2021). Queuosine tRNA Modification: Connecting the Microbiome to the Translatome. PMC.
- Kim, S. K., et al. (1999). Total synthesis of the naturally occurring antibiotic toyocamycin using new and improved synthetic procedures. PubMed.
- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC.
- Battaglia, U., et al. (2011). 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2- 13 C-7- 15 N-adenine. Organic & Biomolecular Chemistry.
- Jena Bioscience. (n.d.). 7-Deaza Purines. Jena Bioscience.
- Suhadolnik, R. J., & Uematsu, T. (1970). Biosynthesis of the Pyrrolopyrimidine Nucleoside Antibiotic, Toyocamycin. ResearchGate.
- Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
- Perlíková, P., & Hocek, M. (2017). (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. ResearchGate.
- Li, J., et al. (2021). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health.
- Mosslemin, M. H., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. scielo.br.
- Rystad, G., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- Turk, S. R., et al. (1987). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. PubMed.
- Kundu, L. M., et al. (2020). Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry. PubMed Central.
- Gupta, P. K., et al. (1987). Pyrrolopyrimidine nucleosides. 18, Synthesis and chemotherapeutic activity of 4-amino-7-(3-deoxy-.beta.-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide (3 - ACS Publications. ACS Publications.
- Milokhov, D. S., et al. (2023). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate.
- Pathi, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. PubMed.
- Ziyaei, A., et al. (2021). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry.
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Biosynthesis of the pyrrolopyrimidine nucleoside antibiotic, toyocamycin. VII. Origin of the pyrrole carbons and the cyano carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Queuosine - Wikipedia [en.wikipedia.org]
- 14. Identification of four genes necessary for biosynthesis of the modified nucleoside queuosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. queuosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Queuosine tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the 7H-pyrrolo[2,3-d]pyrimidin-2-amine Pharmacophore: From Privileged Scaffold to Targeted Therapeutics
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of natural purines, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structure, particularly the 2-amino substituted variant, facilitates critical hydrogen bonding interactions within the ATP-binding sites of numerous protein kinases. This guide provides an in-depth technical analysis of the 7H-pyrrolo[2,3-d]pyrimidin-2-amine pharmacophore, detailing its physicochemical properties, key biological targets, and the underlying mechanisms of action. Through a comprehensive examination of structure-activity relationships (SAR), synthetic strategies, and a detailed case study of the blockbuster drug Tofacitinib, this document serves as an essential resource for researchers and drug development professionals aiming to leverage this versatile scaffold for the design of next-generation targeted therapies.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks demonstrate exceptional versatility, interacting with multiple biological targets to elicit a range of therapeutic effects. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a prime example of such a privileged structure.[1] Its structural similarity to adenine allows it to function as a hinge-binding motif in the ATP pocket of a vast number of protein kinases, which are critical regulators of cellular signaling and are frequently implicated in diseases ranging from cancer to autoimmune disorders.[2][3][4]
This guide focuses specifically on the this compound pharmacophore. The addition of the 2-amino group enhances the scaffold's ability to form key interactions, making it a cornerstone for numerous approved drugs and clinical candidates. We will explore its role in inhibiting key enzyme families, dissect the synthetic chemistry that brings these complex molecules to life, and provide field-proven insights into the design principles that govern their activity and selectivity.
The Pharmacophore Core: Structural and Physicochemical Properties
The power of the this compound core lies in its specific arrangement of hydrogen bond donors and acceptors, which mimics the pattern of adenine in ATP. This allows it to anchor effectively within the kinase hinge region, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.
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N1 and the 2-amino group: Act as a potent bidentate hydrogen bond donor system, forming two crucial hydrogen bonds with the backbone carbonyl groups of the kinase hinge region.
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N7-H: Provides an additional hydrogen bond donor site.
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N3: Acts as a hydrogen bond acceptor.
This predictable binding mode provides a stable anchor for the molecule, allowing chemists to introduce various substituents at other positions (C4, C5, C6) to achieve high potency and selectivity for the target kinase.
Key Biological Target: The Janus Kinase (JAK) Family
While the scaffold has been used to target dozens of kinases, its most profound therapeutic impact has been in the inhibition of the Janus Kinase (JAK) family.[5][6] JAKs are intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from cytokine and growth factor receptors on the cell surface.[7][8]
Mechanism of Action: Disrupting the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for the immune system. Dysregulation of this pathway is a hallmark of many autoimmune diseases, including rheumatoid arthritis (RA).[9]
The Signaling Cascade:
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Cytokine Binding: A cytokine (e.g., an interleukin) binds to its specific receptor on the cell surface.
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JAK Activation: This binding event brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.
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STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular tail of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs.
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STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the cell nucleus.
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Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation and immune responses.[7]
Inhibitors based on the this compound scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STAT proteins. This effectively blocks the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[7][8]
Case Study: Tofacitinib (Xeljanz®)
Tofacitinib is a groundbreaking oral JAK inhibitor approved for the treatment of moderately to severely active rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[9][10] It prominently features the 7H-pyrrolo[2,3-d]pyrimidin-4-yl amine core (a closely related isomer) and serves as a quintessential example of the scaffold's success.
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Mechanism: Tofacitinib potently inhibits JAK1 and JAK3, with moderate activity against JAK2.[7][8] By blocking these kinases, it modulates the signaling of multiple cytokines critical to the inflammatory response in autoimmune diseases.[7][9]
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Clinical Significance: As one of the first oral, targeted small-molecule therapies for RA, Tofacitinib represented a major advancement over injectable biologic drugs, offering patients a more convenient treatment option.[9]
| Kinase Target | IC₅₀ (nM) | Cellular Potency |
| JAK1 | 1.2 | High |
| JAK2 | 20 | Moderate |
| JAK3 | 1.0 | High |
| TYK2 | 60 | Low |
| Data synthesized from publicly available kinase profiling assays. |
Structure-Activity Relationship (SAR) Insights
Extensive research has elucidated how modifications to the 7H-pyrrolo[2,3-d]pyrimidine scaffold influence potency and selectivity.[11][12][13]
| Position of Substitution | Modification Type & Effect |
| C4-amino/C4-substituent | This is a key vector for achieving selectivity. Attaching various side chains, often containing piperidine or pyrazole motifs, allows for exploration of the solvent-front region of the ATP pocket. The nature of this group is critical for differentiating between kinase family members (e.g., modulating JAK1 vs. JAK3 selectivity).[11][14] |
| C5-position | Introduction of substituents at the C5 position of the pyrrole ring can enhance potency. Halogenation (e.g., iodination) at this position can serve as a handle for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling.[15] |
| N7-position | The N7 position of the pyrrole ring is often substituted to improve physicochemical properties like solubility or to introduce vectors that can interact with the ribose-binding pocket. However, in many inhibitors like Tofacitinib, this position remains unsubstituted, with the N7-H acting as a hydrogen bond donor.[16] |
Synthetic Strategies: Building the Core
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves a convergent strategy where the heterocyclic core and its various side chains are prepared separately and then coupled. A common and efficient approach begins with a commercially available starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The key step is often a nucleophilic aromatic substitution (SNAr) reaction at the C4 position, where the chlorine atom is displaced by a primary or secondary amine from a desired side chain.[16][17] This reaction is typically robust and high-yielding.
Experimental Protocols: A Representative Synthesis
Protocol: Synthesis of (3R,4R)-methyl-((1-benzyl-4-methylpiperidin-3-yl)methyl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine (A Tofacitinib Precursor)
This protocol is a representative example synthesized from literature procedures.[16][18][19] Appropriate personal protective equipment (PPE) and laboratory safety procedures must be followed.
Materials:
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4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
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(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methanamine dihydrochloride (1.2 eq)
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Potassium carbonate (K₂CO₃) (4.0 eq)
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N,N-Dimethylformamide (DMF)
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Water (H₂O)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methanamine dihydrochloride, and potassium carbonate.
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Add a 5:1 mixture of DMF and water to the flask to create a stirrable slurry.
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Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is consumed (typically 12-24 hours).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing ethyl acetate and water.
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Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the desired product as a solid.
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Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Versatility and Future Directions
The this compound scaffold is far from being limited to JAK inhibition. Its privileged nature has been exploited to develop potent and selective inhibitors for a wide range of other clinically relevant kinases.
| Compound Class/Target | Therapeutic Area | Reference(s) |
| Bruton's Tyrosine Kinase (BTK) | Autoimmune Diseases, Oncology | [13][20] |
| Interleukin-2-inducible T-cell Kinase (Itk) | Inflammatory Diseases | [21] |
| p21-Activated Kinase 4 (PAK4) | Oncology | [3][22] |
| Focal Adhesion Kinase (FAK) | Oncology | [23] |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | [24] |
| RET Kinase | Oncology (Thyroid, Lung Cancer) | [25] |
The continued exploration of this pharmacophore, particularly with novel decorations at the C4 and C5 positions, promises to yield new therapeutics with improved selectivity profiles and novel mechanisms of action. The design of covalent and allosteric inhibitors based on this core represents an exciting frontier in kinase drug discovery.
Conclusion
The this compound core has firmly established itself as a cornerstone pharmacophore in modern drug design. Its ability to effectively mimic purine binding to the kinase hinge region provides a robust starting point for developing potent and selective inhibitors. The clinical and commercial success of Tofacitinib validates the power of this scaffold and continues to inspire the development of new targeted therapies for a host of human diseases. As our understanding of kinase biology deepens, the strategic application of this versatile pharmacophore will undoubtedly continue to yield innovative medicines for years to come.
References
- Flanagan, M. E., et al. (n.d.). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ-jDTch0Z7p6P9ktMSlclhBJOEr1Tqf2UgeUqbokX88hAMd2kL__C2NXbgyFXABe0USOhIGnDNwJ0gMmHm789N0TkOIGt5getea4gPjOZJ7rV09W2IFtZR-ZQ0NtxQ66CUOKX_qbXT9JyyuDmOa4=]
- Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcq35auvltN9UsDc_Rn3CdxJpjD3gpaWIHQjCUtwklIV00Vz1flqzj1o1kjETMsSSykkOS3LwM5ZC1CFcjrYxmvtbEPevqFYsQExptxin9DfL9IBFAbQ-EdgFg65Os5P8s3_wl7vRrVoFoXUqB7EiBmBxalli65FEMlQYvmQvVbO1UiDpdb79tROn8]
- ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. [URL: https://www.researchgate.
- Arthritis UK. (n.d.). Tofacitinib. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMZGZJhzTUILrglYcu2mQ39nlZv2VL5t3yLtFDC3YLLhXj7ovvo01wzTcjs-YBtwf73rMfD6mMjR8DBwu37ofgFtKzY3x4GdxtcSyz9w91OTAI_yj8wZwtVXwUuItK1Rxs26bbWNKq7T4TXUn8BJowuCLMcEkssTqv71tTLzHTFiwSeGwr16OBaN-4Kx6xP_NWIRjyT3II2H7_BRLsiVCRR44R_TbTI0SN7VeRoiOd]
- Thakuria, H., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENLbI40pHm1ArhtPTcMYAZ7KZaqoRNPSk_hN4uhoaQOyLMl3vV5-pP4WNXvZuqqPyKby0oaPZKKAnVwX2Fka4s5Ud-ILBKnXWtC5IZSBErhy4p0pxvVKP0AWQNz2fTn6aJs4xMxQ==]
- National Center for Biotechnology Information. (n.d.). Tofacitinib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9926791]
- Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.201801180]
- Reddy, B. R., et al. (2015). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsaGcc07JCSnFD20IXqZanOKZK-45v7FmRVkKQnoTYSou21T2S1pSB2mr9lj-A-i0Nz8Jk9rglffCf1p3ZzkIuf9ZuKwHQ6aezOHEh20L0uAv2FyqIBBVv_b5oKcBo8ciS_yqBDrkENKO3Mkgik293ELa-d2A7mmT8t8WjNmKsAH4ihFQUXPfkSuVIMOAd2Z0xxhVgrkOu1paYAJB1br9bM0FsT6ZR8Exbrias2wvRuTfwYml2JA==]
- Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30999237/]
- Google Patents. (n.d.). EP3078665A1 - Efficient method for the preparation of tofacitinib citrate. [URL: https://patents.google.
- de Kock, C., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6667923/]
- Zhi, S., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdNqlGqXkBOAgTRq0ApI7AhBBbaO3VpSheAWxAHFvZJYexsOi1EenwLW1J1dDQORn_DMuOfH7QbheHpKp5cL9iRIvKODlFex0yBCYgRs7_xQ16WRI3ilo97B140u32vhUG1FaP1XM_gFm7ZrePTOXX5svlBlfTq3da05fHV4USwlyBBu4GSwwlMyevGPnK0oaupzQt642Xz6tL]
- Li, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/38186177/]
- Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6710]
- Liu, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31395346/]
- Siugzdaite, J., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5013]
- Patel, H. M., et al. (2024). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Journal of Biomolecular Structure and Dynamics. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2355030]
- Norman, P. (2014). Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. Expert Opinion on Therapeutic Patents. [URL: https://pubmed.ncbi.nlm.nih.gov/24147605/]
- Ingenta Connect. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives... [URL: https://www.ingentaconnect.com/content/ben/cpd/2023/00000029/00000030/art00006]
- Deng, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38815476/]
- Kilaru, R., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8185121/]
- Li, X., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/1/867]
- Google Patents. (n.d.). MA38347A1 - Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of janus kinases (jak). [URL: https://patents.google.
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19716275/]
- Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572718/]
- Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35272186/]
- ResearchGate. (n.d.). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. [URL: https://www.researchgate.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Scientific Research in Science and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPC4sQfwtQpLryLVUDv-3e4O3JGv6x7MtCRFjtdX1UFfMDsvY6jyIXDcgSzzmiOJ69lFL2lALoN4TERDImFUjcppaL-qIOyDN6cDBskURMPj3_denmtHNV8gj0Gt8JPTGiPseOhYJ9uIBfo6j6E7RGC1QTAQ==]
- Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/382348398_Design_Synthesis_and_Structure-Activity_Relationship_Studies_of_7_H_-Pyrrolo23-_d_pyrimidine_Derivatives_as_Potent_Casein_Kinase_1a_CK1a_Inhibitors]
- Wang, X., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29324347/]
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb_8nLSZGnpey5aO_cPFcQLSXUjLE1NUZYHBMSzlZ4Ck42pyz9IQB_KU-xEuzCAhcRHuFHDYUBTe8xWc7KDpBrrvyxeUcCty4i07Ybn-Iay-G0j9tSwd1rJx-9SG1wriWl9QgQocp_KFGmYPOi4H6-Fgy6SybYuVcAmJA5I3ce9yXrl6u1AzeQhQSRT0mHly1Xnzf4H9G-MqGg5jQYRFtwB7uYasPWQXsVOnA6XpfjkOYg1bq2hI3-AeIRLpCArQkvpzI=]
- The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9tcXcwmCzbQ0yVExUtlt-5L5oIZkgMC7TiQaoOJz6CwrZ7yCdGKUhDhdhTJyMrNKjuuiibEnZtrkTBru7V_D_9CPIwc86CG9vd_ls6psfKr-OJugs40zQrM5MzAfR-aKRJXs1xOXmJ4QvgZdWKhK93MeqhD_g-MkQEB0E14-JQpuk9pK4yV7Gw63qpQLH1FNP7lQI8TAvjrxsRc36wfBCJBhhekfDcaId]
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00329]
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (2018). European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29324347/]
- Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38815476/]
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/29588215/]
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202115/]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MA38347A1 - Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of janus kinases (jak) - Google Patents [patents.google.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 11. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.unl.pt [research.unl.pt]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 20. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Safety Landscape of 7H-pyrrolo[2,3-d]pyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structural motif in numerous kinase inhibitors and other therapeutic agents, holds significant promise in modern drug discovery. This guide provides a comprehensive technical overview of the toxicological profile of a key analogue, 7H-pyrrolo[2,3-d]pyrimidin-2-amine, also known as 7-deazaadenine. Given the limited publicly available toxicity data on this specific molecule, this document synthesizes information from structurally related compounds, predictive toxicology principles, and established preclinical safety assessment workflows. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to anticipate and evaluate the potential toxicities of this important chemical series. We will delve into the mechanistic underpinnings of potential adverse effects, from off-target kinase inhibition to metabolic activation, and provide detailed, field-proven protocols for critical in vitro and in vivo safety assessments.
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Core and its Therapeutic Significance
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, is a privileged structure in medicinal chemistry.[1][2][3] Its ability to mimic the natural purine base allows for potent and often selective interactions with a variety of biological targets, most notably protein kinases.[4][5] Derivatives of this core have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases.[2][6][7][8] this compound serves as a fundamental building block for many of these more complex molecules. Understanding its intrinsic toxicological properties is therefore a critical first step in the development of safe and effective new medicines.
Predicted Toxicological Profile of this compound
Based on the known safety data of the broader class of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and general toxicological principles, we can anticipate a number of potential toxicological liabilities for this compound. It is crucial to emphasize that these are predicted risks that must be investigated through rigorous nonclinical safety studies.
General Toxicity
The parent compound, 7H-pyrrolo[2,3-d]pyrimidine, has GHS hazard classifications indicating it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[9] A similar hazard profile is noted for the structurally related 7-deazaguanine.[10] It is therefore prudent to handle this compound with appropriate personal protective equipment.
Off-Target Kinase Inhibition and Associated Toxicities
A primary mechanism of toxicity for many small molecule kinase inhibitors is off-target activity.[11][12] While this compound is a simple scaffold, it may exhibit inhibitory activity against a range of kinases, leading to a variety of potential adverse effects.
-
Cardiotoxicity: Inhibition of kinases such as VEGFR2 and other kinases involved in cardiac function can lead to cardiovascular adverse events, including hypertension, QT prolongation, and left ventricular dysfunction.[13] This is a critical area of investigation for any new kinase inhibitor.
-
Hepatotoxicity: Drug-induced liver injury is a common reason for drug attrition. Off-target inhibition of kinases in hepatocytes can disrupt cellular signaling pathways, leading to cell death and inflammation.
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are frequently reported adverse events for kinase inhibitors. These can result from the inhibition of kinases such as EGFR, which are important for the maintenance of the gastrointestinal epithelium.[11]
-
Dermatological Toxicities: Skin rash is another common side effect, often associated with the inhibition of EGFR and other kinases involved in skin homeostasis.[11]
The following diagram illustrates the logical relationship between off-target kinase inhibition and potential organ-specific toxicities.
Caption: Off-target kinase inhibition leading to potential organ toxicities.
Genotoxicity
The purine-like structure of this compound raises a theoretical concern for genotoxicity. It is essential to assess its potential to induce mutations or chromosomal damage. Standard in vitro and in vivo genotoxicity assays are a mandatory component of the preclinical safety evaluation.[14][15]
Metabolic Activation
The metabolism of this compound by cytochrome P450 (CYP) enzymes could lead to the formation of reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cytotoxicity, immunogenicity, and genotoxicity. Early assessment of the metabolic fate of the compound is therefore critical.
Preclinical Safety Assessment Workflow
A tiered approach to safety assessment is recommended, starting with in vitro assays and progressing to in vivo studies as confidence in the compound's safety profile grows. The following workflow represents a standard industry practice for small molecule drug candidates.[14][15][16][17][18]
Caption: A standard preclinical safety assessment workflow for a small molecule.
Key Experimental Protocols
The following sections provide detailed, step-by-step methodologies for essential in vitro and in vivo toxicity studies.
In Vitro Cytotoxicity: MTT Assay in HepG2 Cells
Rationale: To assess the general cytotoxicity of this compound in a human liver cell line, providing an early indication of potential hepatotoxicity.
Methodology:
-
Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the cell culture medium with the compound-containing medium and incubate for 72 hours.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Rationale: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.
In Vivo Acute Toxicity: Dose Range-Finding Study in Rodents
Rationale: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in a rodent model.[14][16]
Methodology:
-
Animal Model: Use male and female Sprague-Dawley rats (8-10 weeks old).
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage) at a range of doses (e.g., 10, 100, 1000 mg/kg). Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Terminal Procedures: At the end of the study, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and preserve organs for histopathological examination.
-
Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the MTD.
Data Summary and Interpretation
To facilitate the interpretation of toxicological data, it is essential to present the results in a clear and concise manner. The following tables provide templates for summarizing key in vitro and in vivo findings.
Table 1: In Vitro Toxicity Summary
| Assay | Cell Line/Strain | Endpoint | Result (e.g., IC50, Fold Increase) |
| Cytotoxicity | HepG2 | Cell Viability | |
| Ames Test | TA98 (+/- S9) | Revertant Colonies | |
| Ames Test | TA100 (+/- S9) | Revertant Colonies | |
| hERG Assay | HEK293 | IC50 | |
| Kinase Panel | 100+ Kinases | % Inhibition @ 1µM |
Table 2: In Vivo Acute Toxicity Summary (Rodent)
| Dose (mg/kg) | Clinical Signs | Body Weight Change (%) | Key Necropsy Findings | Target Organs |
| Vehicle | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. While this compound itself is a simple starting material, a thorough understanding of its potential toxicities is paramount for the development of safe and effective drugs. This guide has provided a predictive toxicological profile based on the known liabilities of the broader chemical class and has outlined a robust, industry-standard workflow for its empirical evaluation.
Future work should focus on generating comprehensive in vitro and in vivo safety data for this compound and its key derivatives. This will not only de-risk individual drug development programs but also contribute to a deeper understanding of the structure-toxicity relationships of this important class of molecules. By integrating advanced in silico predictive models, high-throughput in vitro screening, and carefully designed in vivo studies, the scientific community can continue to harness the therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold while ensuring patient safety.
References
- Pacific BioLabs. (n.d.). Toxicology Studies.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408714, 7-Deazaguanine.
- Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
- Vivotecnia. (n.d.). In vivo toxicology studies.
- Yang, X., et al. (2010). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. Journal of Biomedical Informatics, 43(3), 376-384.
- Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
- Altasciences. (n.d.). Small Molecule Safety Assessment.
- Lamore, S. D., et al. (2017). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 30(6), 1339-1348.
- Al-Ostoot, F. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5374.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5121.
- Geraghty, R. J., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3821.
- Choi, R., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. ACS Infectious Diseases, 4(5), 756-766.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684.
- Friends of Cancer Research. (2010). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261591, 7H-Pyrrolo(2,3-d)pyrimidine.
- Al-Suhaimi, K. S., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Journal of Chemical Health Risks, 13(2), 147-156.
- Wang, S., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96-112.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 808.
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2247.
- Seela, F., & Gissot, A. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1155-1194.
- Eccles, S. A., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2247.
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
- 7. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-Deazaguanine | C6H6N4O | CID 135408714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 15. altasciences.com [altasciences.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. nuvisan.com [nuvisan.com]
An In-depth Technical Guide to the Thermal Stability of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Executive Summary
7H-pyrrolo[2,3-d]pyrimidin-2-amine, a crucial scaffold in medicinal chemistry, exhibits a thermal stability profile that is paramount to its handling, storage, and application in drug development. This guide provides a comprehensive technical overview of the factors influencing its thermal stability, methodologies for assessment, and potential degradation pathways. Understanding these characteristics is essential for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of therapeutic candidates derived from this versatile heterocyclic system.
Introduction: The Significance of 7-Deazapurines
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prominent heterocyclic scaffold in the development of novel therapeutics.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to its exploration in oncology, inflammation, and infectious diseases.[2][3] this compound, specifically, serves as a key building block for a multitude of kinase inhibitors and other targeted therapies.[4] The stability of this core structure under thermal stress is a critical parameter that dictates its viability as a drug candidate, influencing everything from synthesis and purification to formulation and long-term storage.
This document serves as a senior-level guide to the thermal stability of this compound, offering insights into its intrinsic properties and the analytical techniques required for a thorough evaluation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C6H6N4 | Synthonix[5] |
| Molecular Weight | 134.14 g/mol | Synthonix[5] |
| Appearance | White to Light yellow to Light orange powder to crystal | TCI Chemicals |
| Purity | >97.0% (T)(HPLC) | TCI Chemicals |
| Synonyms | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, 7-Deazaadenine, 6-Amino-7-deazapurine | TCI Chemicals |
These properties provide a baseline for the identity and quality of the starting material for any thermal stability study.
Theoretical Considerations for Thermal Stability
The thermal stability of a heterocyclic compound like this compound is governed by the strength of its covalent bonds and the overall aromaticity of the fused ring system. The pyrrolo[2,3-d]pyrimidine core is a relatively stable aromatic system. However, the presence of the exocyclic amine group and the N-H bonds in the pyrrole and pyrimidine rings can be susceptible to degradation at elevated temperatures.
Potential degradation pathways under thermal stress may include:
-
Desamination: Loss of the amino group.
-
Ring Opening: Cleavage of the pyrrole or pyrimidine ring.
-
Oxidation: If exposed to air at high temperatures.
-
Polymerization: Intermolecular reactions leading to higher molecular weight species.
The specific pathway and onset temperature of decomposition are influenced by factors such as the heating rate, atmosphere (inert vs. oxidative), and the presence of impurities.
Experimental Assessment of Thermal Stability
A multi-faceted approach employing various analytical techniques is crucial for a comprehensive assessment of thermal stability.[6][7]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the decomposition temperature of a material.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Ramp the temperature from ambient to 600 °C at a constant rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed (Td5%).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and decomposition exotherms or endotherms.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Program: Ramp the temperature from ambient to a temperature beyond the melting and decomposition points (e.g., 350 °C) at a rate of 10 °C/min.
-
Data Analysis: Observe the thermogram for endothermic peaks corresponding to melting and any exothermic peaks that may indicate decomposition.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[6] A stability-indicating HPLC method can resolve the parent compound from its degradation products.[8]
Experimental Protocol:
-
Stress Conditions: Subject samples of this compound to elevated temperatures (e.g., 80°C, 100°C, 120°C) for defined periods.
-
Sample Preparation: Dissolve the stressed and unstressed samples in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable for this class of compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution profile at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
-
Data Analysis: Compare the chromatograms of stressed and unstressed samples to identify new peaks corresponding to degradation products. The peak area of the parent compound can be used to quantify its degradation over time.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify the chemical structures of degradation products.[6][9]
Experimental Protocol:
-
Sample Analysis: Analyze the stressed samples using an LC-MS system with the same chromatographic conditions as the HPLC method.
-
Mass Spectrometry: Acquire mass spectra for the parent compound and any new peaks observed in the chromatogram.
-
Data Analysis: Determine the molecular weights of the degradation products from their mass spectra. This information, along with fragmentation patterns, can be used to propose the structures of the degradants.
Visualization of Experimental Workflows
Thermal Analysis Workflow
Caption: Workflow for the comprehensive thermal stability assessment of this compound.
Interpreting the Results: A Self-Validating System
The combination of these analytical techniques creates a self-validating system for assessing thermal stability.
-
TGA provides the bulk thermal stability profile, indicating the temperature at which significant mass loss occurs.
-
DSC complements the TGA data by identifying the melting point and any exothermic or endothermic events associated with decomposition. A sharp melting peak followed by an exothermic decomposition peak is a common observation for many organic compounds.
-
HPLC provides a more sensitive measure of degradation, often detecting the formation of impurities at temperatures well below the onset of decomposition observed by TGA. This is critical for determining appropriate storage and handling conditions.
-
LC-MS confirms the identity of the degradation products, providing crucial information about the degradation pathways. This knowledge can be used to design more stable derivatives or to develop formulations that mitigate degradation.
Conclusion and Best Practices
A thorough understanding of the thermal stability of this compound is indispensable for its successful application in drug discovery and development. By employing a combination of thermoanalytical and chromatographic techniques, researchers can gain a comprehensive understanding of its degradation profile.
Key Recommendations:
-
Routine Analysis: Perform TGA and DSC analysis on all new batches of this compound to ensure consistent thermal stability.
-
Stability-Indicating Methods: Develop and validate a stability-indicating HPLC method early in the drug development process.
-
Forced Degradation Studies: Conduct forced degradation studies under thermal stress to identify potential degradation products and pathways.
-
Storage Conditions: Based on the stability data, establish appropriate storage conditions (temperature and protection from light and moisture) to ensure the long-term integrity of the compound.
By adhering to these principles, researchers can ensure the quality and reliability of this compound and the promising therapeutic agents derived from it.
References
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing).
- Analytical Techniques In Stability Testing. Separation Science.
- Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments. Benchchem.
- Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine - [P0465]. Synthonix.
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 1500-85-2. TCI Chemicals.
- Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. PubMed.
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthonix, Inc > 1500-85-2 | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine [synthonix.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine from starting materials
An Application Note for the Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract
This comprehensive guide details a robust and scalable synthetic route to this compound, a vital heterocyclic scaffold in medicinal chemistry. Known as 2-amino-7-deazapurine, this molecule serves as a foundational building block for a multitude of therapeutic agents, particularly in the domain of kinase inhibitors. The protocol herein is designed for researchers in drug discovery and process development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. We present a field-tested, two-stage protocol commencing from the commercially available 2-amino-4,6-dichloropyrimidine, proceeding through a key 4-chloro intermediate, and culminating in the target compound via catalytic hydrogenolysis. This document provides step-by-step instructions, mechanistic insights, data interpretation, and expert troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine framework, a bioisostere of the natural purine ring system, is a "privileged scaffold" in modern pharmacology.[1][2] By replacing the nitrogen atom at position 7 of a purine with a carbon, the 7-deazapurine core alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[3] This structural motif is central to a range of biologically active compounds, including antiviral nucleoside analogues and a growing number of targeted cancer therapeutics.[4][5]
Specifically, this compound provides a versatile platform for derivatization. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, such as Focal Adhesion Kinase (FAK), Bruton's Tyrosine Kinase (BTK), and Hematopoietic Progenitor Kinase 1 (HPK1), which are critical targets in oncology and immunology.[6][7][8] The synthesis of this core structure is therefore a critical enabling step for the discovery and development of next-generation therapies.
This application note presents a validated synthetic pathway designed for both clarity and efficiency, allowing researchers to confidently produce high-purity this compound.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy is a convergent approach that constructs the pyrrole ring onto a pre-functionalized pyrimidine precursor. This method offers excellent control over regiochemistry and is amenable to scale-up.
Our retrosynthetic analysis deconstructs the target molecule into two key synthons: a C4-functionalized 2-aminopyrimidine and a two-carbon unit that will form the C5 and C6 atoms of the pyrrole ring. This leads to a logical and efficient forward synthesis.
Figure 1: Retrosynthetic pathway for this compound.
The forward synthesis proceeds in two main stages:
-
Annulation: A nucleophilic aromatic substitution (SNAr) reaction between 2-amino-4,6-dichloropyrimidine and aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed intramolecular cyclization to construct the fused pyrrole ring, yielding the key intermediate, 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Dechlorination: A selective catalytic hydrogenolysis to remove the chlorine atom at the C4-position, affording the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)
This protocol describes the construction of the pyrrolo[2,3-d]pyrimidine core. The reaction proceeds via substitution of the more labile C4-chlorine on the starting pyrimidine, followed by acid-catalyzed cyclization where the acetal serves as a protected aldehyde synthon.
Principle of the Reaction: The electron-withdrawing nature of the pyrimidine ring nitrogens activates both chlorine atoms towards nucleophilic attack. The C4 position is generally more electrophilic and sterically accessible than the C6 position. Following substitution, exposure to strong acid hydrolyzes the acetal to the corresponding aldehyde, which then undergoes intramolecular condensation with the C5 position of the pyrimidine ring, followed by aromatization to form the stable pyrrole ring.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | 163.98 | 1.0 | 10.0 g |
| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | 105.14 | 1.2 | 7.68 g (7.7 mL) |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 | 11.8 g (15.9 mL) |
| n-Butanol (n-BuOH) | 71-36-3 | 74.12 | - | 100 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | ~15 mL |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | As needed |
| Water (H₂O) | 7732-18-5 | 18.02 | - | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4,6-dichloropyrimidine (10.0 g, 61.0 mmol) and n-butanol (100 mL).
-
Reagent Addition: Add aminoacetaldehyde dimethyl acetal (7.68 g, 73.2 mmol) and DIPEA (11.8 g, 91.5 mmol) to the suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: 50% Ethyl Acetate / Hexanes]. The starting material should be consumed, showing a new, more polar spot for the substitution product.
-
Cyclization: Cool the mixture to approximately 80 °C. Cautiously add concentrated HCl (15 mL) dropwise. Caution: Exothermic reaction and HCl fumes. An immediate precipitate may form.
-
Second Reflux: Re-heat the mixture to reflux and maintain for 2-4 hours to drive the cyclization. Monitor by TLC until the intermediate substitution product is consumed and a new spot corresponding to the cyclized product appears.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A solid precipitate should be present. Slowly and carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂). Add slowly with good stirring.
-
Filtration: Filter the resulting solid precipitate through a Büchner funnel. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethyl acetate (2 x 20 mL).
-
Drying: Dry the collected solid in a vacuum oven at 50 °C overnight.
Expected Results
-
Yield: 7.5 - 8.8 g (73-85%)
-
Appearance: Off-white to pale yellow solid.
-
Characterization (Literature): The synthesized compound should match the spectral data for 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Synthesis of this compound (Final Product)
This protocol achieves the final target via selective removal of the C4-chlorine atom using palladium-catalyzed hydrogenation.
Principle of the Reaction: Catalytic hydrogenolysis is a hydrogenation process involving the cleavage of a chemical bond (in this case, C-Cl) by reaction with hydrogen in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction proceeds on the surface of the catalyst where H₂ is activated, and the C-Cl bond is reductively cleaved. An acid scavenger like sodium acetate is often added to neutralize the HCl generated during the reaction, preventing side reactions and catalyst deactivation.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 84955-31-7 | 168.58 | 1.0 | 5.0 g |
| Palladium on Carbon (10 wt% Pd/C) | 7440-05-3 | - | ~5 mol% | 500 mg |
| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 | 1.5 | 3.6 g |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | 150 mL |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Excess | 1 atm (balloon) |
| Celite® | 61790-53-2 | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 29.7 mmol), sodium acetate (3.6 g, 44.5 mmol), and ethanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the mixture. Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add carefully to the solvent-wetted mixture.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask via a three-way stopcock. Purge the flask by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen (3 cycles).
-
Reaction: Stir the reaction mixture vigorously under the positive pressure of the hydrogen balloon at room temperature for 6-12 hours. Monitor the reaction by TLC [Mobile Phase: 10% Methanol / Dichloromethane]. The starting material spot should disappear completely.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The product will precipitate as the solvent is removed.
-
Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol/water or by silica gel chromatography.
-
Drying: Dry the final product in a vacuum oven at 50 °C.
Expected Results
-
Yield: 3.6 - 3.9 g (90-97%)
-
Appearance: White to off-white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Mechanistic Visualization
A deeper understanding of the key pyrrole ring formation is crucial for troubleshooting and optimization. The following diagram illustrates the proposed mechanism for the acid-catalyzed cyclization step.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine | 84955-31-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Multi-Step Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines
In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands out as a "privileged scaffold."[1] This unique heterocyclic system is a structural isostere of purine and is found at the heart of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its resemblance to adenine, a natural ligand for ATP, makes it an excellent framework for designing potent kinase inhibitors.[4] This structural feature allows pyrrolo[2,3-d]pyrimidine-based molecules to effectively compete for the ATP-binding sites of various kinases, which are crucial regulators of cellular processes. Consequently, these compounds have emerged as a significant class of targeted therapeutics for a range of diseases, including cancer, rheumatoid arthritis, and other inflammatory conditions.[1][4][5][6][7]
One of the most notable examples of a drug built upon this scaffold is Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][6][8] The synthesis of Tofacitinib and other similar drug candidates heavily relies on the strategic, multi-step construction and subsequent functionalization of the pyrrolo[2,3-d]pyrimidine ring system.
This comprehensive guide provides detailed, field-proven protocols for the multi-step synthesis of substituted pyrrolo[2,3-d]pyrimidines. We will delve into the synthesis of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent elaboration through robust cross-coupling reactions. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic strategies.
Synthetic Strategy Overview
The most common and versatile approach to constructing a library of substituted pyrrolo[2,3-d]pyrimidines involves a convergent synthetic strategy. This typically begins with the synthesis of a common, reactive intermediate, which is then diversified in subsequent steps. A widely employed pivotal intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9][10] The chlorine atom at the 4-position is an excellent leaving group, making it amenable to various nucleophilic substitution and cross-coupling reactions, thus allowing for the introduction of a wide array of substituents.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of substituted pyrrolo[2,3-d]pyrimidines.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical first stage in the preparation of a multitude of derivatives.[9][10] Several routes have been reported, and the following protocol is a robust and widely cited method that proceeds through a 4-hydroxypyrrolo[2,3-d]pyrimidine intermediate.[9][11]
Protocol 1: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
This protocol involves a four-step sequence starting from readily available commercial reagents.
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
-
In a reaction vessel, dissolve ethyl cyanoacetate and thiourea (1:1 to 1:3 molar ratio) in ethanol.[9]
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents) to the cooled mixture.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Increase the temperature to 80-100°C and reflux for 8-10 hours.[9]
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.[9]
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine
-
Add the 2-mercapto-4-amino-6-hydroxypyrimidine to an aqueous ammonia solution (10-20 times the mass of the starting material).[9]
-
Add activated nickel (3-5 molar equivalents) to the suspension.
-
Heat the reaction mixture to 80-100°C for 4-6 hours.[9]
-
While hot, carefully filter off the activated nickel.
-
Cool the filtrate to room temperature to allow the product to precipitate.
-
Filter the solid, wash with water, and dry to yield 4-amino-6-hydroxypyrimidine.[9]
Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
To a reaction vessel, add 4-amino-6-hydroxypyrimidine and sodium acetate (1:3 to 1:5 molar ratio) in water.[9][11]
-
Heat the mixture to 60-80°C.[9]
-
Slowly add an aqueous solution of 2-chloroacetaldehyde (2-5 molar equivalents).[9][11]
-
Stir the reaction at this temperature for 4-6 hours.[9]
-
Cool the mixture to room temperature, leading to the precipitation of the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[9][11] The yield for this step is typically high, in the range of 84-90%.[11]
Protocol 2: Chlorination of 4-Hydroxypyrrolo[2,3-d]pyrimidine
The final step in the synthesis of the key intermediate is the conversion of the hydroxyl group to a chloro group.
-
In a fume hood, carefully add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride (POCl₃).[9][12]
-
Stir the mixture and heat to 80-100°C for 2-4 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is neutral or slightly basic. This should be done in an ice bath to control the exotherm.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | White to off-white solid |
Table 1: Properties of the Key Intermediate.[12]
Part 2: Functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is extensively used in the pharmaceutical industry.[1] This palladium-catalyzed reaction between the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and an organoboron compound (boronic acid or ester) is a cornerstone for introducing aryl and heteroaryl substituents at the 4-position.[1]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimization for specific substrates may be necessary.[1]
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equivalents).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-10 mol%) and any additional ligand if required.[1][13]
-
Add a degassed anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are effective for a wide range of substrates. Modern catalysts may offer higher yields and turnover numbers.[1][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Cesium carbonate is often more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/Water, DME/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent catalyst deactivation. |
| Temperature | 80-120°C | The reaction temperature depends on the reactivity of the substrates and the catalyst system used. |
Table 2: Key Parameters for Suzuki-Miyaura Coupling Optimization.
Part 3: Alternative and Advanced Synthetic Strategies
While the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by cross-coupling is a workhorse strategy, other innovative methods have been developed to access diverse pyrrolo[2,3-d]pyrimidines.
One-Pot, Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step.[14] For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines.[14][15] These reactions are often carried out under mild conditions and can generate a library of compounds in a short time.[14]
Cascade Annulation Reactions
Cascade reactions, where a series of intramolecular transformations occur in a single operation, provide a powerful tool for the rapid construction of complex heterocyclic systems. An I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones has been reported to afford pyrrolo[2,3-d]pyrimidines in good to excellent yields.[2] This method boasts high atom economy and uses an inexpensive catalyst.[2]
Synthesis of Tricyclic and Fused Pyrrolo[2,3-d]pyrimidines
For the development of novel therapeutic agents, more complex, rigid structures are often desirable. The synthesis of tricyclic pyrrolo[2,3-d]pyrimidines has been achieved through carbonyl-amine condensation and subsequent carbon-halogen bond formation.[16] These rigidified analogs have shown promising antitumor activities.[16]
Conclusion and Future Perspectives
The multi-step synthesis of substituted pyrrolo[2,3-d]pyrimidines is a well-established and highly versatile field of organic chemistry with profound implications for drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to access a wide array of these valuable compounds. The continued development of novel synthetic methodologies, including more efficient one-pot reactions and catalytic systems, will undoubtedly accelerate the discovery of new pyrrolo[2,3-d]pyrimidine-based therapeutics for a multitude of diseases.[4] The adaptability of the pyrrolo[2,3-d]pyrimidine scaffold ensures its continued prominence in medicinal chemistry for years to come.
References
- Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
- What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? - Guidechem.
- Tofacitinib synthesis - UNL.
- An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica.
- The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchG
- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google P
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH.
- Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online.
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Journal of Medicinal Chemistry - ACS Public
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
- A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing).
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Your Premier Pharmaceutical Intermedi
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google P
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- (PDF)
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - NIH.
- (PDF)
- (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unl.pt [research.unl.pt]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 12. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Sonogashira Coupling for the Synthesis of Alkynyl-Pyrrolo[2,3-d]pyrimidines
Introduction: The Strategic Importance of Alkynyl-Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry and drug development.[1] Its structural similarity to endogenous nucleobases allows molecules incorporating this heterocycle to interact with a wide array of biological targets, most notably protein kinases.[2][3] Consequently, this scaffold is at the heart of numerous FDA-approved therapeutics for oncology and inflammatory diseases.[1]
The functionalization of the pyrrolo[2,3-d]pyrimidine ring system is a cornerstone of modern drug discovery, enabling the modulation of potency, selectivity, and pharmacokinetic properties. The introduction of an alkynyl group via the Sonogashira cross-coupling reaction is a particularly powerful strategy.[4] This transformation creates a rigid C(sp²)-C(sp) bond, providing a linear vector for molecular extension into protein binding pockets and serving as a versatile synthetic handle for further diversification through click chemistry or other alkyne-based transformations.[5][6]
This guide provides an in-depth analysis of the Sonogashira coupling reaction as applied to halogenated pyrrolo[2,3-d]pyrimidines, offering detailed mechanistic insights, step-by-step experimental protocols, and field-proven troubleshooting advice for researchers, scientists, and drug development professionals.
The Sonogashira Coupling: Mechanism and Key Parameters
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. The classical and most widely used protocol employs a copper(I) salt as a co-catalyst, which dramatically increases the reaction rate and allows for milder conditions compared to early copper-free methods.[5]
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding the role of each component is critical for successful execution and optimization.
The Dual Catalytic Cycle Mechanism
The widely accepted mechanism involves the coordination and activation of both the aryl halide and the alkyne by the different metal catalysts.[8][9]
Figure 1: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Causality Behind the Components:
| Component | Example(s) | Function & Rationale |
| Aryl/Vinyl Halide | 4-Chloro-pyrrolo[2,3-d]pyrimidine | The electrophilic partner. Reactivity order: I > Br > Cl >> F. Electron-withdrawing groups on the ring promote oxidative addition.[10] |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol | The nucleophilic partner. The terminal proton must be sufficiently acidic to be removed by the base. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst that orchestrates the C-C bond formation. The active species is Pd(0). Pre-catalysts like PdCl₂(PPh₃)₂ are reduced in situ.[7] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne by forming a copper acetylide intermediate, which readily undergoes transmetalation with the palladium complex. This is crucial for the high efficiency of the reaction under mild conditions.[9] |
| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium center, modulates its reactivity, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands often promote the oxidative addition step.[7][10] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne to form the acetylide anion. It also acts as a scavenger for the hydrogen halide (HX) generated during the reaction. An amine base is typically used.[11] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | A polar aprotic solvent is typically used to dissolve all reactants and facilitate the reaction. Must be anhydrous and deoxygenated to prevent catalyst deactivation and alkyne homocoupling.[11] |
Copper-Free Sonogashira Coupling
While highly efficient, the use of copper can sometimes lead to a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[8] This is particularly problematic in the synthesis of complex molecules where purification can be challenging.
To circumvent this, copper-free protocols have been developed. These methods typically require:
-
A stronger base: To facilitate the direct formation of the palladium-acetylide complex.
-
More forcing conditions: Higher temperatures may be needed.
-
Specialized ligand systems: To enhance the catalytic activity of palladium in the absence of copper.[5]
The primary benefit is a cleaner reaction profile with the elimination of diyne byproducts, simplifying purification.[8]
Application to the Pyrrolo[2,3-d]pyrimidine Scaffold
The Sonogashira coupling is frequently applied to halogenated pyrrolo[2,3-d]pyrimidines, most commonly at the C4 or C5 positions.[4] The starting material of choice is often a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is commercially available or readily synthesized.[12]
Figure 2: General experimental workflow for Sonogashira coupling.
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a robust, general method for coupling a variety of terminal alkynes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the starting halide) and anhydrous triethylamine (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alkynyl-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a concern or when working with substrates sensitive to copper salts.
Materials:
-
4-Iodo- or 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine (Note: Iodo/bromo are more reactive in copper-free systems)
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 4-halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (~0.1 M concentration) followed by the terminal alkyne (1.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions may require longer times (12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimization & Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently reactive halide (e.g., using a chloride in a demanding copper-free system).3. Insufficient temperature. | 1. Ensure rigorous anhydrous/anaerobic conditions. Use freshly opened solvents and reagents.[11]2. Switch to a more reactive halide (I > Br > Cl).[10] Increase catalyst loading.3. Increase reaction temperature in increments of 10-20 °C. |
| Formation of Diyne Byproduct (Homocoupling) | 1. Presence of oxygen in the reaction.2. Copper-catalyzed Glaser coupling. | 1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Switch to a copper-free protocol (Protocol 2).[8] |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources.2. Catalyst deactivation pathway. | 1. Use anhydrous solvents and reagents. Ensure the base is not hydrated.2. Try a different ligand/palladium source combination. |
| Complex Mixture of Products | 1. Reaction temperature too high, causing decomposition.2. Side reactions with functional groups on the alkyne or pyrrolopyrimidine. | 1. Lower the reaction temperature and monitor for longer.2. Ensure sensitive functional groups are appropriately protected. |
Summary of Exemplary Reaction Conditions
The following table summarizes conditions reported in the literature for similar transformations, showcasing the versatility of the Sonogashira coupling for this scaffold.
| Pyrrolo[2,3-d]pyrimidine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-bromo-6-chloro-1,3-dimethyluracil | 3-Tolylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ | DMSO | 25 | ~99 | [13] |
| 5-Iodopyrrolo[2,3-d]pyrimidine nucleoside | Various terminal alkynes | Pd(PPh₃)₄ / CuI | NEt₃ | DMF | 25 | Good | [4] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | ~95 | [14] |
| 5-bromo DHP | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | N/A | [15] |
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of alkynyl-pyrrolo[2,3-d]pyrimidines, providing a direct and efficient route to valuable intermediates in drug discovery. A thorough understanding of the reaction mechanism and the role of each component allows for rational protocol selection, whether opting for the rapid, classic Pd/Cu system or the cleaner, copper-free alternative. By employing rigorous anaerobic and anhydrous techniques and carefully monitoring reaction progress, researchers can reliably access a diverse range of functionalized 7-deazapurine scaffolds, paving the way for the development of next-generation therapeutics.
References
- Wikipedia. Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Vedantu.
- Synonym. Sonogashira coupling. Synonym. [Link]
- ResearchGate. The copper/palladium cooperation in Sonogashira coupling.
- National Institutes of Health (NIH). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
- ResearchGate. (PDF) Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- ResearchGate. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira reaction.
- MDPI.
- PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
- ResearchGate. Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].
- ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF.
- National Institutes of Health (NIH).
- ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a].
- Semantic Scholar. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. [Link]
- ResearchGate. Synthesis of pyrrolo[2,3-d]pyrimidines containing an alkynyl group.
- PubMed. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. PubMed. [Link]
- PubMed Central.
- National Institutes of Health (NIH). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. NIH. [Link]
- National Institutes of Health (NIH). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. NIH. [Link]
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 13. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine Analogs
Introduction: The Privileged Scaffold of 7H-Pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the fundamental building blocks of DNA and RNA allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[1] This has led to the successful development of numerous therapeutics targeting diseases ranging from cancer to inflammatory disorders.[2][3] Consequently, the efficient and versatile synthesis of analogs of this scaffold is of paramount importance to researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for the functionalization of the 7H-pyrrolo[2,3-d]pyrimidine nucleus, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional precision and broad functional group tolerance.[4] This guide provides an in-depth exploration of the key palladium-catalyzed methodologies for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs, complete with detailed protocols, mechanistic insights, and practical considerations to empower researchers in their quest for novel therapeutic agents.
Core Methodologies: A Palladium-Catalyzed Toolkit for Scaffold Diversification
The strategic diversification of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is most commonly achieved through the functionalization of a halogenated precursor, typically a 2-halo-7H-pyrrolo[2,3-d]pyrimidine derivative. The most prevalent and impactful palladium-catalyzed reactions for this purpose are the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Stille coupling. Each of these reactions offers a unique avenue for introducing a diverse range of substituents, thereby enabling a thorough exploration of the structure-activity relationship (SAR).
Buchwald-Hartwig Amination: Forging the Crucial C-N Bond
The Buchwald-Hartwig amination is the cornerstone for the synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine analogs. This reaction facilitates the formation of a C-N bond between an aryl or heteroaryl halide and a primary or secondary amine.[5] The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and accommodating a broad substrate scope, especially when dealing with electron-deficient heterocyclic systems.[6]
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[5] It commences with the oxidative addition of the aryl halide to a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which subsequently undergoes reductive elimination to yield the desired arylamine product and regenerate the active Pd(0) catalyst.[6]
Materials:
-
2-Halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-7H-pyrrolo[2,3-d]pyrimidine, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-95 | [4] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 70-90 | [4] |
| PEPPSI-IPr | K₂CO₃ | t-Amyl alcohol | 100 | 80-98 | [4] |
Suzuki-Miyaura Coupling: Constructing C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[7] In the context of 7H-pyrrolo[2,3-d]pyrimidine synthesis, it is instrumental for introducing aryl, heteroaryl, or vinyl substituents at the 2-position. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.[8]
The Suzuki-Miyaura coupling also proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[8]
Materials:
-
2-Halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine the 2-halo-7H-pyrrolo[2,3-d]pyrimidine, boronic acid or ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70-95 | [8] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 75-98 | [8] |
| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 80-99 | [9] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is particularly valuable for introducing rigid alkynyl linkers or for accessing precursors to more complex heterocyclic systems through subsequent cyclization reactions. The reaction is typically co-catalyzed by palladium and copper(I) salts.[11]
The Sonogashira coupling involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. The copper cycle facilitates the deprotonation of the terminal alkyne by the amine base and the formation of the reactive copper acetylide species.[11]
Materials:
-
2-Halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2.0-5.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-halo-7H-pyrrolo[2,3-d]pyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling: Utilizing Organostannane Reagents
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[12] While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers the advantage of being largely insensitive to the presence of water and air, and the organostannane reagents are often stable and can be purified by chromatography.[13]
The mechanism of the Stille coupling is analogous to that of the Suzuki coupling.[12] It involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and concludes with reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.[13]
Materials:
-
2-Halo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional: Additive (e.g., LiCl, CuI)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, DMF)
Procedure:
-
Charge a reaction flask with the 2-halo-7H-pyrrolo[2,3-d]pyrimidine and the palladium catalyst under an inert atmosphere.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane reagent.
-
If required, add any additives.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF.
-
Work up the reaction as described for the Suzuki coupling.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a robust and versatile platform for the synthesis of this compound analogs. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the workhorses for generating libraries of compounds for drug discovery, while the Sonogashira and Stille couplings provide access to unique chemical space. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to the successful application of these powerful synthetic tools. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of these medicinally vital heterocyclic compounds, further empowering the discovery of next-generation therapeutics.
References
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]
- Reddy, V. P., & Petrukhina, M. A. (2023). Buchwald–Hartwig Amination. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- Nolan, S. P., & Organ, M. G. (2023).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Zhang, H., & Xu, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1279-1286. [Link]
- MDPI. (2021).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Zhang, Q., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. [Link]
- Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- Li, H., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling.
- The Chemistry of Innovation. (n.d.).
- Zhang, H., & Xu, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1279-1286. [Link]
- Taylor & Francis Online. (2018).
- NROChemistry. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
Purifying 7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Guide to Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, a key heterocyclic scaffold in medicinal chemistry, using column chromatography. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining this compound in high purity.
Introduction: The Significance of this compound
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in drug discovery. Its structural similarity to adenine allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] Consequently, derivatives of this scaffold are investigated for the treatment of various diseases, including cancer and inflammatory disorders.[2][3] The 2-amino substitution on this ring system is a crucial feature in many biologically active molecules, contributing to specific hydrogen bonding interactions within the target protein's active site.
Given its importance, the synthesis of this compound often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a powerful and widely used technique for the purification of such organic compounds, enabling the isolation of the desired product with high purity, which is essential for subsequent biological assays and drug development studies.
Pre-Chromatography Considerations: Setting the Stage for Success
A successful chromatographic purification begins with a thorough understanding of the target molecule and potential impurities.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93366-88-2 | [4] |
| Molecular Formula | C₆H₆N₄ | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Boiling Point (Predicted) | 359.786 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.619 g/cm³ | [4] |
The presence of the pyrimidine ring and the 2-amino group confers a significant degree of polarity to the molecule. This polarity is a key factor in selecting the appropriate stationary and mobile phases for chromatography.
Understanding Potential Impurities
A common synthetic route to 2-amino-7-deazapurine derivatives involves the condensation of a substituted pyrrole with a guanidine derivative.[5] Potential impurities from such a synthesis could include:
-
Unreacted Starting Materials: These are often less polar than the final product.
-
Partially Reacted Intermediates: Their polarity can vary.
-
Side-Reaction Products: Isomeric byproducts or products from undesired cyclization pathways may have polarities similar to the target compound, posing a separation challenge.
A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) is indispensable for visualizing the number of components and their relative polarities, which will guide the development of the column chromatography method.
The Purification Protocol: A Step-by-Step Guide
This protocol outlines the purification of this compound using silica gel column chromatography. Silica gel, a polar stationary phase, is well-suited for the separation of polar compounds.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Pentane or Hexane
-
Ammonium hydroxide (for very polar compounds)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step 1: Selection of the Mobile Phase using TLC
The choice of the mobile phase (eluent) is critical for achieving good separation. The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.2-0.4 on a TLC plate.
-
Prepare several TLC chambers with different solvent systems of varying polarities. Based on literature for similar compounds, good starting points are mixtures of a non-polar solvent and a polar solvent.[6][7]
-
System A: Ethyl acetate / n-Pentane (e.g., 1:1, 2:1, 3:1)
-
System B: Dichloromethane / Methanol (e.g., 99:1, 98:2, 95:5)
-
-
Spot the crude mixture onto the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
Select the solvent system that provides the best separation between the desired product spot and the impurity spots, with the product having an Rf of ~0.3.
Causality: A low Rf value indicates strong interaction with the stationary phase and slow elution, while a high Rf suggests weak interaction and fast elution. An Rf of 0.2-0.4 provides a good balance, allowing for effective separation without excessively long elution times.
Step 2: Column Packing
Proper column packing is essential to avoid channeling and ensure uniform flow of the mobile phase.
-
Choose an appropriate column size. A general rule of thumb is to use about 25-50 g of silica gel per gram of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase selected from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica bed.
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure sharp separation.
-
Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.
-
If the compound has poor solubility , it can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the silica bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.
Step 4: Elution and Fraction Collection
The separation occurs during the elution step.
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
A gradient elution is often most effective. Start with the less polar solvent system identified in the TLC analysis and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a DCM/methanol mixture). This will first elute the less polar impurities, followed by the target compound, and finally the more polar impurities.
Causality: A gradual increase in solvent polarity (gradient elution) is effective for separating compounds with a wide range of polarities. The less polar compounds are eluted first by the less polar mobile phase, and as the polarity of the mobile phase increases, it becomes more competitive for the adsorption sites on the silica, thus eluting the more polar compounds.
Step 5: Monitoring the Separation
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Pool the fractions that contain the pure product.
Step 6: Solvent Removal and Product Isolation
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The purified this compound will be obtained as a solid.
-
Determine the yield and assess the purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Compound does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of ammonium hydroxide in methanol can be added to the mobile phase to improve elution. |
| Poor separation (co-elution) | The chosen solvent system has insufficient selectivity. | Try a different solvent system with different solvent components (e.g., switch from EtOAc/Hexane to DCM/MeOH). |
| Tailing of spots/bands | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica. |
| Compound appears in all fractions | The column was overloaded with the sample. | Use a larger column with more silica gel for the amount of crude material. |
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Polar stationary phase suitable for the separation of polar heterocyclic compounds. |
| Mobile Phase (Gradient) | Start with a less polar mixture (e.g., 100% DCM or EtOAc/Hexane) and gradually increase polarity with a more polar solvent (e.g., Methanol). | Allows for the sequential elution of compounds with varying polarities, leading to better separation. |
| Sample Loading | Concentrated solution or dry loading | Ensures a narrow starting band for optimal separation. |
| Detection | UV visualization of TLC plates | The aromatic nature of the compound allows for easy detection under UV light. |
Conclusion
The purification of this compound by column chromatography is a critical step in its synthesis and application in drug discovery. The protocol detailed in this guide, based on established chromatographic principles and literature precedents for similar compounds, provides a robust framework for obtaining this valuable scaffold in high purity. By carefully selecting the mobile phase, properly packing the column, and monitoring the separation, researchers can confidently and efficiently purify this important building block for their research endeavors.
References
- Chemical-Suppliers. This compound | CAS 93366-88-2.
- Choi, Y., et al. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. 2006, 16(8), 2173-2176.
- MDPI. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
- ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- PubMed. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors.
- PubMed. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis.
- MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- ScienceOpen. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
- ACS Publications. Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation.
- MDPI. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products.
- MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- PubMed. Identification of the Minimal Bacterial 2'-deoxy-7-amido-7-deazaguanine Synthesis Machinery.
- PubMed. Purification by Cibacron Blue F3GA Dye Affinity Chromatography and Comparison of NAD(P)H:quinone Reductase (E.C.1.6.99.2) From Rat Liver Cytosol and Microsomes.
- NIH. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases.
- Google Patents. KR102702286B1 - Method for preparing 7H-pyrrolo[2,3-d]pyrimidine derivatives and cocrystals thereof.
- ResearchGate. Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis.
- NIH. Overview of Affinity Tags for Protein Purification.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
Sources
- 1. KR102702286B1 - Method for preparing 7H-pyrrolo[2,3-d]pyrimidine derivatives and cocrystals thereof - Google Patents [patents.google.com]
- 2. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: High-Purity Recrystallization of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract: 7H-pyrrolo[2,3-d]pyrimidin-2-amine, a 7-deazaguanine analog, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, forming the core of numerous kinase inhibitors and therapeutic agents. The purity of this starting material is paramount, as impurities can lead to ambiguous biological data and complications in downstream synthetic steps. Recrystallization is a powerful, efficient, and scalable technique for purifying solid organic compounds. This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, grounded in the fundamental principles of solubility and crystal lattice formation. It offers detailed, step-by-step protocols for both single-solvent and mixed-solvent systems, troubleshooting guidance, and methods for purity verification.
The Foundational Principles of Recrystallization
Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities within a chosen solvent or solvent system. The ideal solvent for recrystallization should exhibit high solubility for the target compound at an elevated temperature but low solubility at cooler temperatures.[1] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble at all temperatures (allowing for removal via hot filtration).[1]
The process is governed by a sequence of carefully controlled steps designed to maximize recovery and purity.
Figure 1: General workflow for the purification of a solid compound by recrystallization.
Physicochemical Profile: this compound
Understanding the structure of this compound is key to selecting an appropriate solvent system.
-
Structure: A fused heterocyclic system consisting of a pyrimidine ring and a pyrrole ring.
-
Polarity: The presence of multiple nitrogen atoms, including an exocyclic primary amine (-NH2) and N-H groups within the rings, makes the molecule highly polar.
-
Hydrogen Bonding: The N-H and -NH2 groups can act as hydrogen bond donors, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. This capability strongly influences its solubility in protic solvents.
Based on these features, polar solvents are the most promising candidates for recrystallization.[2] Non-polar solvents like hexanes or toluene are unlikely to be effective. A systematic screening process is the most reliable method to identify the optimal solvent.[1]
Strategic Solvent Selection: A Decision-Making Protocol
The choice of solvent is the most critical variable in a successful recrystallization.[3] An ideal solvent should dissolve the compound when hot but not when cold. The following workflow and protocol outline a small-scale screening process to efficiently identify suitable solvents.
Figure 2: Decision tree for empirical solvent screening for recrystallization.
Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature, up to ~0.5 mL. Agitate the tube.
-
Record whether the compound dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization.[3]
-
For solvents in which the compound is insoluble or sparingly soluble, heat the mixture gently in a sand or water bath to the solvent's boiling point.[4]
-
If the compound dissolves completely at boiling, the solvent is a potential candidate. If it remains insoluble, it is unsuitable.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of crystals upon cooling.[4]
Recommended Solvents for Screening
The following table summarizes promising solvents for screening based on the polar nature of this compound.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
| Water | High | 100 | Excellent H-bonding. Likely low solubility when cold, but may require a large volume when hot.[5] |
| Ethanol (95%) | High | 78 | Good H-bonding. Often an excellent choice for heterocyclic amines.[6] May show some solubility when cold. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, may offer a better solubility differential. |
| Acetonitrile | Medium-High | 82 | Aprotic polar solvent. Can be effective for compounds with aromatic rings.[7] |
| N,N-Dimethylformamide (DMF) | High | 153 | Very strong solvent. Unlikely to work as a single solvent (too soluble), but useful as the "soluble" component in a mixed-solvent system. |
| Acetic Acid | High | 118 | Can protonate the basic amine, increasing solubility. Useful for amines that are otherwise difficult to dissolve.[8] |
Detailed Recrystallization Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Single-Solvent Recrystallization from Water
This protocol is recommended if screening shows that the compound is sparingly soluble in cold water but dissolves readily in hot water.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of deionized water (e.g., 15-20 mL). Heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Add more hot deionized water dropwise to the boiling suspension until all the solid just dissolves. It is crucial to add the minimum amount of boiling solvent required to avoid poor recovery.[4]
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.[9]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol B: Mixed-Solvent Recrystallization from Ethanol/Water
This is a powerful technique for when no single solvent has the ideal solubility profile.[3] Ethanol is used as the "good" solvent (dissolves the compound well), and water is the "bad" or anti-solvent (compound is insoluble).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (ethanol) needed to dissolve the solid completely at boiling temperature.
-
Induce Cloudiness: While maintaining the solution at a gentle boil, add the "bad" solvent (hot water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Re-clarify: Add a few more drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization & Isolation: Follow steps 5-8 from Protocol A, using an ice-cold ethanol/water mixture (in the same ratio as the final solution) for the washing step.
Analysis and Quality Control
A successful recrystallization must be validated by analysis.
-
Yield Calculation: Weigh the final, dried product and calculate the percent recovery. Note that a recovery of 100% is impossible, as some compound will always remain in the mother liquor.[3]
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Chromatography (TLC/HPLC): Compare the purified material to the crude starting material. A successful purification will show a single, clean spot (TLC) or peak (HPLC), with impurities significantly reduced or eliminated.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; cooling too rapidly; solution is supersaturated. | Scratch the inside of the flask with a glass rod; add a seed crystal; boil off some solvent and re-cool; cool for a longer period. |
| "Oiling Out" | Solution is supersaturated; cooling too rapidly; melting point of the solid is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| Poor Recovery | Too much solvent used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure filtration apparatus is pre-heated. Use minimal, ice-cold solvent for washing.[4] |
| Colored Impurities Remain | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the desired product. |
References
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
- University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL Handouts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRWNOV_CYpqGx5zPai7-KaytsWcx55cCxInOTAaZ6GDYmO7foMXwpqNRln2iz0RkzM1IFJMLJTnKEgIqfZF_syfqSYAEn-nm-eWEj5EM9WawLAzThpx02JKCokO2WXnLyD4IPgH39L8NCi61GotcRl5KHMYG-nimjegA==]
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2GG3RL-w347YA8E1P3sp21JUjS2ou29w9cm5vPe_tzL6m46lgC6U8hzXIoMhsYnPcceQTWlcwhTZ0FIFRQot6qCo-j-jRUDM56eQtJbUA17y8HSTq4lCsOH9O8UdwOFCUyWZjRGI32Itqxv-DMmfH-sXWKy6v9h31661oeGJgjn4TrZcHJ-0cCGdTcA==]
- Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. [https://www.youtube.
- Benchchem. (n.d.). The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7AlIMPZ37AGtt0IGVB8mAkReAKZRU27Oqcn5xjIYFbsDd30ok7jxWD31rw2dBQ7arcHlalICfYuOAWlQhLxe88fGB3uXnJ-NsLPyUOcBk35lV7wmHu3fKGdoMXTmcSqE1wgK1rso37isVvWONLoEgS9Ag4wR_R80WfUBKr2qAmvm92GNq5TPLBstJwI_6x7rqWe1hGw6cQz6cwnqC1_2Zbf5YHg==]
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs9ogOOmJOX3nwHa3XT_Gub9xlRjEC3aWzHMP3kQyRzAnZz8DU0zfWxE8HWkSCZN-z2sMyXG_Yk4JVmdv0aDzIcxahJFO2yTXO1VPSouxrwRMoRF5J7vQpxH6QtmORUOszXOTCb_NsQiccutXhBaw5M-2yq7ocupbRSL2JbwmGj_QtCSfjKEVSNr0=]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [https://www.cengage.com]
- University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Techniques. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEamCrDTHQclDBeK45EVYH8yzvW76UqeFmcRMz1t2OjJhQFi_WHiNzaMC7Nxdg1u8ju2MC2-RQh5vaSaSfBjBxRkXS3JFhky--Yr0ZW6SNWRqKXmzfiiTNnhnhfw4ZQYbUc1xX6P8r3aUwmLeAHs-GANnkhLXsuMqautfE5Q2EWnpHv8bguOJE=]
- National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem Compound Summary for CID 261591. [https://pubchem.ncbi.nlm.nih.gov/compound/261591]
- Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdsHgcqgGnxQtgESARpAOFqEc8GdcKcuEGCQyUnqGpLsf4N5FOruCOCXjvHfQskd3je6Pt6bS1DIugvnl1C_VdMpsBS94U29_HC0-MWv4nONYvQPqjIbUKavzUnzlVqkV_nQ1fGQR9yR0nvoGBXKQDrUIF2pd-09ljdf-NkflAoEmc1Dy_3Ag1RIhpsrjnso_JHbteCqkeI6OBXnQ=]
- ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQpH0-VllHtRW-682Ldf1cVgek3FkgnF7aqj9PWDd9t0TbMprozNpMCKcIR5apgD9dF62r51QG72xw7OFsrSTUf5cc-e6WWabQwUzYfFF14OgIeNfZHd_J8kxlOLN2aAFqGg7TaqgLWm-UD8aIZAeSqZjRl2snlm8Bm5vnQs-64AZYxhujIqL5Yp5sg6YRc4ETDT0PAuzyv9fm_ZvMH4qMrS0a3RNRxH9yRQo_0QwdyRMp19o=]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
The 7H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold: A Cornerstone of Modern Kinase Inhibitor Design in Oncology
Introduction: The Rise of a Privileged Scaffold
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has unveiled a number of "privileged scaffolds" – core molecular frameworks that serve as a versatile foundation for drug discovery. Among these, the 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a preeminent structural motif.[1] Its significance lies in its role as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), the universal energy currency that fuels kinase activity.[2] This structural mimicry allows 7H-pyrrolo[2,3-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are often hijacked by cancer cells to drive their proliferation, survival, and metastasis.[2]
This technical guide provides an in-depth exploration of the 7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold in cancer research. We will delve into its mechanism of action, provide detailed application notes on key kinase targets, present robust protocols for its evaluation, and discuss the critical structure-activity relationships that guide the design of next-generation inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable scaffold in the fight against cancer.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine-based compounds exert their anti-cancer effects is through competitive inhibition of protein kinases at the ATP-binding pocket.[3][4] The 7-deazapurine core mimics the adenine ring of ATP, allowing it to dock into the active site. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the amino group at position 2, form critical hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site, physically obstructing the entry of ATP and preventing the transfer of a phosphate group to substrate proteins.
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its amenability to chemical modification at several positions, which allows for the fine-tuning of potency and selectivity against a wide array of kinases. Substitutions at the C4, C5, and N7 positions can be tailored to exploit subtle differences in the topology of the ATP-binding sites of various kinases, leading to the development of highly selective inhibitors.[4]
Caption: Competitive inhibition of kinase activity by this compound.
Application Notes: Targeting Key Oncogenic Kinases
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a broad spectrum of kinases implicated in cancer. Below are application notes for several key targets, including representative compounds and their reported inhibitory activities.
Multi-Kinase Inhibition Profile
Many derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold exhibit activity against multiple tyrosine kinases, a property that can be advantageous in treating complex malignancies driven by redundant signaling pathways.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 5k | EGFR | 40 | HepG2 | 29 | [5][6] |
| Her2 | 98 | A549 | 35 | [5][6] | |
| VEGFR2 | 65 | MCF-7 | 41 | [5][6] | |
| CDK2 | 204 | HCT-116 | 38 | [5][6] | |
| Sunitinib (Control) | VEGFR2 | 261 | - | - | [5][6] |
PAK4 Inhibition Profile
P21-activated kinase 4 (PAK4) is a key regulator of cell proliferation and survival, and its overexpression is linked to various cancers.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Inhibitor 5n | PAK4 | 1.2 | [3][4] |
| Inhibitor 5h | PAK4 | 25.6 | [3][4] |
| Inhibitor 5g | PAK4 | 48.9 | [3][4] |
| Inhibitor 5e | PAK4 | 1380 | [3][4] |
CDK9/Cyclin T and Haspin Inhibition Profile
Cyclin-dependent kinase 9 (CDK9) and Haspin are emerging targets in oncology due to their roles in transcription and mitosis, respectively.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 7d | CDK9/Cyclin T | 0.38 | [7] |
| Compound 7f | Haspin | 0.11 | [7] |
Experimental Protocols: A Guide to Evaluation
The successful development of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors relies on a suite of robust in vitro and cell-based assays. Here, we provide detailed, self-validating protocols for key experiments.
Caption: A typical experimental workflow for evaluating 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition. The remaining ATP is quantified using a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test Compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a white assay plate, add the following components in order:
-
Assay Buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Kinase and substrate mixture.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for Target Engagement and Pathway Modulation
Objective: To assess the effect of a test compound on the phosphorylation status of the target kinase and its downstream substrates in cancer cells.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using phospho-specific antibodies, one can determine if a kinase inhibitor is effectively blocking the phosphorylation of its target and downstream signaling components.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[9]
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control to determine the relative change in phosphorylation.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of a cell. By analyzing a population of cells stained with PI using a flow cytometer, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).[6]
-
Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[6]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.[6]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[6]
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The development of potent and selective 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is guided by a deep understanding of their structure-activity relationships. Modifications at various positions of the scaffold can have a profound impact on their biological activity.
-
C2-Position: The 2-amino group is a key hydrogen bond donor to the kinase hinge region. Modifications at this position are generally not well-tolerated, as they can disrupt this critical interaction.
-
C4-Position: This position is a crucial point for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket. Large, hydrophobic groups are often favored here and can significantly enhance potency and selectivity. For example, linking various substituted anilines at this position has been a successful strategy for targeting kinases like EGFR.[13]
-
C5-Position: Substitutions at the C5 position can modulate the electronic properties of the ring system and provide additional interactions with the kinase active site. Halogenation at this position has been shown to increase potency in some cases.
-
N7-Position: The N7 position points towards the solvent-exposed region and is an ideal site for introducing solubilizing groups or moieties that can be tailored to improve pharmacokinetic properties without compromising kinase inhibitory activity.
Caption: Key structure-activity relationships for the this compound scaffold.
Clinical Significance and Future Directions
The therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is underscored by the number of FDA-approved drugs and clinical candidates that incorporate this core structure.
FDA-Approved Drugs
-
Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[14] Resistance to ruxolitinib can emerge through mutations in the JAK2 kinase domain.[14][15]
-
Tofacitinib (Xeljanz®): An inhibitor of JAK kinases, primarily used for the treatment of rheumatoid arthritis and other inflammatory conditions.[16] Its role in cancer therapy is still being investigated, with some studies suggesting a potential increased risk of certain cancers with its use.[13][17][18]
-
Ribociclib (Kisqali®): A selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[19][20] Acquired resistance to ribociclib can involve the activation of alternative signaling pathways, such as the PI3K/mTOR pathway.[21][22]
-
Baricitinib (Olumiant®): Another JAK inhibitor approved for rheumatoid arthritis.[23][24] Similar to tofacitinib, its direct application and resistance mechanisms in cancer are not well-established.[23][25]
The continued success of this scaffold in generating clinically effective drugs highlights its importance in medicinal chemistry. Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, and on designing compounds that can overcome known resistance mechanisms. The exploration of novel substitutions and the use of advanced computational modeling will undoubtedly lead to the discovery of new and more effective cancer therapies based on the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold.
References
- Alanazi, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
- Weigert, O., et al. (2012). Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms. Leukemia, 26(5), 1147-1150. [Link]
- Alanazi, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324. [Link]
- Hornakova, T., et al. (2011). Acquired resistance to the JAK2 inhibitor ruxolitinib in a patient with classical myeloproliferative neoplasm.
- Du, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 413. [Link]
- O'Shaughnessy, J. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Oncology, 90(3), 125-133. [Link]
- Liu, M., et al. (2026, January 4). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
- Du, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 413. [Link]
- O'Shaughnessy, J. (2021). Acquired resistance to palbociclib confers resistance to ribociclib and abemaciclib and is associated with activation of the PI3K signaling pathway. Breast Cancer Research, 23(1), 1-15. [Link]
- Bezzio, C., et al. (2023). Cancer Risk in Patients Treated with the JAK Inhibitor Tofacitinib: Systematic Review and Meta-Analysis. Cancers, 15(8), 2197. [Link]
- Bezzio, C., et al. (2023, April 5). Cancer Risk in Patients Treated with the JAK Inhibitor Tofacitinib: Systematic Review and Meta-Analysis.
- van der Woude, C. J., et al. (2021). Ribociclib Induces Broad Chemotherapy Resistance and EGFR Dependency in ESR1 Wildtype and Mutant Breast Cancer. Cancers, 13(24), 6349. [Link]
- Legoabe, L. J., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions, 349, 109643. [Link]
- The Oncology Pharmacist. (2017). Kisqali (Ribociclib): Second CDK4/CDK6 Inhibitor Approved for Postmenopausal Women with HR-Positive, HER2-Negative Advanced Breast Cancer. The Oncology Pharmacist. [Link]
- Bezzio, C., et al. (2023). Cancer Risk in Patients Treated with the JAK Inhibitor Tofacitinib: Systematic Review and Meta-Analysis. Cancers (Basel), 15(8), 2197. [Link]
- Reddy, T. S., & Shankar, G. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
- Curtis, J. R., et al. (2015). Analysis of non-melanoma skin cancer across the tofacitinib rheumatoid arthritis clinical programme.
- Jafari, M., et al. (2021). Baricitinib: From Rheumatoid Arthritis to COVID-19.
- Perlikova, M., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1147-1189. [Link]
- Wu, P., et al. (2025, August 30). Janus Kinase Inhibitors Reduce Digestive Organ Cancer Risk Compared to.... BTT. [Link]
- Aeddula, N. R., & Bardol, M. (2023). Baricitinib. In StatPearls.
- Medscape. (n.d.). Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
Sources
- 1. Frontiers | Resistance to Cancer Treatment: The Role of Somatic Genetic Events and the Challenges for Targeted Therapies [frontiersin.org]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cancer Risk in Patients Treated with the JAK Inhibitor Tofacitinib: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cancer Risk in Patients Treated with the JAK Inhibitor Tofacitinib: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinexprheumatol.org [clinexprheumatol.org]
- 19. karger.com [karger.com]
- 20. Kisqali (Ribociclib): Second CDK4/CDK6 Inhibitor Approved for Postmenopausal Women with HR-Positive, HER2-Negative Advanced Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 21. researchgate.net [researchgate.net]
- 22. Ribociclib Induces Broad Chemotherapy Resistance and EGFR Dependency in ESR1 Wildtype and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes & Protocols: Leveraging the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold for Novel Antiviral Drug Discovery
Introduction: The 7-Deazapurine Scaffold – A Privileged Structure in Virology
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of antiviral and antitumor agents.[1][2][3] Its structure is analogous to the natural purine nucleobases (adenine and guanine), but with the nitrogen atom at position 7 (N7) replaced by a carbon atom.[1] This seemingly subtle modification has profound implications for drug design:
-
Enhanced Enzyme Binding: The substitution of N7 with a CH group alters the electron distribution in the heterocyclic system, often leading to improved binding interactions with target enzymes.[1]
-
Metabolic Stability: The C-N glycosidic bond in natural nucleosides can be a point of metabolic vulnerability. The C-C bond in 7-deazapurine nucleoside analogues can offer greater stability against enzymatic cleavage.
-
Vector for Chemical Modification: The carbon at position 7 provides a new vector for chemical modification, allowing for the introduction of various substituents to explore the chemical space and optimize structure-activity relationships (SAR).[1]
These unique characteristics have made the 7-deazapurine scaffold the foundation for numerous potent antiviral agents, most notably nucleoside analogues that target the viral replication machinery.[1][4] Prominent examples like Remdesivir (an adenosine analogue) and Galidesivir (BCX4430) underscore the scaffold's critical role in developing broad-spectrum antiviral therapeutics against RNA viruses.[5][6][7][8]
Core Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
For many RNA viruses, the RNA-dependent RNA polymerase (RdRp) is an essential enzyme responsible for replicating the viral genome.[9][10] Because this enzyme is unique to the virus and absent in host cells, it is a prime target for selective antiviral therapy.[9][11] Nucleoside analogues built on the 7H-pyrrolo[2,3-d]pyrimidine scaffold are designed to mimic natural nucleosides, thereby deceiving the viral RdRp.
The general mechanism follows a multi-step intracellular pathway:
-
Cellular Uptake: The parent compound, often a prodrug, must first cross the host cell membrane.
-
Anabolic Phosphorylation: Once inside the cell, host cellular kinases recognize the nucleoside analogue and sequentially phosphorylate it to its active triphosphate form.[6]
-
Competitive Inhibition: This active triphosphate metabolite, being a structural mimic of a natural nucleoside triphosphate (e.g., ATP), competes for the active site of the viral RdRp.[5][6]
-
Chain Termination: Upon incorporation into the nascent viral RNA strand, the analogue disrupts the replication process. This can occur through immediate chain termination or, as seen with compounds like Remdesivir, a "delayed" chain termination, where RNA synthesis is halted after a few more nucleotides are added.[6][12] This disruption effectively stops the production of new viral genomes.[5]
Caption: Intracellular activation and mechanism of action for 7-deazapurine nucleoside analogues.
Experimental Workflows & Protocols
The following section details a structured, multi-stage workflow for identifying and characterizing novel antiviral agents based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This cascade is designed to efficiently screen compound libraries, confirm activity, and elucidate the mechanism of action.
Caption: A streamlined workflow for antiviral drug discovery using the 7-deazapurine scaffold.
Part A: Primary High-Throughput Screening (HTS)
The goal of primary screening is to rapidly identify "hits" from a large compound library that show potential antiviral activity. A dual-pronged approach using both biochemical and cell-based assays is highly recommended.
Protocol 1: Biochemical RdRp Inhibition Assay (Fluorescence-Based)
This assay directly measures the inhibition of the target enzyme, viral RdRp, in a cell-free system. It is ideal for HTS due to its robustness and scalability.[9]
-
Principle: A fluorescence resonance energy transfer (FRET)-based strand displacement assay is used. A quenched fluorescent RNA probe is hybridized to a template strand. Active RdRp will synthesize a complementary strand, displacing the quenched probe, leading to a measurable increase in fluorescence.
-
Materials:
-
Purified, recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/7/8).
-
RNA template/probe duplex with a fluorophore (e.g., FAM) and a quencher (e.g., BHQ-1).
-
Nucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT.
-
Test compounds (dissolved in DMSO) and positive control (e.g., Remdesivir triphosphate).
-
384-well, black, low-volume assay plates.
-
-
Procedure:
-
Dispense 25 nL of test compounds (typically at 10 µM final concentration) or controls into assay plates.
-
Prepare an "Enzyme Mix" containing RdRp in assay buffer. Add 5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a "Substrate Mix" containing the RNA template/probe and NTPs in assay buffer.
-
Initiate the reaction by adding 5 µL of the Substrate Mix to each well.
-
Immediately transfer the plate to a plate reader pre-set to 37°C.
-
Monitor fluorescence kinetically for 60 minutes (Excitation/Emission appropriate for the fluorophore, e.g., 485/520 nm for FAM).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction Assay
This assay assesses a compound's ability to protect host cells from virus-induced death, providing an integrated measure of cell permeability, antiviral activity, and cytotoxicity.[13][14]
-
Principle: Susceptible host cells are infected with a virus that causes cell death (CPE). The viability of the cells after a set incubation period is measured. An effective antiviral will protect the cells, resulting in higher viability.
-
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).[14]
-
High-titer viral stock.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Test compounds and positive control (e.g., Remdesivir).
-
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP content via luminescence).[14]
-
384-well, white, clear-bottom tissue culture plates.
-
-
Procedure:
-
Seed cells into 384-well plates at a predetermined density and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the seeding medium from the cells and add the compound dilutions.
-
In a biosafety cabinet (appropriate for the virus), add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the "cell control" wells.
-
Incubate the plates for 48-72 hours (depending on the virus kinetics) at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., 25 µL of CellTiter-Glo®) to each well.
-
Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data with "cell control" (100% viability) and "virus control" (0% viability) wells. Plot the normalized response against compound concentration to determine the half-maximal effective concentration (EC₅₀).
-
Part B: Hit Confirmation and Selectivity Profiling
Hits from the primary screen must be validated. This involves confirming their activity and assessing their therapeutic window.
Protocol 3: EC₅₀ and CC₅₀ Determination
-
Principle: A dose-response experiment is performed to precisely quantify antiviral potency (EC₅₀) and cytotoxicity (CC₅₀). The ratio of these two values gives the Selectivity Index (SI), a critical measure of the drug's therapeutic window.
-
Procedure:
-
For EC₅₀: Perform the CPE Reduction Assay (Protocol 2) using a 10-point, 3-fold serial dilution of the hit compound.
-
For CC₅₀: In a parallel plate, perform the exact same procedure but without adding the virus. This measures the compound's toxicity to the host cells alone.
-
Data Analysis:
-
Plot percent inhibition (for EC₅₀) or percent cytotoxicity (for CC₅₀) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to calculate the EC₅₀ and CC₅₀ values.
-
Calculate the Selectivity Index: SI = CC₅₀ / EC₅₀ . A higher SI value is desirable (typically >10 for initial hits).
-
-
| Compound ID | Scaffold Modification | RdRp IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Control | Remdesivir | 0.8 | 1.2 | >100 | >83 |
| Cmpd-001 | 4-NH₂ (Parent) | 15.2 | 25.5 | >100 | >3.9 |
| Cmpd-002 | 4-Cl, 5-Br | 5.6 | 8.1 | 95 | 11.7 |
| Cmpd-003 | 4-NHCH₃, 5-I | 2.1 | 3.5 | 78 | 22.3 |
| Cmpd-004 | 2'-C-Methyl-ribose | 0.9 | 1.5 | >100 | >66 |
Table 1: Representative data from the screening and validation cascade. Data is hypothetical.
Part C: Mechanism of Action (MoA) Elucidation
For confirmed hits, understanding how they work is crucial.
Protocol 4: Time-of-Addition Assay
-
Principle: This assay helps pinpoint the stage of the viral lifecycle that is inhibited by the compound (e.g., entry, replication, or egress).[13] The compound is added at different time points relative to the initial viral infection.
-
Procedure:
-
Seed host cells in a multi-well plate.
-
Infect all wells with the virus (Time = 0).
-
Add the test compound (at ~5x EC₅₀) to different sets of wells at various time points (e.g., -2h, 0h, +2h, +4h, +6h, +8h post-infection).
-
Include controls for specific stages: an entry inhibitor and a replication inhibitor.
-
After one full replication cycle (e.g., 12-24 hours), harvest the supernatant or cell lysate.
-
Quantify viral yield using a virus titration method like a plaque assay or by measuring viral RNA via qRT-PCR.[13]
-
Interpretation:
-
If the compound is effective only when added early (at or before time 0), it likely targets entry.
-
If the compound retains activity when added several hours post-infection, it likely targets replication (a hallmark of polymerase inhibitors).
-
If activity is only seen when added very late, it may target viral assembly or egress.
-
-
Part D: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential to avoid late-stage failures.[15][16]
Protocol 5: In Vitro Metabolic Stability Assay
-
Principle: This assay evaluates how quickly a compound is metabolized by key drug-metabolizing enzymes, typically found in liver microsomes.
-
Materials:
-
Pooled human liver microsomes or S9 fractions.[17]
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound and control compound (e.g., Verapamil - high clearance).
-
-
Procedure:
-
Pre-warm a mixture of microsomes and buffer to 37°C.
-
Add the test compound (typically 1 µM final concentration).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
Conclusion and Forward Outlook
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly fruitful starting point for the discovery of novel antiviral agents. Its ability to mimic natural purines makes it an ideal core for developing inhibitors of viral polymerases, a clinically proven strategy. The systematic application of the biochemical and cell-based protocols outlined in this guide provides a robust framework for researchers to progress from initial library screening to the identification of potent and selective lead candidates. By integrating MoA and early ADME/Tox profiling into the discovery cascade, project teams can make informed decisions, prioritize compounds with drug-like properties, and accelerate the development of next-generation antiviral therapies.
References
- BenchChem. (n.d.). The Structural-Activity Relationship of Galidesivir: A Guide for Drug Development Professionals.
- Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2006). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery.
- Westover, J. B., & Sefing, E. J. (2021). An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. Antiviral Research.
- Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research.
- VirusBank Platform. (n.d.). Cell-based assays.
- ResearchGate. (n.d.). Structure of galidesivir, an adenosine nucleoside analog (upper panel), and its active triphosphate form (lower panel).
- Zhu, F., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 149, 95-105.
- ResearchGate. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
- Noah, J. W., et al. (2007). A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals. Antiviral Research, 73(1), 50-9.
- ResearchGate. (n.d.). Structure of BCX4430 (left panel), an adenosine nucleoside analog.
- Gualdrini, F. R., et al. (2022). Nucleosides and emerging viruses: A new story. Antiviral Research.
- Jung, E., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules.
- Perlikova, L., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460.
- Wikipedia. (n.d.). Galidesivir.
- Turk, S. R., et al. (1986). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus.
- ResearchGate. (n.d.). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
- Gupta, P. K., et al. (1988). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry.
- Gupta, P. K., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry.
- Nassiri, M. R., et al. (1990). Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. Journal of Medicinal Chemistry.
- Ferrer-Orta, C., et al. (2021). Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp12/7/8 RNA-dependent RNA polymerase. Biochemical Journal.
- De Clercq, E., & Li, G. (2016). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research.
- Taylor & Francis Online. (n.d.). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.
- De Clercq, E., & Li, G. (2016). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research.
- Sun, Z., et al. (2022). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances.
- MDPI. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents.
- Al-Dhfyan, A. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
- Günther, S., et al. (2020). Biochemical screening for SARS-CoV-2 main protease inhibitors. PLOS ONE.
- ResearchGate. (n.d.). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2.
- El-Emam, A. A., et al. (2004). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Nucleosides, Nucleotides and Nucleic Acids.
- Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry.
- Sierra, M. A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. Molecules.
- ResearchGate. (n.d.). Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative.
- AMiner. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs As Antiviral Agents Against Zika Virus.
- Li, T., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Molecules.
- MDPI. (n.d.). Small Molecule Drugs Targeting Viral Polymerases.
- Sriram, D., et al. (2023). Design of novel pyrimidine based remdesivir analogues with dual target specificity for SARS CoV-2: A computational approach. Journal of Molecular Graphics and Modelling.
- Medina-Franco, J. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
- Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives.
- National Center for Biotechnology Information. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes.
- National Center for Biotechnology Information. (n.d.). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents.
- Intrepid Alliance. (n.d.). Antiviral Pipeline.
- MDPI. (n.d.). Antiviral Drug Discovery and Development: Current Innovations and Future Trends.
- Thermo Fisher Scientific. (n.d.). ADME/Tox Studies and Products.
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galidesivir - Wikipedia [en.wikipedia.org]
- 8. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Progression of Antiviral Agents Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 14. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. Drug Discovery: ADME/Toxicity [promega.es]
- 17. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Antimicrobial Assays of 7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives
Introduction
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antimicrobial effects.[2][3] Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, in particular, have garnered significant interest due to their structural similarity to purines, allowing them to interact with various biological targets in pathogenic microorganisms.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of these derivatives through a series of robust and validated antimicrobial assays.
These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific principles and rationale for each experimental choice. By following these guidelines, researchers can generate accurate, reproducible, and meaningful data to advance the development of novel this compound-based antimicrobial therapies.
I. Preliminary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The initial step in assessing the antimicrobial potential of this compound derivatives is to determine their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5] The broth microdilution method is a widely accepted and standardized technique for MIC determination, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Principle
This assay involves exposing a standardized suspension of a test microorganism to serial dilutions of the this compound derivative in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined, and the MIC value is established.
Protocol: Broth Microdilution Assay
Materials:
-
Test this compound derivatives
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole)[8]
-
Spectrophotometer or plate reader (optional)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to obtain a range of concentrations.
-
-
Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and mix.
-
Transfer 100 µL from the first well to the second well to perform a two-fold dilution. Repeat this process across the row to create a concentration gradient.
-
Discard the final 100 µL from the last well.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include the following controls:
-
Growth Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
Positive Control: Broth with inoculum and a standard antibiotic.[10]
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the test organism.[10]
-
-
Determination of MIC:
Data Presentation
Summarize the MIC values in a clear and structured table for easy comparison of the activity of different derivatives against various microorganisms.
| Derivative | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Compound A | Staphylococcus aureus | Gram+ | 16 | Ampicillin | 0.5 |
| Compound A | Escherichia coli | Gram- | 32 | Ciprofloxacin | 0.25 |
| Compound B | Staphylococcus aureus | Gram+ | 8 | Ampicillin | 0.5 |
| Compound B | Escherichia coli | Gram- | 64 | Ciprofloxacin | 0.25 |
| Compound C | Candida albicans | N/A | 4 | Fluconazole | 1 |
Experimental Workflow
Caption: Workflow for MIC determination via broth microdilution.
II. Characterizing Antimicrobial Dynamics: Time-Kill Kinetics Assay
While the MIC provides information on the concentration required to inhibit growth, it does not reveal whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). The time-kill kinetics assay provides this crucial information by measuring the rate of bacterial killing over time.[12] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][12]
Principle
A standardized bacterial inoculum is exposed to various concentrations of the this compound derivative in a liquid medium. At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Protocol: Time-Kill Kinetics Assay
Materials:
-
Test this compound derivatives
-
Bacterial strain in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the mid-logarithmic growth phase by subculturing an overnight culture in fresh broth and incubating for 2-4 hours.
-
Adjust the inoculum to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in test tubes containing CAMHB with the desired concentrations of the test derivative (e.g., 1x, 2x, and 4x MIC).[11]
-
-
Experimental Setup:
-
Include a growth control tube containing broth and inoculum but no test compound.
-
Incubate all tubes in a shaking incubator at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.[11]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the test derivative and the growth control.[9]
-
Data Presentation
The results of a time-kill assay are best visualized in a graphical format.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.3 | 4.8 | 3.9 | 2.5 |
| 8 | 8.5 | 4.5 | 2.8 | <2.0 |
| 24 | 9.2 | 4.3 | <2.0 | <2.0 |
Experimental Workflow
Caption: Workflow for the time-kill kinetics assay.
III. Assessing Activity Against Bacterial Communities: Biofilm Inhibition Assay
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which exhibit increased resistance to antimicrobial agents.[13] Evaluating the ability of this compound derivatives to inhibit biofilm formation is crucial for their potential clinical applications.
Principle
This assay quantifies the ability of a test compound to prevent the formation of biofilms by a microorganism. After incubation in the presence of the compound, planktonic (free-floating) cells are washed away, and the remaining adherent biofilm is stained with crystal violet for quantification.[14]
Protocol: Biofilm Inhibition Assay
Materials:
-
Test this compound derivatives
-
96-well flat-bottom sterile microtiter plates
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)
-
Crystal violet solution (0.1% w/v)
-
30% Acetic acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension as described in the MIC protocol.
-
-
Plate Setup:
-
Prepare serial dilutions of the test derivatives in the growth medium in a 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.[13]
-
-
Incubation for Biofilm Formation:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.[13]
-
-
Biofilm Staining and Quantification:
-
Gently discard the medium and wash the wells twice with sterile PBS to remove planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the crystal violet solution and wash the wells three times with sterile water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stain.[13]
-
Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] x 100
-
Data Presentation
Present the biofilm inhibition data in a tabular format, showing the dose-dependent effect of the derivatives.
| Derivative Concentration (µg/mL) | Mean OD₅₉₅ | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.35 | 0.09 | 0% |
| 2 | 1.15 | 0.07 | 14.8% |
| 4 | 0.92 | 0.06 | 31.9% |
| 8 | 0.65 | 0.05 | 51.9% |
| 16 | 0.38 | 0.04 | 71.9% |
| 32 | 0.21 | 0.03 | 84.4% |
Experimental Workflow
Caption: Workflow for the biofilm inhibition assay.
IV. Mechanistic Insights: Potential Targets of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is known to interact with various enzymes, particularly kinases and dihydrofolate reductase (DHFR).[15][16] Understanding the potential mechanism of action is crucial for lead optimization. While detailed enzymatic assays are beyond the scope of this document, it is important to consider the likely targets based on the scaffold's known activities. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been designed as conformationally restricted analogues of trimethoprim, a known DHFR inhibitor.[15] Others have shown potent inhibition of various kinases involved in microbial signaling pathways.[4][17]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism where a this compound derivative inhibits a critical bacterial kinase, leading to the disruption of a downstream signaling cascade essential for cell wall synthesis or other vital processes.
Sources
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of 7H-pyrrolo[2,3-d]pyrimidin-2-amine for Cellular Imaging
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology.[1][2] Its structural resemblance to adenine allows it to function as a potent inhibitor for a variety of kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] Derivatives of this scaffold have been developed as inhibitors for Bruton's tyrosine kinase (BTK) and RET kinase, showing promise in treating rheumatoid arthritis and certain cancers.[4][5]
Understanding the mechanism of action, cellular uptake, and subcellular localization of these small molecule inhibitors is critical for drug development.[6][7] Fluorescent labeling provides a powerful and direct method to visualize the spatiotemporal dynamics of these compounds within living cells.[8][9] By covalently attaching a fluorophore to the 7H-pyrrolo[2,3-d]pyrimidin-2-amine core, researchers can utilize fluorescence microscopy to track its distribution, quantify its accumulation in specific organelles, and observe its interaction with cellular targets in real-time.[10][]
This application note provides a comprehensive guide for the fluorescent labeling of this compound and its subsequent application in live-cell imaging. We detail the rationale behind fluorophore selection, a robust conjugation and purification protocol, and a step-by-step methodology for cellular staining and fluorescence microscopy.
Principle of the Method
The strategy hinges on the chemical conjugation of a fluorescent dye to the primary amino group at the C2 position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This position is chemically accessible and allows for the attachment of a reporter molecule with minimal disruption to the core pharmacophore responsible for kinase binding. The protocol employs amine-reactive dyes, such as N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with the primary amine under mild conditions.
Following conjugation, the fluorescently labeled probe is purified to remove unreacted dye and starting material. The purified probe is then introduced to live cells in culture. Its small molecular size facilitates cell permeability, allowing it to reach intracellular targets.[10] Finally, confocal or widefield fluorescence microscopy is used to visualize the probe's subcellular distribution, often in conjunction with organelle-specific counterstains to provide spatial context.
Part 1: Synthesis and Characterization of the Fluorescent Probe
Choosing an Appropriate Fluorophore
The selection of a fluorophore is a critical step that dictates the sensitivity, specificity, and feasibility of the imaging experiment.[10] Key characteristics to consider include:
-
Wavelength: The excitation and emission spectra should be compatible with the available microscope light sources and filter sets. Dyes in the blue, green, or red regions are common.[12]
-
Brightness: This is a product of the molar absorption coefficient and the fluorescence quantum yield.[13] Brighter probes provide a better signal-to-noise ratio.
-
Photostability: The fluorophore should resist photobleaching during repeated exposure to excitation light, enabling longer imaging times.[13] The Alexa Fluor and DyLight families are known for their enhanced photostability.[14]
-
Size and Polarity: The added fluorophore should be small enough to minimize perturbation of the parent molecule's biological activity and cellular uptake. Its polarity can also influence membrane permeability.
-
pH Sensitivity: The fluorophore's brightness should be stable across the physiological pH range of the cellular compartments being studied.
Table 1: Comparison of Common Amine-Reactive Fluorophores for Small Molecule Labeling
| Fluorophore (NHS Ester) | Excitation Max (nm) | Emission Max (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Fluorescein (FITC) | ~494 | ~518 | ~80,000 | 0.92 | High brightness, but pH-sensitive and prone to photobleaching. |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | 0.92 | Bright, highly photostable, and pH-insensitive.[14] |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | 0.15 | Good brightness, suitable for multiplexing with green fluorophores.[13] |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | 0.10 | Photostable and bright alternative to Cy3.[14] |
| TAMRA | ~555 | ~578 | ~91,000 | 0.10 | Traditional red-orange dye, often used in FRET applications. |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 | Bright far-red dye, minimizes cellular autofluorescence.[14] |
For initial studies, Alexa Fluor 488 NHS Ester is an excellent choice due to its high brightness, photostability, and spectral compatibility with standard 488 nm laser lines.
Protocol 1: Amine-Reactive Labeling of this compound
This protocol describes the covalent attachment of an NHS-ester functionalized fluorophore to the 2-amino group of the target molecule.
Causality: The reaction relies on the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. Anhydrous solvent is crucial to prevent hydrolysis of the NHS ester, and a non-nucleophilic base is added to deprotonate the amine, increasing its nucleophilicity.
Caption: Workflow for amine-reactive fluorescent labeling.
Materials:
-
This compound (≥97% purity)
-
Fluorophore-NHS Ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Micro-stir bar and reaction vial (e.g., 1.5 mL amber vial)
Procedure:
-
Preparation: In a light-protected vial, dissolve 1 mg of this compound (approx. 6.7 µmol) in 200 µL of anhydrous DMF. Add a micro-stir bar.
-
Base Addition: Add 2.0 molar equivalents of DIPEA (approx. 2.3 µL) to the solution. This scavenges the acid produced during the reaction.
-
Dye Preparation: In a separate vial, dissolve 1.2 molar equivalents of the Fluorophore-NHS Ester in 100 µL of anhydrous DMF. A slight excess of the dye ensures complete consumption of the starting material.
-
Reaction: Add the dye solution dropwise to the stirred solution of the pyrimidine. Wrap the vial in aluminum foil to protect it from light.
-
Incubation: Allow the reaction to proceed for 4-12 hours (or overnight) at room temperature with continuous stirring.
-
Monitoring (Optional): Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting amine.
Protocol 2: Purification and Characterization of the Labeled Probe
Materials:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV-Vis or fluorescence detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Mass Spectrometer (e.g., ESI-MS).
-
UV-Vis Spectrophotometer and Fluorometer.
Procedure:
-
HPLC Purification:
-
Directly inject the crude reaction mixture onto the C18 RP-HPLC column.
-
Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[15]
-
Monitor the elution profile at the absorbance maximum of the fluorophore (e.g., ~495 nm for Alexa Fluor 488) and the pyrimidine (~260 nm).
-
Collect the fraction corresponding to the fluorescently labeled product. It should have a unique retention time compared to the starting material and free dye.
-
-
Product Confirmation:
-
Confirm the identity of the collected fraction by mass spectrometry. The observed mass should correspond to the calculated mass of the conjugate.
-
Lyophilize the pure fraction to obtain a solid powder.
-
-
Spectroscopic Characterization:
-
Dissolve the purified probe in a suitable solvent (e.g., PBS or DMSO).
-
Measure the absorbance spectrum to determine the concentration and confirm the presence of both the pyrimidine and fluorophore absorbance peaks.
-
Measure the fluorescence excitation and emission spectra to confirm the photophysical properties of the conjugated dye.
-
-
Storage: Store the lyophilized powder at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO for cellular experiments.
Part 2: Cellular Imaging Protocol
Protocol 3: Live-Cell Staining and Imaging
This protocol provides a general method for staining live cells with the newly synthesized fluorescent probe. Optimization of probe concentration and incubation time is recommended for each cell line and experimental setup.
Causality: The protocol is designed to allow the cell-permeable probe to diffuse across the cell membrane and accumulate at its target locations. Washing steps are included to remove extracellular probe, reducing background fluorescence. Co-staining with organelle-specific dyes provides a reference map to determine the probe's subcellular localization.
Caption: General workflow for live-cell imaging.
Materials:
-
Purified fluorescent this compound probe.
-
Cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Glass-bottom imaging dishes or chamber slides.
-
Phosphate-Buffered Saline (PBS).
-
Live-cell imaging buffer (e.g., phenol red-free medium or HBSS).
-
Nuclear counter-stain (e.g., Hoechst 33342).[15]
-
Fluorescence microscope (confocal recommended) with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
Probe Incubation:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock into pre-warmed complete culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂.[15]
-
-
Wash:
-
Aspirate the probe-containing medium.
-
Gently wash the cells three times with pre-warmed PBS or imaging buffer to minimize background fluorescence from unbound probe.
-
-
Counter-staining (Optional):
-
To identify the nucleus, add imaging buffer containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for 10-15 minutes.
-
Wash the cells once more with fresh imaging buffer.
-
-
Imaging:
-
Add a final volume of fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the microscope stage within an environmentally controlled chamber.
-
Acquire images using the appropriate laser lines and emission filters for your probe (e.g., 488 nm excitation for Alexa Fluor 488) and any counter-stains (e.g., 405 nm excitation for Hoechst).
-
Controls and Validation
To ensure the trustworthiness of the imaging data, the following controls are essential:
-
Unlabeled Cells: Image untreated cells using the same settings to assess the level of natural cellular autofluorescence.
-
Free Dye Control: Treat cells with the unconjugated fluorophore at the same concentration to check for non-specific dye accumulation.
-
Competition Assay: For target validation, pre-incubate cells with a 50-100 fold excess of the unlabeled this compound for 30 minutes before adding the fluorescent probe. A significant reduction in the fluorescent signal would indicate specific binding.[15]
Data Analysis and Interpretation
The primary output will be a series of digital images. Analysis typically involves:
-
Localization Analysis: Overlay the channel for the fluorescent probe with the channels for the organelle counter-stains. Co-localization (e.g., overlapping pixels) suggests the probe accumulates in that specific organelle.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm). This can provide quantitative data on the probe's distribution.
-
Dynamic Studies: If performing time-lapse imaging, track the change in fluorescence intensity and location over time to study probe uptake, trafficking, or efflux.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Cellular Signal | Poor cell permeability of the probe. Probe concentration is too low. Incubation time is too short. | Increase probe concentration or incubation time. Ensure the final DMSO concentration is <0.5% to avoid toxicity. |
| High Background Signal | Incomplete removal of extracellular probe. Probe binds non-specifically to the dish surface. Free dye present in the probe stock. | Increase the number and duration of wash steps. Use protein-coated imaging dishes. Re-purify the probe using HPLC. |
| Rapid Photobleaching | Fluorophore is not photostable. Excessive laser power or exposure time. | Use a more photostable dye (e.g., Alexa Fluor series). Reduce laser power and exposure time; use a more sensitive detector. |
| Cell Toxicity Observed | Probe concentration is too high. DMSO concentration is too high. Phototoxicity from imaging conditions. | Perform a dose-response curve to find the optimal, non-toxic concentration. Keep final DMSO concentration below 0.5%. Reduce laser power and imaging duration. |
References
- Seletski, A., et al. (2013). 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability. The Journal of Organic Chemistry.
- Čapek, J., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. PubMed Central.
- ResearchGate. (2025). Synthesis of Responsive Fluorescent Nucleobases 7-(Benzofuran-2-yl)-7-deazahypoxanthine and 7-(Benzofuran-2-yl)-7-deazaguanine Using Cross-coupling Reaction. ResearchGate.
- Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. Evident Scientific.
- Figshare. (n.d.). 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability. Figshare.
- Perlíková, P., et al. (2015). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega.
- Al-Sanea, M. M., et al. (2021). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed Central.
- MDPI. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI.
- Florida State University. (n.d.). Basic Concepts in Fluorescence. Molecular Expressions.
- Wikipedia. (n.d.). Fluorophore. Wikipedia.
- Schlichthaerle, T., et al. (2023). Fluorescent labeling strategies for molecular bioimaging. PubMed Central.
- Thorn-Seshold, O. (n.d.). Fluorophores. Thorn-Seshold Lab.
- Chozinski, T. J., et al. (2014). Advances in fluorescence labeling strategies for dynamic cellular imaging. PubMed Central.
- Kvell, K., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. MDPI.
- ResearchGate. (n.d.). Small fluorescent amino acids for site-specific peptide labeling. ResearchGate.
- Vichem. (n.d.). Fluorescent labeling of small molecules. Vichem.
- Chatterjee, S., et al. (2021). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
- MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- ResearchGate. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. ResearchGate.
- PubMed Central. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
- PubMed. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. PubMed.
- PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed.
- ResearchGate. (2013). Optical study of the formation of pyrrolo[2,3-d]pyrimidine-based fluorescent nanoaggregates. ResearchGate.
- Amerigo Scientific. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. Amerigo Scientific.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsred.com [ijsred.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical Properties That Define Fluorescence | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Fluorophore - Wikipedia [en.wikipedia.org]
- 14. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust In Vitro Kinase Assay Protocol for Screening 7H-pyrrolo[2,3-d]pyrimidin-2-amine Based Inhibitors
Introduction: The Critical Role of Kinase Inhibition and the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Protein kinases are fundamental regulators of a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation, which acts as a molecular switch to modulate protein activity.[3] Given their central role in cell signaling, dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5]
The 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry.[6] As a bioisostere of adenine, the core component of ATP, this heterocyclic structure is adept at fitting into the highly conserved ATP-binding pocket of various kinases.[6][7] This structural advantage allows for the development of potent and selective ATP-competitive inhibitors.[3][6] Indeed, numerous successful kinase inhibitor drugs are built upon this versatile scaffold, targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[6][7][8]
This application note provides a detailed, field-proven protocol for an in vitro biochemical kinase assay designed to determine the inhibitory potential of compounds based on the 7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold. We will utilize a luminescence-based ADP-detection method, a robust and high-throughput-compatible format that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10][11]
Assay Principle: Quantifying Kinase Activity through ADP Production
The fundamental principle of this assay is to measure the enzymatic activity of a purified kinase by quantifying one of its products, adenosine diphosphate (ADP).[3] The kinase reaction involves the enzyme, a specific substrate (protein or peptide), and ATP. As the kinase phosphorylates the substrate, ATP is consumed, and ADP is generated in a stoichiometric ratio.
This protocol employs the ADP-Glo™ Kinase Assay system, which is a two-step process:
-
Kinase Reaction & ATP Depletion: After the kinase reaction has proceeded for a set time, a reagent is added to terminate the reaction and, crucially, deplete any remaining unconsumed ATP. This step is vital to ensure that the subsequent signal is derived solely from the ADP generated by the kinase.[10][11]
-
ADP to ATP Conversion & Luminescence Generation: A second reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase enzyme, which generates a luminescent signal in the presence of luciferin.[4][10][11]
The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, directly correlates with the kinase activity.[1][9] When an inhibitor, such as a 7H-pyrrolo[2,3-d]pyrimidine derivative, is introduced, it will reduce kinase activity, leading to lower ADP production and a decreased luminescent signal.[1]
Visualizing the Core Concepts
To better illustrate the underlying principles, the following diagrams outline the signaling context, the assay workflow, and the expected dose-response relationship.
Caption: EGFR signaling pathway and the site of ATP-competitive inhibition.
Caption: Idealized dose-response curve for determining inhibitor IC50.
Materials and Reagents
-
Kinase: Purified, recombinant kinase of interest (e.g., EGFR, Src). The concentration should be optimized in a preliminary enzyme titration experiment to ensure the reaction is in the linear range. [12]* Substrate: A specific peptide or protein substrate for the chosen kinase (e.g., Poly(Glu, Tyr) 4:1 for Src or EGFR). [13][14]* Test Inhibitor: this compound derivative. Prepare a 10 mM stock in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Assay Buffer: Buffer composition is critical for optimal kinase activity. A typical buffer is 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA. Some kinases may require additional cofactors like MnCl₂ or reducing agents like DTT. [15]* ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque 384-well or 96-well assay plates suitable for luminescence measurements.
-
Equipment: Multichannel pipettor, microplate reader with luminescence detection capabilities.
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a 384-well plate format. For 96-well plates, adjust volumes accordingly.
Part 1: Reagent Preparation
-
Kinase Buffer Preparation: Prepare the appropriate kinase assay buffer and bring it to room temperature.
-
Test Compound Dilution:
-
Perform a serial dilution of the 10 mM stock of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor in 100% DMSO. A 10-point, 3-fold dilution series is recommended for an initial IC50 determination, covering a range from micromolar to nanomolar. [12] * Subsequently, dilute these DMSO stocks into the kinase assay buffer to create 4X final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) across all wells to avoid solvent effects. [5][16]3. Enzyme Preparation: Dilute the kinase stock to the predetermined optimal concentration (4X final concentration) in kinase assay buffer. Keep the enzyme on ice until use.
-
-
Substrate/ATP Mix Preparation:
-
Prepare a 2X working solution of the substrate and ATP in the kinase assay buffer.
-
Crucial Consideration: The ATP concentration is a critical parameter. For determining the potency of ATP-competitive inhibitors like the 7H-pyrrolo[2,3-d]pyrimidines, it is highly recommended to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase. [12]This provides a more accurate and comparable IC₅₀ value. Using excessively high ATP concentrations will lead to an artificially high apparent IC₅₀.
-
Part 2: Assay Execution
The following steps should be performed at room temperature.
-
Plate Setup:
-
Add 2.5 µL of the 4X test compound dilutions to the appropriate wells of the 384-well plate.
-
For control wells, add 2.5 µL of kinase buffer containing the same percentage of DMSO as the compound wells. Include "no enzyme" controls (background) and "no inhibitor" controls (100% activity).
-
-
Enzyme Addition and Pre-incubation:
-
Add 2.5 µL of the 4X kinase solution to all wells except the "no enzyme" background controls. For background wells, add 2.5 µL of kinase buffer instead.
-
Mix the plate gently and pre-incubate the kinase and inhibitor for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated. [12]3. Initiate Kinase Reaction:
-
Add 5 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Mix the plate gently.
-
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes. The incubation time should be within the linear range of the reaction, determined during assay optimization. [15]5. Stop Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Mix and incubate for 40 minutes. [17]6. Develop Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction.
-
Mix and incubate for 30-60 minutes to allow the luminescent signal to stabilize. [17]7. Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Calculate Percent Inhibition: Determine the percentage of kinase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀ Value: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%. [5]
Example Data Presentation
The inhibitory activities of several hypothetical 7H-pyrrolo[2,3-d]pyrimidine derivatives against Src kinase are summarized below.
| Compound ID | Scaffold | R1 Group | R2 Group | Src Kinase IC₅₀ (nM) |
| Cmpd-A | 7H-pyrrolo[2,3-d]pyrimidine | -NH₂ | -Phenyl | 15.2 |
| Cmpd-B | 7H-pyrrolo[2,3-d]pyrimidine | -NH₂ | -4-Fluorophenyl | 8.7 |
| Cmpd-C | 7H-pyrrolo[2,3-d]pyrimidine | -NH₂ | -3-Chlorophenyl | 22.5 |
| Staurosporine | (Control Inhibitor) | - | - | 5.1 |
Note: IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration.[5]
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the data generated by this protocol, several internal controls and validation steps are essential:
-
Z'-Factor Calculation: Before screening, the robustness of the assay should be determined by calculating the Z'-factor using the 100% activity (no inhibitor) and 0% activity (high concentration of a known potent inhibitor) controls. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.
-
Linearity of Reaction: Confirm that the chosen incubation time and enzyme concentration result in a reaction that is in the initial velocity phase (typically <20% ATP consumption). This ensures the measured inhibition is not skewed by substrate or ATP depletion. [12]* Control Inhibitor: Always include a known inhibitor of the target kinase (e.g., Staurosporine) as a positive control. The IC₅₀ value obtained for the control should be consistent across experiments, demonstrating assay stability. [15]* DMSO Control: Ensure the final concentration of DMSO is consistent across all wells and does not significantly impact kinase activity.
By adhering to these principles of assay design, execution, and validation, researchers can confidently screen and characterize novel 7H-pyrrolo[2,3-d]pyrimidine-based compounds, generating the high-quality, reproducible data necessary to advance promising candidates in the drug development pipeline.
References
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- BellBrook Labs. (n.d.). SRC Kinase Assay.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Martens, S. (2024). Kinase activity assays Src and CK2. Protocols.io.
- Mukherjee, K., & P, B. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC - NIH.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Aushia, C. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications.
- de Villiers, K. A., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Peterson, L. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- NCBI. (2012). Assay Development for Protein Kinase Enzymes.
- Wang, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed.
- Choi, Y., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed.
- ResearchGate. (2025). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF.
- Zhang, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications.
- Al-Sanea, M. M., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
- Traxler, P., et al. (2025). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promega.com [promega.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives
Introduction: The Therapeutic Promise of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous targeted kinase inhibitors. This structural motif is central to the development of drugs that modulate critical intracellular signaling pathways, primarily by competing with adenosine triphosphate (ATP) at the kinase catalytic site. Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-2-amine have demonstrated potent inhibitory activity against several key kinase families, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others, making them promising candidates for the treatment of a wide array of diseases, from autoimmune disorders to cancer.[1][2][3][4]
The therapeutic rationale for targeting these kinases lies in their central role in signal transduction. For instance, the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors that drive immune responses and cellular proliferation.[5][6][7][8][9] Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases.[6][7] Consequently, inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold that target JAKs can effectively dampen these pathological immune responses.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of novel this compound-based compounds. The protocols detailed herein are designed to be robust and reproducible, providing a framework for generating the critical preclinical data necessary to advance promising therapeutic candidates toward clinical investigation.
Mechanism of Action: The JAK-STAT Signaling Pathway
A primary mechanism of action for many 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors is the modulation of the JAK-STAT signaling cascade. Understanding this pathway is crucial for designing and interpreting preclinical efficacy studies.
Signaling Cascade Overview
-
Cytokine Binding and Receptor Dimerization: The process is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dimerize and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immunity, and cell growth.[6][9]
Therapeutic Intervention with this compound Derivatives
This compound-based inhibitors are designed to bind to the ATP-binding pocket of JAKs, preventing the phosphorylation events that are essential for signal transduction. By inhibiting JAK activity, these compounds effectively block the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[5][8]
Caption: The JAK-STAT signaling pathway and the point of intervention for this compound inhibitors.
Animal Models for Efficacy Testing
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of this compound derivatives. The model should recapitulate key aspects of the human disease pathophysiology and be responsive to the therapeutic mechanism of the test compound.
| Therapeutic Area | Recommended Animal Model | Key Features | Species |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) | Polyarthritis with synovial inflammation, cartilage and bone erosion. | Mouse, Rat |
| Adjuvant-Induced Arthritis (AIA) | Rapid onset of severe polyarthritis. | Rat | |
| Inflammatory Conditions | Carrageenan-Induced Paw Edema | Acute, localized inflammation. | Mouse, Rat |
| Influenza Virus Infection | Excessive inflammation and lung injury. | Mouse | |
| Cancer | Human Tumor Xenograft | Growth of human cancer cells in immunocompromised mice. | Mouse (Nude, SCID) |
| Parkinson's Disease | In vivo LRRK2 models | Assessment of target engagement via phosphorylation inhibition. | Rat, Mouse |
Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice for Rheumatoid Arthritis
This model is widely used to evaluate the efficacy of anti-inflammatory and disease-modifying anti-rheumatic drugs.[1][10]
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
This compound test compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model in mice.
Step-by-Step Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).
-
Anesthetize DBA/1 mice and administer a 100 µL subcutaneous injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).
-
Administer a 100 µL subcutaneous injection at the base of the tail.
-
-
Treatment Initiation (At Onset of Arthritis):
-
Begin daily monitoring for signs of arthritis (redness and swelling of paws) from day 21.
-
Once a clinical score of ≥1 is observed, randomize mice into treatment and control groups.
-
Administer the this compound test compound or vehicle control daily via the desired route (e.g., oral gavage).
-
-
Efficacy Assessment (Daily):
-
Record the clinical arthritis score for each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.
-
Measure the thickness of each hind paw using digital calipers.
-
-
Endpoint Analysis (Day 42 or as pre-determined):
-
Euthanize mice and collect hind paws for histopathological analysis (synovial inflammation, cartilage damage, bone erosion).
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Collect lymphoid tissues (e.g., spleen, draining lymph nodes) for ex vivo analysis of immune cell populations and gene expression.
-
Protocol 2: Human Tumor Xenograft Model in Nude Mice for Cancer
This model is a cornerstone of preclinical oncology for evaluating the anti-proliferative effects of novel compounds.[3]
Materials:
-
Human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Athymic nude mice (female, 6-8 weeks old)
-
Matrigel
-
This compound test compound
-
Vehicle control
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Experimental workflow for a human tumor xenograft model in nude mice.
Step-by-Step Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each nude mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the this compound test compound or vehicle control according to the planned dosing schedule and route.
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
-
Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a pre-determined size limit, or after a specific duration of treatment.
-
Euthanize mice, excise tumors, and record their final weight.
-
Tumor tissue can be used for pharmacodynamic biomarker analysis (e.g., target kinase phosphorylation), histopathology, and gene expression studies.
-
Data Interpretation and Self-Validation
The integrity of the preclinical data is paramount. A self-validating study design should include:
-
Appropriate Controls: Both negative (vehicle) and positive (a clinically relevant standard-of-care compound) controls are essential for interpreting the efficacy of the test compound.
-
Dose-Response Relationship: Evaluating multiple dose levels of the test compound can establish a dose-response relationship, providing insights into its potency and therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the compound's concentration in plasma and tumor tissue with the modulation of its intended target (e.g., decreased phosphorylation of a downstream substrate) provides strong evidence of on-target activity.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile platform for the development of targeted kinase inhibitors. The successful preclinical evaluation of these compounds hinges on the selection of mechanistically relevant and robust animal models. The protocols outlined in these application notes provide a solid foundation for assessing the in vivo efficacy of novel this compound derivatives in key therapeutic areas such as autoimmune diseases and oncology. By adhering to these rigorous methodologies, researchers can generate the high-quality data necessary to identify and advance the most promising candidates into clinical development.
References
- Wikipedia. (n.d.). Janus kinase inhibitor.
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(5), 154-157.
- DermNet. (n.d.). Janus kinase inhibitors.
- Drugs.com. (2025, July 15). What are JAK inhibitors and how do they work?.
- Patsnap Synapse. (2024, June 21). What are JAK1 inhibitors and how do they work?.
- Nagashima, S., Hondo, T., Nagata, H., Ogiyama, T., Maeda, J., Hoshii, H., ... & Tsukamoto, S. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
- Fridman, J. S., Scherle, P. A., Collins, R., Burn, T. C., Li, Y., Li, J., ... & Vaddi, K. (2010). Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. Journal of Immunology, 184(9), 5298-5307.
- Henderson, J. L., To, C., Llaverias, G., Hong, C., Wang, J., Ahn, S., ... & Smith, G. F. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1595-1600.
- Li, Y., Wang, Y., Zhang, Y., Li, M., Wang, Y., Liu, Y., ... & Liu, J. (2024). A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. Antimicrobial Agents and Chemotherapy, 68(4), e01138-23.
- Ghoreschi, K., Jesson, M. I., Li, X., Lee, J. H., Ghosh, S., Magnusson, R. N., ... & Gadina, M. (2011). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 70(Suppl 1), i102-i105.
- Huang, J. F., Zhang, Y., & Hirakawa, B. (2013). Evaluation of JAK inhibition with topical tofacitinib in an experimental autoimmune uveitis model (EAU). Investigative Ophthalmology & Visual Science, 54(15), 2536-2536.
- Li, Y., Wang, Y., Zhang, Y., Li, M., Wang, Y., Liu, Y., ... & Liu, J. (2024). A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. Antimicrobial Agents and Chemotherapy, 68(4), e01138-23.
- Li, L., Zhang, S., Li, Y., Wang, Y., Zhang, Y., Li, M., ... & Chen, L. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96-112.
- Xiang, M., Li, L., Zhang, S., Li, Y., Wang, Y., Zhang, Y., ... & Chen, L. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubati, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
- Kristjánsdóttir, K., Ásgrímsson, J. A., Arason, J., Andrésson, O. S., & Jónsson, S. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters, 14(6), 843-850.
- Deng, X., Li, Y., Li, Y., Li, M., Zhang, Y., Zhang, S., ... & Yue, J. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499.
- Li, Y., Zhang, Y., Wang, Y., Li, M., Zhang, S., Li, L., ... & Yu, B. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 129, 117466.
- Barlaam, B., Beswick, P., Campbell, A., Cuenoud, B., D'Souza, R., Edwards, P., ... & Wood, M. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2064-2083.
- Kumar, A., & Singh, P. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Current Drug Discovery Technologies, 20(4), 48-60.
- Kikelj, D., & Ilaš, J. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(7), 3097.
Sources
- 1. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. dermnetnz.org [dermnetnz.org]
- 8. drugs.com [drugs.com]
- 9. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges and provide practical, evidence-based solutions to improve your synthetic yield and purity.
Introduction to the Synthesis of this compound
This compound is a critical building block in medicinal chemistry, forming the core of several kinase inhibitors and other therapeutic agents. Its synthesis, however, can be challenging, often plagued by low yields and the formation of difficult-to-remove impurities. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a frequent issue and can stem from several factors throughout the synthetic sequence. Let's break down the common culprits and their solutions.
Answer:
The most common synthetic route to this compound involves the cyclization of a substituted pyrimidine with a source of ammonia. Low yields in this process often originate from incomplete reaction, side product formation, or degradation of the product.
A. Incomplete Cyclization:
-
Causality: The cyclization step to form the pyrrole ring is often the most challenging. Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material.
-
Solution:
-
Reaction Temperature: Ensure your reaction is reaching the target temperature. For solvothermal reactions, verify the calibration of your heating mantle or oil bath. Microwave-assisted synthesis can often improve yields by allowing for rapid and uniform heating to higher temperatures than traditional methods.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Extend the reaction time if you observe a significant amount of starting material remaining after the initially planned duration.
-
B. Side Product Formation:
-
Causality: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product. For instance, in the Traube purine synthesis, which shares mechanistic similarities, the formation of isomeric products is a known issue.
-
Solution:
-
Control of pH: The pH of the reaction mixture can be critical. For reactions involving ammonia or ammonium salts, maintaining an optimal pH can favor the desired reaction pathway. Experiment with buffering the reaction mixture.
-
Choice of Solvent: The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are common, but their high boiling points can complicate purification. Consider exploring alternative solvents.
-
C. Product Degradation:
-
Causality: The 7H-pyrrolo[2,3-d]pyrimidine core can be susceptible to degradation under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times in the presence of strong acids or bases.
-
Solution:
-
Temperature Optimization: While higher temperatures can drive the reaction to completion, they can also lead to degradation. Perform a temperature optimization study to find the ideal balance between reaction rate and product stability.
-
Inert Atmosphere: Although not always reported, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your starting materials or intermediates are air-sensitive.
-
Question 2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification by column chromatography difficult. What is this impurity likely to be and how can I minimize its formation?
The presence of closely eluting impurities is a common purification headache. Identifying the impurity is the first step to eliminating it.
Answer:
A common and problematic impurity is the N-alkylated or N-arylated byproduct, especially if your synthesis involves substituted amines. Another possibility is a regioisomer, depending on your specific synthetic route.
-
Likely Impurity: A frequent byproduct is the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine if you are starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and substituting with ammonia. Incomplete substitution at the 2-position can lead to this impurity.
-
Minimizing Formation:
-
Stoichiometry of Ammonia Source: Ensure a sufficient excess of the ammonia source (e.g., ammonia in methanol, ammonium hydroxide) is used to drive the reaction to completion and favor the formation of the desired 2-amino product.
-
Reaction Conditions: As discussed in the previous point, optimizing temperature and reaction time is crucial. In this case, ensuring the reaction goes to completion is key.
-
-
Alternative Purification Strategy:
-
Recrystallization: If column chromatography is ineffective, recrystallization can be a powerful tool for removing closely related impurities. Experiment with different solvent systems. A table of common solvents for recrystallization is provided below.
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product should move to the aqueous phase, leaving less basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Table 1: Common Solvents for Recrystallization of this compound and Related Compounds
| Solvent System | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol/Water | 78-100 | High | Good for polar compounds. Adjust the ratio to optimize solubility. |
| Isopropanol | 82.6 | Moderate | A common choice for compounds of intermediate polarity. |
| Acetonitrile | 81.6 | Moderate | Can be effective when other common solvents fail. |
| Ethyl Acetate/Hexanes | 69-77 | Low to Moderate | A versatile system for compounds that are too soluble in pure ethyl acetate. |
Question 3: The literature suggests using a palladium catalyst for a cross-coupling step to introduce the 2-amino group, but my reaction is sluggish and gives a poor yield. What can I do?
Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method, but it is sensitive to several variables.
Answer:
A sluggish Buchwald-Hartwig amination is often due to catalyst deactivation, suboptimal ligand choice, or improper reaction setup.
-
Catalyst and Ligand Choice:
-
Causality: The choice of palladium precursor and ligand is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
-
Solution:
-
Ligand Screening: If you are using a general-purpose ligand like BINAP, consider screening more specialized ligands for amination reactions, such as XPhos, SPhos, or DavePhos. These bulky, electron-rich phosphine ligands often give superior results for amination of heteroaryl chlorides.
-
Palladium Precursor: While Pd(OAc)2 and Pd2(dba)3 are common, consider using a pre-formed palladium-ligand complex, which can have higher activity.
-
-
-
Reaction Setup:
-
Causality: Oxygen can oxidatively deactivate the Pd(0) catalyst, which is the active species in the catalytic cycle. Water can also interfere with the reaction.
-
Solution:
-
Degassing: Thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for an extended period can also work.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
-
-
Base Selection:
-
Causality: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases are typically required. While K2CO3 or Cs2CO3 are often used, stronger bases like NaOtBu or K3PO4 may be necessary for challenging substrates.
-
Diagram 1: Troubleshooting Workflow for a Sluggish Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting a poorly performing palladium-catalyzed amination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The choice of starting material depends on the scale of your synthesis and the availability of reagents. A common and cost-effective starting material is 2-amino-4-chloro-6-hydroxypyrimidine, which can be converted to 2-amino-4,6-dichloropyrimidine before subsequent cyclization.
Q2: Can I use microwave synthesis for this reaction?
Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for this type of heterocyclic chemistry. It can significantly reduce reaction times and often improves yields by providing rapid and uniform heating. Many modern procedures for the synthesis of pyrrolo[2,3-d]pyrimidines utilize microwave reactors.
Q3: Are there any specific safety precautions I should take?
Standard laboratory safety precautions should always be followed. In addition:
-
Many of the organic solvents used (e.g., DMF, DMSO) have specific health and safety considerations. Consult the Safety Data Sheet (SDS) for each reagent.
-
When working with ammonia, ensure proper ventilation in a fume hood.
-
Palladium catalysts can be pyrophoric, especially after the reaction when they are finely divided. Quench the reaction carefully and handle the catalyst waste appropriately.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final compound.
Experimental Protocols
Protocol 1: General Procedure for Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To a dry reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2 equivalents) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Add the amine source (if it's a solid) or inject it if it's a liquid or gas (e.g., a solution of ammonia in dioxane). Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Title: Synthesis of 7-deazapurine derivatives Source: Comprehensive Organic Name Reactions and Reagents URL:[Link]
- Title: Microwave-assisted organic synthesis in the drug discovery and development process Source: Drug Discovery Today URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Chemical Reviews URL:[Link]
- Title: Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors Source: Future Medicinal Chemistry URL:[Link]
Technical Support Center: Optimization of Suzuki Coupling for Pyrrolopyrimidine Scaffolds
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving pyrrolopyrimidine cores. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of their synthetic routes. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and its successful functionalization via Suzuki-Miyaura cross-coupling is often a critical step in the synthesis of novel therapeutics.[1] This document provides in-depth, experience-based guidance in a question-and-answer format to address common challenges and unlock the full potential of this powerful reaction.
Part 1: Troubleshooting Common Issues
This section addresses the most frequently encountered problems during the Suzuki coupling of pyrrolopyrimidines.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the first steps in troubleshooting?
Low or no yield is a common frustration. A systematic approach to troubleshooting is crucial. Before making drastic changes to your protocol, consider the fundamental aspects of the reaction environment and reagent quality.
Initial Troubleshooting Workflow:
Detailed Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your solvents are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[1]
-
Reagent Quality:
-
Boronic Acids/Esters: These can degrade, especially when exposed to air and moisture, leading to protodeborylation.[2][3] Using fresh or properly stored boronic acid is advisable. In some cases, more stable boronic esters, such as pinacol esters, can mitigate this issue.[2]
-
Solvents: Ensure solvents are anhydrous, particularly ethereal solvents like THF or dioxane which can contain peroxides.[2]
-
Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility and inefficient reaction.[2]
-
-
Catalyst Activity: If the catalyst has been stored for a long time or improperly, it may be inactive. It's often helpful to test the catalyst in a known, reliable reaction to confirm its activity.
Q2: I'm observing a significant amount of dehalogenated starting material. What causes this and how can it be prevented?
The formation of a dehalogenated byproduct, where the halide on the pyrrolopyrimidine is replaced by a hydrogen atom, is a common side reaction.[2]
Potential Causes and Solutions:
-
Hydride Source: The palladium-halide intermediate can react with a hydride source in the reaction mixture. This can originate from solvents (like THF), the base (if impurities are present), or the boronic acid itself.
-
Protodeborylation: This side reaction of the boronic acid can be exacerbated by high temperatures and certain bases.[4]
-
Mitigation Strategies:
-
Choice of Base: A weaker base or a non-hydroxide base like K₃PO₄ or Cs₂CO₃ may reduce the incidence of dehalogenation.
-
Solvent Choice: Switching to a less-coordinating solvent like toluene or DME might be beneficial.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize this side reaction. Consider if the reaction can proceed efficiently at 80°C instead of 110°C.[1]
-
Q3: My major byproduct is the homocoupling of my boronic acid. How do I suppress this?
Homocoupling results in a biaryl product derived from two molecules of the boronic acid.[5] This is often a sign of issues with the catalytic cycle.
Causality and Prevention:
-
Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-halide intermediate has more time to undergo side reactions.
-
Presence of Oxidants: Oxygen in the reaction vessel can lead to Pd(II) species that promote homocoupling.[3]
-
Solutions:
-
Strictly Inert Conditions: Rigorous degassing is paramount to prevent catalyst oxidation.[5]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A stronger base or a more soluble one can accelerate this step. For example, switching from K₂CO₃ to Cs₂CO₃ or K₃PO₄ can be effective.[1]
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.[1] Conversely, adding the aryl halide in slight excess can sometimes reduce homocoupling.[4]
-
Part 2: Systematic Optimization of Reaction Parameters
Once the fundamental issues are addressed, a systematic optimization of the reaction components can lead to significant improvements in yield and purity.
Q4: How do I select the optimal Palladium Catalyst and Ligand system?
The choice of catalyst and ligand is critical, especially for less reactive heteroaryl chlorides.[1][6]
Catalyst and Ligand Selection Guide:
| Catalyst System | Ligand | Typical Application/Notes |
| Traditional Catalysts | ||
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | Often effective for brominated or iodinated pyrrolopyrimidines. Can be less efficient for chlorides.[1][7] |
| Pd(dppf)Cl₂ | dppf | A robust catalyst, often providing good yields for a range of heteroaryl couplings.[7] |
| Modern (Buchwald) Catalysts | ||
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands that are highly effective for challenging couplings, including heteroaryl chlorides.[1] These facilitate the oxidative addition step.[1] |
| Pre-catalysts | ||
| XPhos Pd G2/G3 | XPhos (inbuilt) | Highly active and stable pre-catalysts that are often very effective for nitrogen-containing heterocycles.[5][8] |
Expert Insight: For pyrrolopyrimidine chlorides, which are less reactive than their bromo or iodo counterparts, starting with a modern catalyst system like Pd₂(dba)₃ with XPhos or an XPhos Pd G2 pre-catalyst is highly recommended.[1][9]
The Suzuki-Miyaura Catalytic Cycle:
Q5: Which base and solvent system should I choose for my pyrrolopyrimidine coupling?
The base and solvent are not passive components; they actively influence solubility and the key transmetalation step.[1] A biphasic mixture of an organic solvent and water is typically employed.[1]
Recommended Base and Solvent Combinations:
| Base | Recommended Solvents | Rationale & Considerations |
| K₂CO₃ | 1,4-Dioxane/H₂O, THF/H₂O, DME | A common, cost-effective choice. May require higher temperatures.[1][8] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | More soluble and often more effective than K₂CO₃, especially for less reactive substrates. Can be used in excess (3-4 equivalents).[1][10] |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | A strong, non-nucleophilic base that is often excellent for preventing side reactions like ester hydrolysis.[1] |
Solvent Ratios and Concentration:
-
The organic solvent to water ratio typically ranges from 4:1 to 10:1.[1]
-
The reaction concentration is usually between 0.1 M and 0.5 M.[1]
-
The presence of water is often beneficial, potentially by aiding the formation of hydrophilic boronate species RB(OH)₃⁻.[11]
Expert Insight: For challenging couplings, a combination of a strong base like K₃PO₄ in a 1,4-dioxane/water mixture often provides a robust starting point.[1] The choice of solvent can be complex; while polar aprotic solvents like DMF or MeCN are sometimes used, they can also influence selectivity in unexpected ways.[12]
Q6: Can microwave irradiation improve my reaction?
Yes, microwave-assisted heating can be highly effective. It often leads to dramatically shorter reaction times (e.g., 15-20 minutes vs. several hours) and can improve yields, sometimes even with lower catalyst loading.[4][13] Temperatures typically range from 80-110°C, but microwave protocols may explore higher temperatures for short durations.[1]
Part 3: Experimental Protocols
This section provides a general, step-by-step protocol that can be adapted for specific substrates.
General Protocol for Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G3)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), the desired boronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-10 mol%).[1] Add the degassed anhydrous solvent and degassed water via syringe.[1]
-
Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[1]
References
- Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
- Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Pharmaceutics.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - ResearchGate.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. International Journal of Molecular Sciences.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Solvent mixture screening for Suzuki coupling of 1 with 2. - ResearchGate.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purifying 7H-pyrrolo[2,3-d]pyrimidin-2-amine by HPLC
Welcome to the technical support guide for the HPLC purification of 7H-pyrrolo[2,3-d]pyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of purifying this important heterocyclic amine. As a 7-deazapurine analog, this scaffold presents unique chromatographic behaviors that require a nuanced and systematic approach to achieve high purity.
This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. We will move from understanding the compound's fundamental properties to detailed, step-by-step troubleshooting protocols, explaining the scientific rationale behind each recommendation.
Part 1: Key Physicochemical Considerations
Before troubleshooting, it is crucial to understand the inherent properties of your molecule. While experimental data for this compound is not widely published, we can infer its behavior from the core 7-deazapurine scaffold and its closely related isomers, such as the 4-amino derivative.
The pyrrolo[2,3-d]pyrimidine core is a weak base. The presence of the 2-amino group, an electron-donating group, will increase the basicity of the pyrimidine ring nitrogens. The most basic nitrogen is likely N1 or N3. The pKa of the conjugate acid is critical for HPLC method development, as the compound's ionization state, and therefore its retention and peak shape, is highly dependent on the mobile phase pH. For the related 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a pKa of 4.98 has been reported, which we can use as a reasonable starting estimate.[1]
Table 1: Estimated Physicochemical Properties of this compound and Related Analogs
| Property | 7H-pyrrolo[2,3-d]pyrimidine (Parent Scaffold) | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Note for this compound |
| Molecular Weight | 119.12 g/mol [2] | 148.17 g/mol [1] | Approx. 134.14 g/mol |
| Predicted pKa | - | 4.98 (experimental)[1] | The 2-amino isomer is expected to have a similar basic pKa. |
| Predicted XLogP3 | 0.7[2] | 0.3[1] | Expected to be a polar molecule with low hydrophobicity. |
| Solubility | Poorly soluble in water. | Aqueous solubility ≈ 0.1 mg/mL for some derivatives.[3] | Expect poor aqueous solubility, enhanced in acidic conditions. Soluble in polar organic solvents like DMSO and methanol. |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My peak for this compound is tailing severely. What is the cause and how can I fix it?
Answer:
Peak tailing is the most common issue for amine-containing compounds on silica-based reversed-phase columns. The root cause is almost always secondary ionic interactions between the protonated (positively charged) amine on your compound and ionized residual silanol groups (Si-O⁻) on the stationary phase surface. These interactions create a secondary, non-ideal retention mechanism that broadens the peak as the analyte elutes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: The most effective way to eliminate silanol interactions is to operate at a low pH. By lowering the pH to between 2.5 and 3.5, you ensure that the vast majority of silanol groups are protonated (Si-OH) and thus neutral. This prevents the ionic interaction with your protonated amine.
-
Action: Use an additive like 0.1% formic acid or 0.05-0.1% trifluoroacetic acid (TFA) in your aqueous mobile phase. TFA is a strong ion-pairing agent and can dramatically improve peak shape, but be aware that it can be difficult to remove from the final product and may suppress MS signals if used.
-
-
Use a High-Purity, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanol groups. Modern "Type B" high-purity silica columns are not only purer but are also extensively "end-capped," where bulky silylating agents are used to chemically block a large fraction of the residual silanols.
-
Action: If you are not already, switch to a modern, end-capped C18 column from a reputable manufacturer. Columns designed for polar compounds or those marketed as "base-deactivated" are excellent choices.
-
-
Add a Competitive Base: If adjusting pH is not sufficient or desirable, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can be effective. The TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Action: Prepare your mobile phase with 0.05% to 0.1% (v/v) TEA. Ensure the pH is then adjusted to your desired setpoint.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.
-
Action: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
FAQ 2: I'm struggling to separate my product from a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving good resolution (Rs > 1.5) between your target compound and a stubborn impurity requires manipulating the "selectivity" of your chromatographic system. This involves changing the chemistry of the separation to alter the relative retention times of the two compounds.
Troubleshooting Workflow:
Caption: Workflow for improving peak resolution.
Detailed Steps:
-
Optimize the Gradient: A steep gradient can cause peaks to elute too quickly and merge. Flattening the gradient slope around the elution time of your target provides more time for the column to differentiate between compounds.
-
Action: If your compound elutes at 40% organic solvent in a 5-95% gradient over 10 minutes, try changing the gradient to run from 30% to 50% over 15 minutes. This shallower slope increases the opportunity for separation.
-
-
Change the Organic Solvent: Acetonitrile (MeCN) and methanol (MeOH) have different solvent properties and will interact with your analyte and the stationary phase differently, which can significantly alter selectivity.
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at a slightly lower concentration (as methanol is a weaker solvent) and re-run the separation. For example, if your compound elutes at 40% MeCN, start with a method using around 45-50% MeOH.
-
-
Change the Stationary Phase: If altering the mobile phase isn't enough, changing the column chemistry is the next logical step. Your impurity may have a similar hydrophobicity to your product, making it difficult to separate on a standard C18 column. Switching to a phase with a different retention mechanism can exploit other chemical differences.
-
Action: Try a Phenyl-Hexyl or a Polar-Embedded column. A Phenyl-Hexyl phase can provide alternative selectivity for aromatic compounds through pi-pi interactions. This can be particularly effective for separating isomers or compounds with subtle structural differences.
-
FAQ 3: My sample won't fully dissolve in the mobile phase. What is the best way to prepare my sample for injection?
Answer:
Injecting a sample that contains precipitated material is one of the fastest ways to block a column frit, increase backpressure, and ruin your separation. The ideal sample solvent is the mobile phase itself, but this is not always possible for compounds with poor aqueous solubility.
Protocol: Sample Preparation for Poorly Soluble Compounds
-
Initial Dissolution: Dissolve your crude material in a minimal amount of a strong, compatible organic solvent in which it is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice.
-
Dilution: Dilute this concentrated stock solution with your mobile phase's initial composition (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Observe for Precipitation: Dilute to your target concentration. If the solution remains clear, it is ready for injection. If it becomes cloudy or you see precipitate, the concentration is too high for that solvent mixture.
-
Troubleshoot Precipitation: If precipitation occurs, you have two options:
-
Option A (Preferred): Reduce the sample concentration. Continue diluting with the initial mobile phase until the solution remains clear. This may require injecting a larger volume to get a sufficient detector response.
-
Option B: Increase the percentage of organic solvent in your diluent. For example, try diluting your DMSO stock with a 50/50 mixture of water/acetonitrile. Warning: Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause severe peak distortion (peak fronting or splitting). Ensure your injection volume is as small as possible (typically <10 µL) to minimize this effect.
-
-
Filtration: Always filter your final sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic-heavy solutions, Nylon for aqueous) before placing it in an autosampler vial. This is a critical final step to protect your column and system.
Part 3: Recommended Starting Protocol
This protocol is based on methods developed for the closely related 4-amino-7H-pyrrolo[2,3-d]pyrimidine and serves as an excellent starting point for your purification.[1][4]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Column | High-Purity, End-Capped C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax StableBond SB-C18), 50-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size. | A modern C18 column provides a good balance of hydrophobicity and is the industry standard. Smaller particles (sub-2µm) offer higher efficiency but generate higher backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Low pH protonates silanols to prevent peak tailing. Formic acid is MS-friendly. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Acetonitrile is a common, effective organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | This is a standard "scouting" gradient to determine the approximate elution conditions. |
| Flow Rate | 0.5 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID | Adjust flow rate based on column diameter to maintain optimal linear velocity. |
| Column Temp. | 40 - 60 °C | Elevated temperature can improve peak shape and reduce viscosity, lowering backpressure. A temperature of 60°C has been used successfully for related compounds.[1][4] |
| Detection | UV, 254 nm or 280 nm | The pyrrolopyrimidine core has strong UV absorbance. Run a UV scan on your purified material to determine the optimal wavelength (λmax). |
| Injection Vol. | 2 - 10 µL | Keep the volume low, especially if the sample solvent is stronger than the mobile phase. |
References
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. [Link]
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
- Design and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry. [Link]
- KR20080040695A - Preparation of 7H-pyrrolo [2,3-D] pyrimidine derivative.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [Link]
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. [Link]
- 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. [Link]
- Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Semantic Scholar. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. Amerigo Scientific. [Link]
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
Sources
- 1. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. | Semantic Scholar [semanticscholar.org]
- 4. ijsred.com [ijsred.com]
Preventing degradation of 7H-pyrrolo[2,3-d]pyrimidin-2-amine during storage
Welcome to the technical support center for 7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and to offer troubleshooting solutions for common experimental challenges. Our goal is to ensure the integrity and stability of your valuable compounds.
Introduction: The Chemical Nature of this compound
This compound, also known as 7-deazaguanine, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fused pyrrole and pyrimidine ring system, is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors. However, the very electronic and structural features that make this scaffold valuable also render it susceptible to degradation if not handled and stored correctly. The presence of multiple nitrogen atoms, an exocyclic amine group, and an electron-rich pyrrole ring creates potential sites for oxidative, hydrolytic, and photolytic degradation.
This guide will provide a comprehensive overview of best practices for storage, troubleshooting unexpected experimental results that may arise from compound degradation, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound can be sensitive to atmospheric oxygen and moisture. An inert atmosphere minimizes oxidative and hydrolytic degradation. |
| Light | Amber Vial/Protection from Light | The pyrrolo[2,3-d]pyrimidine core can be susceptible to photodegradation. Protection from light prevents the formation of unwanted byproducts. |
| Container | Tightly Sealed Vial | Prevents the ingress of moisture and oxygen from the ambient environment. |
Q2: I've noticed the color of my solid this compound has changed from off-white to a yellowish or brownish hue. What could be the cause?
A color change is a common visual indicator of compound degradation. This is often due to oxidation, which can lead to the formation of colored impurities. The pyrrole ring, in particular, is known to darken upon exposure to air.[1] If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.
Q3: Can I store this compound in solution? If so, what are the recommended conditions?
While storage in solid form is always preferred for long-term stability, short-term storage in solution may be necessary for experimental workflows. For short-term storage (days to weeks), it is recommended to store solutions at -20°C or -80°C.[2][3] The choice of solvent is critical; aprotic, anhydrous solvents such as DMSO or DMF are generally preferred over protic solvents like methanol or water, which could participate in hydrolytic degradation. It is also advisable to prepare fresh solutions for critical experiments.
Q4: How can I check the purity of my this compound if I suspect degradation?
The most common and reliable method for assessing the purity of this compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[4][5][6][7][8] A stability-indicating HPLC method should be developed to resolve the parent compound from any potential impurities.
Troubleshooting Guide: Investigating Potential Degradation
If you are encountering inconsistent or unexpected results in your experiments, compound degradation may be a contributing factor. This guide provides a systematic approach to troubleshooting.
Initial Assessment: Visual Inspection and Solubility Checks
-
Visual Inspection: As mentioned in the FAQs, observe the physical appearance of your solid compound. Any change in color or crystal morphology from the initial batch should be noted.
-
Solubility Issues: If you find that your compound is no longer fully dissolving in a solvent in which it was previously soluble, this could indicate the formation of less soluble degradation products or polymers.
Chemical Degradation Pathways and How to Investigate Them
The primary degradation pathways for this compound are oxidation, hydrolysis, and photodegradation. A forced degradation study can help identify potential degradation products and develop a stability-indicating analytical method.[6][9]
Caption: Potential degradation pathways for this compound.
1. Oxidative Degradation
-
Causes: Exposure to atmospheric oxygen, presence of trace metal ions, or peroxide contaminants in solvents.
-
Troubleshooting Steps:
-
Inert Atmosphere Handling: If you suspect oxidation, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).[7][10][11][12][13] When weighing, use the tare method in a fume hood or a glove bag to minimize exposure to air.[14][15]
-
Solvent Purity: Ensure that solvents are freshly distilled or from a recently opened bottle to minimize peroxide contamination.
-
Analytical Confirmation: Use LC-MS to look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to the parent compound.
-
2. Hydrolytic Degradation
-
Causes: Exposure to moisture, either from the atmosphere or from non-anhydrous solvents. The amino-pyrimidine ring system can be susceptible to hydrolysis.[15][16]
-
Troubleshooting Steps:
-
Dry Storage: Ensure the compound is stored in a desiccator, even when refrigerated.
-
Use of Anhydrous Solvents: For reactions and solution storage, use properly dried, anhydrous solvents.
-
pH Control: Avoid strongly acidic or basic conditions during storage and handling, as these can catalyze hydrolysis.
-
Analytical Confirmation: Analyze samples by LC-MS. Hydrolysis may lead to ring-opening or replacement of the amine group with a hydroxyl group.
-
3. Photodegradation
-
Causes: Exposure to UV or high-intensity visible light.
-
Troubleshooting Steps:
-
Light Protection: Always store the compound in amber vials and minimize exposure to ambient light during handling and experiments.
-
Work in a Dimly Lit Area: When weighing or preparing solutions, work in an area with reduced lighting if possible.
-
Analytical Confirmation: Use HPLC with a photodiode array (PDA) detector to compare the UV-Vis spectra of the peaks in a potentially degraded sample to a fresh standard. Photodegradation can sometimes lead to changes in the chromophore.
-
Experimental Workflow for Purity Analysis
The following is a general workflow for assessing the purity of this compound.
Caption: A typical workflow for purity analysis of this compound.
References
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Pyrrole | C4H5N. PubChem, National Center for Biotechnology Information.
- How to Store DNA Oligos: Best Practices for Longevity and Stability. Contract Laboratory.
- Short- and Long-term storage of purified oligonucleotides. Bio-Synthesis.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. J Org Chem. 2001 Jan 12;66(1):215-20.
- Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. 2025 Feb; 15(02):114-126.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability-indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorg Med Chem. 2011 Nov 1;19(21):6349-56.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- 2-Amino-7-deazaadenine Forms Stable Base Pairs With Cytosine and Thymine. Bioorg Med Chem Lett. 2002 Jan 7;12(1):97-9.
- Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences.
- RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences. 2022 Jul 5; 6(S5): 2787–2801.
- Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjug
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environ Sci Technol. 2015 Jan 6; 49(1): 581–588.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Handling air-sensitive reagents AL-134. MIT.
- Helpful Hints for Handling Air-Sensitive Materials.
- Degradation products of the promethazine radical cation. Pharm Weekbl Sci. 1985 Jun 21;7(3):121-4.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
Sources
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. irjpms.com [irjpms.com]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. fauske.com [fauske.com]
- 10. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 13. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. chayon.co.kr [chayon.co.kr]
Technical Support Center: Enhancing Cell Permeability of 7H-pyrrolo[2,3-d]pyrimidine Inhibitors
Welcome to the technical support center dedicated to addressing a critical challenge in the development of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors: overcoming poor cell permeability. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of molecules, often targeting protein kinases in oncology and immunology.[1][2][3]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry due to its resemblance to adenine, allowing it to effectively compete for the ATP-binding sites of various kinases.[3][4] However, the very features that contribute to potent enzyme inhibition can sometimes lead to suboptimal physicochemical properties, resulting in poor absorption and limited efficacy in cell-based assays and in vivo models.[5] This discrepancy between high biochemical potency and low cellular activity is a common hurdle that can stall promising research projects.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you diagnose and resolve cell permeability issues with your 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering permeability problems.
Q1: My 7H-pyrrolo[2,3-d]pyrimidine inhibitor is highly potent in my in vitro kinase assay, but shows significantly lower activity in my cell-based assay. What is the likely cause?
A1: This is a classic indicator of poor cell permeability.[6] The inhibitor is likely unable to efficiently cross the cell membrane to reach its intracellular target at a concentration sufficient for inhibition. Other potential, though often related, causes include rapid efflux of the compound out of the cell by transporter proteins, or high intracellular ATP concentrations outcompeting the inhibitor.[6]
Q2: What are the key physicochemical properties of my inhibitor that I should evaluate for potential permeability issues?
A2: Several key properties, often referred to within the framework of Lipinski's "Rule of Five," are critical.[5] Pay close attention to:
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high or low values can be detrimental.
-
Molecular Weight (MW): Generally, smaller molecules (<500 Da) tend to have better permeability.[5]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases the polarity of a molecule, which can hinder its ability to cross the nonpolar cell membrane. The formation of intramolecular hydrogen bonds can sometimes shield this polarity and improve permeability.[7]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.
Q3: What is an efflux ratio, and why is it important in permeability studies?
A3: The efflux ratio is a measure of how actively a compound is transported out of a cell. It is determined in a bidirectional Caco-2 or MDCK assay by comparing the permeability in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction (Efflux Ratio = Papp(B-A) / Papp(A-B)).[8][9] An efflux ratio significantly greater than 2 suggests that the compound is a substrate of efflux pumps like P-glycoprotein (P-gp), which can severely limit its intracellular concentration.[9]
Q4: Are there any quick formulation adjustments I can make to improve my inhibitor's performance in cell-based assays?
A4: While comprehensive reformulation is a more involved process, you can try some immediate steps for in vitro experiments. Ensure your inhibitor is fully solubilized in your vehicle (e.g., DMSO) before diluting it into the culture medium. You can also test the effect of serum concentration in your media, as high protein binding can reduce the free concentration of the inhibitor available to enter the cells. However, be mindful that altering serum levels can also impact cell health and signaling pathways.
Part 2: Troubleshooting Guide for Low Cellular Efficacy
This section provides a structured approach to diagnosing and solving permeability problems when your 7H-pyrrolo[2,3-d]pyrimidine inhibitor underperforms in cellular assays.
| Problem | Potential Cause(s) | Suggested Action(s) |
| High Biochemical Potency, Low Cellular Activity | 1. Poor Passive Permeability: The compound's physicochemical properties prevent it from efficiently crossing the cell membrane. 2. Active Efflux: The compound is a substrate for efflux pumps (e.g., P-gp/MDR1). | 1. Assess Physicochemical Properties: Calculate LogP, PSA, MW, and hydrogen bond donor/acceptor counts. Compare these to established guidelines for good permeability. 2. Perform a Caco-2 or MDCK Permeability Assay: This will provide quantitative data on both passive permeability (Papp A-B) and active efflux (Efflux Ratio). (See Protocol 1 for details). |
| Low Apparent Permeability (Papp) in Caco-2 Assay | 1. Suboptimal Lipophilicity: The compound is either too polar or too lipophilic. 2. High Number of Hydrogen Bond Donors/Acceptors: Increased polarity hinders membrane transit.[7] 3. High Molecular Weight: Larger molecules diffuse more slowly across membranes. | 1. Structural Modification: Synthesize analogs with modulated lipophilicity. For example, add or remove lipophilic groups at various positions on the pyrrolopyrimidine scaffold. 2. Reduce Polarity: Strategically replace hydrogen bond donors with non-polar groups or design molecules that can form intramolecular hydrogen bonds to shield polarity.[7] |
| High Efflux Ratio (>2) in Caco-2 Assay | 1. Compound is a Substrate for Efflux Pumps: P-gp or other ABC transporters are actively removing the compound from the cell. | 1. Confirm with Efflux Pump Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement. 2. Structural Modification: Modify the compound to reduce its recognition by efflux pumps. This can be a trial-and-error process, but often involves subtle changes to the molecule's shape and charge distribution. |
| Initial Cellular Activity, but Diminishes Over Time | 1. Metabolic Instability: The compound is being rapidly metabolized by intracellular enzymes. | 1. Metabolic Stability Assay: Assess the compound's stability in liver microsomes or S9 fractions. 2. Structural Modification: Identify metabolically liable sites and modify the structure to block metabolism (e.g., by introducing fluorine atoms). |
| Compound Shows Poor Oral Bioavailability in vivo | 1. Poor Permeability and/or High Efflux: The issues identified in vitro are manifesting in vivo. 2. Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal tract to be absorbed.[10] | 1. Prodrug Strategy: Design a prodrug that masks polar groups to enhance permeability, and is then cleaved intracellularly to release the active inhibitor. (See Section 3.2). 2. Formulation Strategies: For preclinical studies, consider formulation approaches like nanosuspensions or lipid-based formulations to improve solubility and absorption.[11][12][13][14][15] |
Part 3: Strategies for Enhancing Cell Permeability
Once you have diagnosed the cause of poor permeability, the following strategies can be employed to improve your inhibitor's performance.
Structural Modification for Improved Physicochemical Properties
Medicinal chemistry efforts can be directed at optimizing the physicochemical properties of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
-
Modulating Lipophilicity: Systematically vary substituents on the core to achieve an optimal LogP/LogD. For instance, substitutions at the C4, C5, and N7 positions can significantly impact lipophilicity.[16][17]
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Reducing Hydrogen Bonding Potential: The pyrrole NH and any amine linkers are key hydrogen bond donors. While often crucial for kinase binding, modifications can be explored. N-alkylation of the pyrrole, if tolerated by the target kinase, can improve permeability. Alternatively, introducing flanking groups that encourage intramolecular hydrogen bonding can "hide" the polar functionality during membrane transit.[7]
Table 1: Representative Structure-Permeability Relationship (SPR) Data for 7H-pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | R1-Group (C4-Position) | R2-Group (N7-Position) | cLogP | H-Bond Donors | Apparent Permeability (Papp A-B) (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Parent-1 | -NH-Ph | -H | 3.5 | 2 | 1.5 (Low) | 5.2 (High) |
| Analog-1A | -NH-Ph(4-F) | -H | 3.8 | 2 | 2.1 (Low) | 4.8 (High) |
| Analog-1B | -O-Ph | -H | 3.9 | 1 | 5.5 (Moderate) | 1.8 (Low) |
| Analog-1C | -NH-Ph | -CH3 | 3.9 | 1 | 4.8 (Moderate) | 2.5 (Moderate) |
| Analog-1D | -NH-Cyclohexyl | -H | 4.2 | 2 | 8.2 (High) | 1.5 (Low) |
Data in this table is illustrative and synthesized from general principles and published data on similar compounds to demonstrate trends. Actual values will vary.[18][19]
Prodrug Strategies
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[10][20] This is a powerful strategy for overcoming permeability barriers.
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Ester and Carbonate Prodrugs: If your inhibitor has a free hydroxyl or carboxylic acid group, converting it to an ester or carbonate can mask its polarity, improving passive diffusion. These are often cleaved by intracellular esterases.
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Phosphate Prodrugs: For compounds with poor aqueous solubility, adding a phosphate group can dramatically increase solubility. While this may seem counterintuitive for permeability, the increased concentration of the prodrug at the cell surface can drive absorption, and the phosphate is readily cleaved by phosphatases. This has been successfully applied to other kinase inhibitors to improve oral absorption.[21]
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Amino Acid Prodrugs: Attaching an amino acid can facilitate uptake by amino acid transporters expressed on the cell surface.
Formulation Approaches
For preclinical in vivo studies, advanced formulation strategies can enhance the exposure of poorly permeable compounds.
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Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can increase the dissolution rate and saturation solubility of poorly soluble compounds.[13][14]
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Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based carriers like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by protecting the drug from degradation and enhancing its transport across the intestinal epithelium.[11][15]
Part 4: Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This assay is the industry standard for assessing intestinal permeability and identifying substrates of active efflux.[22][23][24]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a 7H-pyrrolo[2,3-d]pyrimidine inhibitor.
Materials:
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Caco-2 cells (ATCC HTB-37)
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24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
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Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
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Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
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Test inhibitor stock solution (e.g., 10 mM in DMSO)
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Control compounds:
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High permeability: Propranolol or Antipyrine
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Low permeability: Atenolol or Lucifer Yellow
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P-gp substrate: Digoxin or Talinolol
-
-
Efflux pump inhibitor (optional): Verapamil
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LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Differentiation:
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Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
Alternatively, perform a Lucifer Yellow rejection assay. The permeability of Lucifer Yellow should be very low (<1% leakage).
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solution by diluting the test inhibitor and control compounds in the transport buffer to the final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Add the dosing solution to the apical (donor) chamber.
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Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. Replace the collected volume with fresh transport buffer.
-
At the end of the incubation, collect a sample from the apical (donor) chamber.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the same procedure as in step 3, but add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Apparent Permeability Coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp(B-A) / Papp(A-B)
-
Interpretation of Results:
| Papp (A-B) (10-6 cm/s) | Permeability Classification |
| < 2 | Low |
| 2 - 10 | Moderate |
| > 10 | High |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux |
| > 2 | Potential substrate of efflux pumps |
Part 5: Visualizations
Diagram 1: Troubleshooting Workflow for Poor Cellular Activity
Caption: Decision tree for troubleshooting low cellular activity.
Diagram 2: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
References
- Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. (n.d.). MDPI.
- Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. (2021). PMC.
- Nanosuspension For the Delivery of a Poorly Soluble Anti-Cancer Kinase Inhibitor. (2021). International Journal of Pharmaceutical Sciences and Nanotechnology, 14(3).
- Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor. (n.d.). CoLab.
- Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2023). Journal of Medicinal Chemistry.
- Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors. (2022). PMC.
- Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2018). PMC.
- 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). IntechOpen.
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2020). Journal of Medicinal Chemistry.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI.
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (2019). PMC.
- Prodrug approaches for enhancing the bioavailability of drugs with low solubility. (2009). PubMed.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). MDPI.
- Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (2020). National Institutes of Health.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2014). National Institutes of Health.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (2019). PubMed.
- Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (2020). RSC Publishing.
- Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. (2022). MDPI.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
- Apparent permeability (Papp) and efflux ratio for 5 μM rh123 through Caco-2 cell monolayers when co-incubated with selected antimalarial drugs. (n.d.). ResearchGate.
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2022). PubMed.
- Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2019). ResearchGate.
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). PMC.
- Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (2022). National Institutes of Health.
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed.
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2022). National Institutes of Health.
- Apparent permeability coefficient (Papp) values, efflux ratio (ER) and... (n.d.). ResearchGate.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). PMC.
- drug solubility, membrane permeability, & the efflux ratio. (2023). YouTube.
- Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2020). ResearchGate.
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor | CoLab [colab.ws]
- 15. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for pyrrolo[2,3-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on reaction time and temperature, to achieve higher yields and purity.
Introduction to Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3] The synthesis of this bicyclic heterocycle can be challenging, with reaction outcomes highly sensitive to variations in parameters like temperature and reaction time. This guide provides a systematic approach to troubleshooting common issues encountered during its synthesis.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific problems you might encounter during the synthesis of pyrrolo[2,3-d]pyrimidines, offering potential causes and actionable solutions based on established chemical principles and literature-validated methods.
Problem 1: Low to No Product Yield
This is one of the most common issues. A systematic investigation is key to identifying the root cause.
Initial Assessment Workflow
Caption: A troubleshooting decision tree for low-yield pyrrolo[2,3-d]pyrimidine synthesis.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. Many multi-component reactions for pyrrolo[2,3-d]pyrimidine synthesis require specific temperature thresholds to proceed efficiently. For instance, some copper-catalyzed syntheses are conducted at temperatures ranging from 100-115°C for 24-48 hours.[4]
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.
-
Elevate Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Be cautious, as excessive heat can lead to decomposition. A study on a one-pot, three-component synthesis found that increasing the temperature from room temperature to 50°C significantly improved the yield and reduced the reaction time.[5]
-
Microwave Synthesis: Consider using microwave irradiation, which can often dramatically reduce reaction times and improve yields.[6]
-
-
-
Decomposition of Starting Materials or Product:
-
Cause: The reaction temperature is too high, or the product/reactants are unstable under the reaction conditions for extended periods.
-
Solution:
-
Lower Reaction Temperature: If you observe the formation of multiple, often colored, byproducts on your TLC plate, try running the reaction at a lower temperature for a longer duration.
-
Stepwise Addition: For multi-component reactions, consider adding the reagents in a stepwise manner to control the reaction exotherm and minimize side reactions.
-
-
-
Catalyst Inactivity:
-
Cause: The chosen catalyst may be inappropriate for the specific substrates or may have degraded. For example, palladium catalysts are sensitive to air and moisture.
-
Solution:
-
Use Fresh Catalyst: Ensure your catalyst is fresh and has been stored under the appropriate conditions (e.g., in a desiccator or glovebox).
-
Screen Different Catalysts: The choice of catalyst can be critical. While palladium catalysts have been traditionally used, copper-based catalysts are gaining attention for being more economical and environmentally friendly.[4] For some syntheses, an iodine/DMSO system has been shown to be effective.[7]
-
-
Problem 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate in addition to your desired product can complicate purification and reduce your overall yield.
Potential Causes and Solutions:
-
Incorrect Reaction Temperature:
-
Cause: As mentioned previously, a temperature that is too high can promote side reactions. Conversely, a temperature that is too low might favor a kinetic product over the desired thermodynamic product.
-
Solution: Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Suboptimal Solvent Choice:
-
Cause: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.
-
Solution: Experiment with different solvents. For example, while DMSO is a common solvent for these reactions, other solvents like DMF, ethanol, or even solvent-free conditions have been successfully employed depending on the specific reaction.[1][5]
-
-
Presence of Impurities:
-
Cause: Impurities in starting materials or reagents can lead to unexpected side reactions.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point) and purify them if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction temperature?
A1: A good starting point is to consult the literature for similar transformations. If no direct precedent is available, begin with a relatively mild temperature (e.g., 50-60°C) and monitor the reaction progress. If the reaction is sluggish, you can gradually increase the temperature. For many common syntheses of pyrrolo[2,3-d]pyrimidines, temperatures in the range of 80-120°C are often employed.[4][7]
Q2: How can I effectively monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[8] Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with an appropriate agent (e.g., UV light, iodine, or a permanganate dip) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: My reaction seems to be stalled at an intermediate step. What should I do?
A3: If you have identified a stable intermediate, this suggests that the activation energy for the subsequent step is not being overcome.
-
Increase Temperature: This is often the most effective solution.
-
Change Catalyst: The catalyst may not be effective for the specific transformation of the intermediate.
-
Modify the Solvent: A change in solvent polarity could favor the desired subsequent reaction.
Q4: Are there any advantages to using microwave-assisted synthesis?
A4: Yes, microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times, improved yields, and sometimes cleaner reaction profiles due to rapid and uniform heating.[6]
Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed Coupling | CuCl | DMSO | 100-115 | 24-48 | Moderate to High | [4] |
| Iodine-Promoted Annulation | I₂ | DMSO | 100 | 1 | 64-99 | [7] |
| Three-Component Reaction | TBAB | Ethanol | 50 | 1-1.3 | 73-95 | [5] |
| Microwave-Assisted | Metal-free | - | - | Short | Moderate to Excellent | [6] |
General Protocol for Reaction Optimization
-
Baseline Experiment: Run the reaction according to a literature procedure or your initial plan. Carefully record all parameters and the outcome.
-
Identify Key Variables: Based on the outcome of the baseline experiment, identify the most likely variables to optimize (e.g., temperature, reaction time, catalyst loading).
-
Vary One Parameter at a Time: To understand the effect of each variable, change only one parameter per experiment while keeping others constant.
-
Analyze the Results: Use TLC, LC-MS, and NMR to analyze the outcome of each experiment, focusing on yield and purity.
-
Iterate: Based on the analysis, continue to refine the reaction conditions until a satisfactory result is achieved.
References
- Gellis, A., et al. (2018). Microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidines. European Journal of Organic Chemistry.
- Saikia, P., et al. (2025).
- Xia, Y., et al. (2025).
- Zolfigol, M. A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
- Kravchenko, M., et al. (2025).
- Wang, X., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Kravchenko, M., et al. (2025).
- Reddy, B. V. S., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. [Link]
- Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- Mphahlele, M. J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. [Link]
- Mohamadpour, F. (2023). Catalyst and solvent free synthesis of pyrano[2,3-d]pyrimidine....
- Li, Y., et al. (2021).
- Hilmy, K. M. H., et al. (2023).
- Schmidt, D., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. tandfonline.com [tandfonline.com]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine, a critical scaffold in medicinal chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, with a specific focus on catalyst selection for the key C-N cross-coupling step. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The palladium-catalyzed Buchwald-Hartwig amination stands as a primary method for constructing the C-N bond in this synthesis, offering a significant improvement over harsher traditional methods.[1][2] However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions. This guide addresses the common challenges encountered in the lab.
Troubleshooting Guide
This section is structured to address specific experimental failures. Follow the diagnostic questions to identify the root cause of your issue and implement the recommended solutions.
Issue 1: My reaction shows low to no conversion of the starting material (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine).
This is the most frequent challenge and can stem from several factors related to the catalyst's activity.
Question 1.1: Is my palladium catalyst active?
-
Potential Cause: The active Pd(0) species is not being generated or is rapidly deactivating. Many protocols use a Pd(II) precatalyst (like Pd(OAc)₂) which must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] If this reduction is inefficient, the cycle never begins. Air-stable, well-defined Pd(II) precatalysts are often used to ensure a controlled initiation.[4]
-
Expert Analysis & Solution:
-
Oxygen Contamination: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides, stalling the catalysis.
-
Precatalyst Choice: If you are using a simple Pd(II) salt, consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that forms the active LPd(0) species more readily.
-
Run a Control: Test your catalyst system on a simpler, more reliable substrate (e.g., coupling aniline with bromobenzene) to confirm the catalyst batch is active.
-
Question 1.2: Have I chosen the correct phosphine ligand?
-
Potential Cause: The ligand is the heart of the catalyst system; it dictates the stability, reactivity, and steric environment of the palladium center.[5] An inappropriate ligand can fail to promote the crucial oxidative addition or reductive elimination steps.[1]
-
Expert Analysis & Solution:
-
Steric Hindrance & Electron Density: For coupling with an electron-rich heteroaromatic chloride like 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, bulky and electron-rich phosphine ligands are generally required. These ligands promote the oxidative addition of the Ar-Cl bond and accelerate the final reductive elimination step.[1]
-
Ligand Selection: Consider ligands specifically designed for challenging C-N couplings. Dialkylbiaryl phosphines (e.g., RuPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos) have shown remarkable activity for these transformations.[1]
-
Ligand to Palladium Ratio: The typical ratio is between 1:1 to 2:1 (Ligand:Pd). An incorrect ratio can lead to the formation of inactive or less active palladium species. Verify the optimal ratio for your specific ligand.
-
Question 1.3: Are my base and solvent appropriate?
-
Potential Cause: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine to form the palladium-amido complex. The solvent determines the solubility of all components and can influence reaction rates.[6]
-
Expert Analysis & Solution:
-
Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used but often require higher temperatures and can be less effective for challenging substrates.
-
Solubility Issues: Poor solubility of the base or starting materials can lead to failed reactions.[6] Ensure your chosen solvent (e.g., toluene, dioxane, or THF) can dissolve all reactants at the reaction temperature. In some cases, using a combination of solvents can improve solubility and reaction outcomes.[7][8]
-
Water Content: While some Buchwald-Hartwig reactions can tolerate small amounts of water, the reaction should generally be run under anhydrous conditions. Water can hydrolyze the active catalyst and certain bases.
-
Issue 2: My reaction works, but I observe significant byproduct formation (e.g., hydrodehalogenation).
The formation of byproducts indicates that a competing reaction pathway is active.
Question 2.1: Why am I seeing the starting aryl chloride converted to the corresponding arene (hydrodehalogenation)?
-
Potential Cause: This occurs when the palladium-amido intermediate undergoes β-hydride elimination, a known side reaction in Buchwald-Hartwig aminations.[1] This pathway competes with the desired reductive elimination step.
-
Expert Analysis & Solution:
-
Ligand Choice: This is often a ligand-dependent issue. Bulky ligands that accelerate reductive elimination can minimize β-hydride elimination. If you are using a less bulky ligand, switching to one like BrettPhos or RuPhos may solve the problem.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reductive elimination over competing side reactions. Run a temperature screen to find the optimal balance between reaction rate and selectivity.
-
Catalyst Selection Workflow
To aid in your experimental design, the following workflow provides a logical progression for selecting and optimizing your catalyst system.
Caption: A logical workflow for catalyst system selection and optimization.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous palladium catalyst?
-
A1: For the synthesis of high-value, complex molecules like this compound, homogeneous catalysts (e.g., a Pd(OAc)₂/phosphine ligand system) are almost always preferred. They offer higher activity, better selectivity, and milder reaction conditions due to their well-defined active sites.[5] Heterogeneous catalysts like Palladium on Carbon (Pd/C) can be used for some transformations, but they often require harsher conditions and can suffer from lower selectivity and metal leaching.[9] The primary advantage of heterogeneous catalysts is their ease of removal, but this is often outweighed by their performance drawbacks in complex cross-couplings.
Q2: What is the best way to remove residual palladium from my final product?
-
A2: This is a critical consideration, especially in pharmaceutical development. Several methods are effective:
-
Activated Carbon (Charcoal): A common and cost-effective first-pass treatment.
-
Silica Gel Chromatography: Often sufficient, but for very low limits, specialized techniques may be needed.
-
Metal Scavengers: The most effective method for achieving very low palladium levels (<10 ppm). These are solid-supported reagents with functional groups (e.g., thiols, amines) that chelate the palladium, allowing it to be filtered off. Products like Si-TMT (silica-supported trimercaptotriazine) are highly effective.[10]
-
Q3: My starting material is a (hetero)aryl bromide or iodide instead of a chloride. How does this affect my catalyst choice?
-
A3: The reactivity of aryl halides in oxidative addition to Pd(0) generally follows the trend: I > Br > Cl.[6] If you are using a more reactive aryl bromide or iodide, you may be able to use a less electron-rich or bulky phosphine ligand and potentially lower reaction temperatures. However, aryl iodides can sometimes inhibit the catalyst.[6] For aryl chlorides, which have a very strong C-Cl bond, a highly active catalyst system with a bulky, electron-rich ligand is mandatory.
Catalyst System Comparison
The table below summarizes common catalyst systems used for Buchwald-Hartwig amination reactions, providing a starting point for your screening efforts.
| Palladium Source | Ligand | Typical Base(s) | Common Solvent(s) | Key Characteristics |
| Pd(OAc)₂ | XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Highly general and effective for aryl chlorides; robust and widely used. |
| Pd₂(dba)₃ | RuPhos | LiHMDS, Cs₂CO₃ | THF, Toluene | Excellent for hindered amines and challenging substrates; often provides high turnover numbers.[11] |
| Pd(OAc)₂ | BrettPhos | K₂CO₃, K₃PO₄ | t-AmOH, Dioxane | Effective for coupling with primary amines and ammonia equivalents, minimizing side reactions. |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOtBu, KOH | Water, Solvent-free | A specialized system demonstrating high activity, even under aqueous or solvent-free conditions for some substrates.[12] |
Simplified Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The diagram below illustrates the fundamental steps of the Buchwald-Hartwig amination cycle.
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.[3]
References
- Wikipedia. Buchwald–Hartwig amination.
- Journal of the American Chemical Society. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling.
- National Institutes of Health. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling.
- Organometallics. Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides.
- ResearchGate. Buchwald-Hartwig amination; selection of optimal conditions.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling.
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- International Journal of Scientific Research and Engineering Development. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
- ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- PubMed. Synthesis of RNA Crosslinking Oligonucleotides Modified with 2-Amino-7-Deaza-7-Propynyl-6-Vinylpurine.
- MDPI. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products.
- MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- National Institutes of Health. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Google Patents. Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- Vilniaus universitetas. SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Work-up procedures to remove impurities from 7H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the Technical Support Center for the purification of 7H-pyrrolo[2,3-d]pyrimidin-2-amine (also known as 2-amino-7-deazapurine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a detailed explanation of the underlying causes and step-by-step protocols for its resolution.
Issue 1: My final product is contaminated with unreacted starting materials, such as 2,4-diamino-6-chloropyrimidine or a related diaminopyrimidine.
Root Cause Analysis: The presence of unreacted starting materials is a common issue stemming from incomplete reaction conversion. This can be due to several factors, including suboptimal reaction temperature, insufficient reaction time, or stoichiometric imbalances. Diaminopyrimidines are polar compounds and can be challenging to separate from the similarly polar 2-amino-7-deazapurine product.
Recommended Work-up Procedure:
A multi-step purification strategy involving both liquid-liquid extraction and chromatography is often necessary to effectively remove these polar starting materials.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic amino groups on both your product and the unreacted diaminopyrimidine, drawing them into the aqueous layer.
-
Basification and Extraction: Carefully basify the aqueous layer with a base such as sodium bicarbonate or dilute sodium hydroxide to a pH of 8-9. This deprotonates the amino groups.
-
Back-Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) to recover the deprotonated product and starting material.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Rationale: This acid-base extraction helps to remove non-basic organic impurities. However, it will not separate the desired product from the unreacted diaminopyrimidine. The subsequent chromatographic step is crucial for this separation.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system and gradually increase the polarity. A common gradient is from 100% dichloromethane (DCM) to a mixture of DCM and methanol (e.g., 9:1 DCM:MeOH).
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 10% Methanol in Dichloromethane) and visualize under UV light (254 nm). The desired product, this compound, is generally more polar than less functionalized by-products but may have a similar polarity to the diaminopyrimidine starting material, necessitating careful fractionation.
Issue 2: My product contains a significant amount of a regioisomer.
Root Cause Analysis: The synthesis of pyrrolo[2,3-d]pyrimidines can sometimes lead to the formation of regioisomers, particularly when constructing the pyrrole ring. For instance, in glycosylation reactions of 7-deazapurines, both N7 and N9 isomers can be formed.[1] While the target compound is the 7H-tautomer, isomeric impurities can arise depending on the specific synthetic route.
Recommended Purification Strategy:
The separation of regioisomers is often challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or careful column chromatography are the most effective techniques.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) (0.1%) or formic acid (0.1%), is commonly used. The gradient will depend on the specific isomers being separated.
-
Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 254 nm or 280 nm).
Protocol 4: Optimized Column Chromatography
-
Adsorbent: Use a high-resolution silica gel or consider using a different stationary phase like alumina.
-
Solvent System: Employ a solvent system with components that can offer different selectivities. For example, a ternary mixture like dichloromethane/methanol/ammonia can sometimes provide better separation of closely related polar compounds than a binary mixture.
Issue 3: I observe a byproduct with a mass corresponding to the hydrolysis of a chloro-intermediate.
Root Cause Analysis: If your synthesis involves a chloro-substituted pyrrolo[2,3-d]pyrimidine intermediate, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this can be susceptible to hydrolysis during aqueous work-up, especially under acidic or basic conditions. This hydrolysis leads to the formation of the corresponding pyrimidinone derivative (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-one).
Preventative Measures and Purification:
-
Anhydrous Conditions: If possible, perform the reaction and initial work-up under anhydrous conditions to minimize exposure to water.
-
Careful pH Control: During aqueous work-up, maintain a neutral or slightly basic pH to reduce the rate of hydrolysis.
-
Purification: The resulting pyrimidinone is typically more polar than the chloro-intermediate but may have a similar polarity to the desired 2-amino product. Column chromatography, as described in Protocol 2, is the recommended method for separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: Such as substituted 2,4-diaminopyrimidines.
-
Regioisomers: Depending on the synthetic route, isomeric pyrrolo[2,3-d]pyrimidines may form.
-
Hydrolysis Products: If chloro-intermediates are used, the corresponding pyrimidinones can be present.
-
Incompletely Cyclized Intermediates: Depending on the cyclization strategy, open-chain precursors may remain.
Q2: What is a good starting point for a TLC solvent system to monitor my reaction and purification?
A2: A good starting point for a TLC solvent system is a mixture of a moderately polar solvent and a polar solvent. For this compound and its common impurities, a system of 10% methanol in dichloromethane is often effective.[2] You can adjust the ratio to achieve optimal separation (Rf values between 0.2 and 0.8). For more polar compounds, adding a small amount of ammonium hydroxide to the solvent system can improve spot shape.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be an effective method for purification if the desired compound is significantly less soluble in a particular solvent at room temperature than its impurities. Ethanol or a mixture of ethanol and water are often good solvents to try for polar heterocyclic compounds.[3] The effectiveness of recrystallization will depend on the specific impurities present. It is often a good final purification step after column chromatography.
Q4: How can I use NMR spectroscopy to assess the purity of my this compound?
A4: ¹H NMR is a powerful tool for assessing purity. For the parent 7H-pyrrolo[2,3-d]pyrimidine, characteristic signals are observed for the pyrrole and pyrimidine protons.[3] For this compound, you should expect to see:
-
Singlet signals for the pyrimidine proton.
-
Doublet signals for the pyrrole protons.
-
A broad singlet for the pyrrole NH proton.
-
A broad singlet for the amino (NH₂) protons.
The presence of unexpected signals would indicate impurities. For example, the presence of signals corresponding to a starting material like a diaminopyrimidine would be a clear indicator of incomplete reaction. Comparing the integration of the product signals to the impurity signals can provide a semi-quantitative measure of purity.
Data Summary and Visualization
Table 1: Common TLC Solvent Systems for Pyrrolo[2,3-d]pyrimidine Derivatives
| Solvent System (v/v) | Typical Application | Reference |
| 10% Methanol / Dichloromethane | General monitoring and purification of 4-amino derivatives. | [2] |
| Petroleum Ether / Ethyl Acetate (9:1) | Less polar derivatives and starting materials. | [3] |
| Chloroform / Diethyl Ether / Triethylamine (6:4:1) | Separation of amine derivatives. | [4] |
Workflow for Purification of this compound
Sources
- 1. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products [mdpi.com]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsred.com [ijsred.com]
- 4. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine for Preclinical Studies
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important scaffold for preclinical evaluation. As a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, a robust and scalable synthetic route is paramount.[1][2] This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.
Introduction: The Importance of a Scalable Synthesis
This compound, a 7-deazapurine analog, serves as a crucial building block for a multitude of biologically active molecules.[3][4][5] Its structural resemblance to natural purines allows for interaction with a wide range of biological targets.[2] The journey from a promising lead compound in discovery to a preclinical candidate hinges on the ability to produce gram-to-kilogram quantities of the active pharmaceutical ingredient (API) with high purity and batch-to-batch consistency. This guide will focus on a common and effective synthetic strategy, highlighting key considerations for process optimization and troubleshooting.
Recommended Synthetic Pathway
A widely adopted and scalable approach to this compound initiates from a substituted pyrimidine, followed by the construction of the fused pyrrole ring and subsequent selective amination. The following multi-step synthesis is a well-documented and adaptable route for larger-scale production.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ijsred.com [ijsred.com]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing regio-selectivity issues in pyrrolo[2,3-d]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide, developed by our Senior Application Scientists, is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrrolo[2,3-d]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis can be challenging, particularly concerning the control of regio-selectivity.
This resource is structured as a dynamic question-and-answer forum, providing direct solutions to specific experimental issues. We delve into the causality behind synthetic choices, offering not just protocols, but the scientific reasoning to empower your research.
Troubleshooting Guide: Navigating Regio-selectivity in Pyrrolo[2,3-d]pyrimidine Synthesis
Problem 1: Poor or Incorrect Regio-selectivity in N-Alkylation/N-Arylation (Formation of N-1, N-3, or N-7 Isomers)
Question: I am attempting to N-alkylate my pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of isomers, or the reaction is favoring the wrong nitrogen atom. How can I control the regio-selectivity of N-alkylation or N-arylation?
Answer:
The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nucleophilic nitrogen atoms (N-1, N-3, and N-7), leading to potential regio-isomeric mixtures upon N-alkylation or N-arylation. The outcome of these reactions is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.
Underlying Principles:
-
Electronic Effects: The N-7 position on the pyrrole ring is generally more electron-rich and thus more nucleophilic than the nitrogen atoms in the pyrimidine ring. However, the acidity of the N-H protons can vary, influencing the site of deprotonation.
-
Steric Hindrance: The steric environment around each nitrogen atom plays a crucial role. Bulky alkylating agents or substituents on the pyrrolo[2,3-d]pyrimidine core can hinder reaction at certain positions.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic control (lower temperatures, strong non-coordinating bases) often favors alkylation at the most nucleophilic position, which is typically N-7.
-
Thermodynamic control (higher temperatures, weaker bases that allow for equilibration) may favor the formation of the most stable isomer. In some cases, N-1 or N-3 alkylated products can be thermodynamically more stable.
-
Troubleshooting Workflow for N-Alkylation Regio-selectivity
Caption: A workflow for troubleshooting N-alkylation regio-selectivity.
Recommended Protocols:
Protocol 1: Favoring N-7 Alkylation (Kinetic Control)
This protocol is designed to favor alkylation at the most nucleophilic N-7 position by using a strong base and lower temperatures to prevent isomerization.
-
Substrate Preparation: Dissolve the pyrrolo[2,3-d]pyrimidine (1 equivalent) in a dry, aprotic solvent such as anhydrous THF or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution to -78 °C or 0 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA, 1.1 equivalents) portion-wise. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Protocol 2: Utilizing Protecting Groups for Specific N-Alkylation
Protecting groups can be employed to block certain nitrogen atoms, thereby directing alkylation to the desired position. The choice of protecting group is critical and depends on the stability of the group to the subsequent reaction conditions and the ease of its removal.
| Protecting Group | Target Nitrogen | Protection Reagent | Deprotection Conditions |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | N-7 | SEM-Cl, NaH, DMF | TBAF, THF or HCl, EtOH |
| Boc (tert-Butoxycarbonyl) | N-7 | Boc₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl, Dioxane |
| Trityl (Triphenylmethyl) | N-7 | Trityl chloride, Et₃N, CH₂Cl₂ | Mild acid (e.g., formic acid) |
Example: Selective N-1 Alkylation using an N-7 Protecting Group
-
N-7 Protection: Protect the N-7 position of the pyrrolo[2,3-d]pyrimidine with a suitable protecting group (e.g., SEM-Cl) following established literature procedures.
-
N-1 Alkylation: Subject the N-7 protected pyrrolo[2,3-d]pyrimidine to the desired N-alkylation conditions. The reaction will now selectively occur at one of the pyrimidine nitrogens, often N-1.
-
N-7 Deprotection: Remove the N-7 protecting group under appropriate conditions to yield the N-1 alkylated product.
Problem 2: Lack of Regio-selectivity in C-H Functionalization of the Pyrrole Ring (C-5 vs. C-6)
Question: I am trying to introduce a substituent onto the pyrrole ring of my pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of C-5 and C-6 isomers. How can I achieve better regio-selectivity?
Answer:
The pyrrole ring of the pyrrolo[2,3-d]pyrimidine scaffold is electron-rich and susceptible to electrophilic substitution. The C-5 and C-6 positions are the most common sites of reaction, and achieving selectivity between them can be challenging.
Underlying Principles:
-
Electronic Effects: The inherent electronic distribution of the pyrrolo[2,3-d]pyrimidine ring favors electrophilic attack at the C-5 position. This is because the carbocation intermediate formed by attack at C-5 is better stabilized by resonance compared to the intermediate from attack at C-6.[2][3]
-
Directing Groups: The presence of substituents on the pyrimidine or pyrrole ring can influence the regio-selectivity of subsequent reactions. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it.[4][5][6]
-
Reaction Mechanism:
-
Electrophilic Aromatic Substitution (EAS): Reactions like halogenation, nitration, and sulfonation typically proceed via an EAS mechanism and often favor the C-5 position.[7]
-
Directed Metalation: Transition-metal-catalyzed C-H activation reactions, often directed by a coordinating group on the substrate, can provide high regio-selectivity for the C-6 position.[8]
-
Troubleshooting Workflow for C-H Functionalization Regio-selectivity
Caption: A workflow for troubleshooting C-H functionalization regio-selectivity.
Recommended Protocols:
Protocol 3: Selective C-5 Halogenation
This protocol describes the regio-selective introduction of a halogen at the C-5 position via electrophilic aromatic substitution.
-
Substrate Preparation: Dissolve the N-7 protected pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Halogenation: Cool the solution to 0 °C. Add the halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 equivalents), portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C-5 halogenated pyrrolo[2,3-d]pyrimidine.
Protocol 4: Regio-selective C-6 Arylation via Directed C-H Activation
This protocol utilizes a palladium catalyst with a directing group to achieve selective arylation at the C-6 position.
-
Reaction Setup: In a reaction vessel, combine the N-7 protected pyrrolo[2,3-d]pyrimidine (1 equivalent), the aryl halide (e.g., aryl iodide or bromide, 1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a suitable solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, filter through a pad of Celite, and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the C-6 arylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common regio-isomers formed during the synthesis of pyrrolo[2,3-d]pyrimidines and why?
A1: The most common regio-isomers formed during functionalization are at the N-1, N-3, and N-7 positions for N-alkylation/arylation, and at the C-5 and C-6 positions for C-H functionalization of the pyrrole ring. The formation of these isomers is governed by the relative nucleophilicity and steric accessibility of the nitrogen atoms, and the electronic properties of the pyrrole ring. N-7 is often the kinetic product of N-alkylation due to the higher electron density of the pyrrole ring. For C-H functionalization, electrophilic attack is generally favored at C-5 due to better resonance stabilization of the resulting intermediate.[2][3]
Q2: How do I choose the right protecting group for the pyrrole nitrogen to control regio-selectivity?
A2: The choice of protecting group for the N-7 position is crucial for directing subsequent reactions. An ideal protecting group should be stable under the reaction conditions for functionalizing other parts of the molecule and should be removable under mild conditions that do not affect the newly introduced functional groups. For directing reactions to the pyrimidine nitrogens, a robust protecting group on N-7 is required. For directing reactions to the C-5 or C-6 positions, the protecting group on N-7 should not sterically hinder the desired reaction site. Common protecting groups include SEM, Boc, and Trityl, each with its own set of protection and deprotection conditions.
Q3: Can I selectively functionalize the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine core?
A3: Yes, selective functionalization of the pyrimidine ring is possible. The 4-position is often substituted with a leaving group (e.g., chlorine), making it susceptible to nucleophilic aromatic substitution. By protecting the N-7 position, you can often perform reactions such as amination or alkoxylation at the C-4 position. Functionalization at other positions on the pyrimidine ring is more challenging and may require a multi-step synthesis starting from a pre-functionalized pyrimidine precursor.
References
- A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring. Semantic Scholar. (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PMC.
- Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? (2016). Quora.
- Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions? (2017). Quora.
- Pyrrolopyrimidines. 1. Electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione. (n.d.). ElectronicsAndBooks.
- Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. (2023). ChemistryViews.
- 5.2 Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks.
- Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). PMC.
- 8.11: Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts.
- (PDF) Substituent influence on the diastereoselectivity of the alkylation of cyclic chiral imines. (2025). ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). PMC.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (n.d.). RSC Publishing.
- DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. (n.d.). PubMed.
- DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. (n.d.). PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
- The Formation and Biological Significance of N7-Guanine Adducts. (n.d.). PMC.
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (n.d.). PMC.
- Synthesis and cytokine modulation properties of pyrrolo[2, 3-d]-4-pyrimidone nucleosides. (n.d.). No URL provided.
- Site-Selective and Stereoselective C-H Functionalization of N-Cyclopropylamides via a Directed Remote Metalation Strategy. (n.d.). PubMed.
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. (n.d.). PMC.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (n.d.). OUCI.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring† | Semantic Scholar [semanticscholar.org]
- 8. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating the Challenges of Oral Bioavailability for 7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs
Welcome to the technical support center dedicated to enhancing the oral bioavailability of 7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules, which are often investigated as kinase inhibitors. Poor oral bioavailability is a significant hurdle in the development of many small-molecule drugs, leading to high attrition rates in clinical trials.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the multifaceted challenges you may encounter.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors, but its physicochemical properties can often lead to suboptimal pharmacokinetic profiles, including low oral bioavailability.[2][3] This guide will equip you with the knowledge to diagnose the underlying issues and implement effective strategies to improve the in vivo performance of your compounds.
Troubleshooting Guide: Addressing Poor Oral Bioavailability
This section is structured to help you identify the root cause of low oral bioavailability and provides actionable steps to overcome these challenges.
Issue 1: My compound exhibits very low exposure after oral administration, despite high in vitro potency.
Potential Causes:
-
Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal (GI) fluids is a primary barrier to absorption.[4] This is a common issue for kinase inhibitors, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility, high or low permeability, respectively).[4]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[1]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[1]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable target for oral bioavailability in early-stage drug discovery for a this compound analog?
A1: In early discovery phases, achieving an oral bioavailability of over 20-30% in preclinical models like rats is often considered a good starting point for optimization. However, for highly potent compounds, a lower bioavailability may be acceptable. For instance, some optimized 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have demonstrated oral bioavailability as high as 49.15% in rats.[5][6]
Q2: How can I determine if my compound's poor bioavailability is due to low solubility or low permeability?
A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their aqueous solubility and intestinal permeability.[4] To classify your compound, you will need to perform a solubility assessment (see Protocol 1 ) and an in vitro permeability assay, such as the Caco-2 assay (see Protocol 2 ). This will help you identify whether your compound is BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), guiding your optimization strategy.
Q3: My compound is a substrate for P-glycoprotein. What are my options?
A3: If your compound is identified as a P-gp substrate, several strategies can be considered. In a research setting, co-administration with a known P-gp inhibitor can confirm the transporter's role in limiting absorption.[7] For drug development, chemical modifications to the compound's structure can be explored to reduce its affinity for P-gp. Another approach is to design prodrugs that are not P-gp substrates and can be absorbed through other mechanisms.
Q4: When should I consider formulation strategies versus chemical modification?
A4: Formulation strategies are generally employed to address issues of poor solubility and dissolution rate (BCS Class II compounds).[8] Techniques like creating amorphous solid dispersions or lipid-based formulations can significantly enhance the concentration of the drug in the GI tract.[4][9] Chemical modification, such as creating a prodrug, is often a more suitable approach for compounds with poor permeability (BCS Class III) or to address metabolic instability.[5] For compounds with both poor solubility and permeability (BCS Class IV), a combination of both formulation and chemical modification strategies may be necessary.
Data Presentation: The Impact of Formulation on Bioavailability
Formulating a poorly soluble crystalline drug into an amorphous solid dispersion (ASD) can dramatically improve its oral bioavailability. The amorphous form has a higher free energy state, leading to increased solubility and a faster dissolution rate compared to its crystalline counterpart.[9]
Table 1: Pharmacokinetic Parameters of Dasatinib (a Kinase Inhibitor) in Crystalline Form vs. Amorphous Solid Dispersion (ASD) Formulation in Rats [9]
| Parameter | Crystalline Dasatinib | Dasatinib ASD | Fold-Increase |
| Cmax (ng/mL) | 150 ± 25 | 300 ± 40 | 2.0 |
| Tmax (h) | 4.0 ± 0.5 | 0.93 ± 0.2 | 4.3 (faster) |
| AUC0-∞ (ng·h/mL) | 800 ± 120 | 1200 ± 150 | 1.5 |
| Relative Bioavailability | - | ~150% | - |
Data is illustrative and based on findings for dasatinib, demonstrating the principle of bioavailability enhancement through ASD formulation.[9]
Visualization of a Key Signaling Pathway
Many this compound analogs are designed to inhibit Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.[10]
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Aqueous Solubility Assessment
This protocol provides a basic method for determining the thermodynamic solubility of a compound in simulated gastric and intestinal fluids.
Materials:
-
Test compound
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
HPLC or LC-MS/MS system
-
Shaking incubator
-
Centrifuge
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In separate vials, add an excess amount of the solid test compound to SGF, FaSSIF, and PBS.
-
Alternatively, for early-stage screening, add a small volume of the DMSO stock to the buffers to achieve a high target concentration (e.g., 200 µM), ensuring precipitation occurs.
-
Incubate the samples at 37°C with continuous shaking for 24 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard curve.
Protocol 2: In Vitro Intestinal Permeability and P-gp Substrate Assessment (Caco-2 Assay)
The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to assess drug permeability and the potential for P-gp-mediated efflux.[11][12]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
P-gp inhibitor (e.g., verapamil) for efflux assessment
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) compartment. c. Add fresh HBSS to the basolateral (B) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral compartment and sample from the apical compartment. This is crucial for determining efflux.
-
P-gp Substrate Assessment: a. Run the bidirectional assay in the presence and absence of a P-gp inhibitor like verapamil.
-
Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms the compound is a P-gp substrate.
Protocol 3: In Vitro Metabolic Stability Assessment (Liver Microsome Assay)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.[10]
Materials:
-
Test compound and positive control (e.g., testosterone or midazolam)
-
Pooled human or rat liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ACN) with an internal standard for reaction termination
-
Incubator and centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
In a microcentrifuge tube, combine the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold ACN with an internal standard to stop the reaction.
-
Include a negative control without the NADPH regenerating system.
-
Once all time points are collected, centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic study design to determine key pharmacokinetic parameters, including oral bioavailability.
Materials:
-
Test compound
-
Appropriate vehicle for intravenous (IV) and oral (PO) administration
-
Male Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: a. Divide the rats into two groups: IV and PO. b. For the IV group, administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. c. For the PO group, administer the dose via oral gavage (e.g., 5-10 mg/kg). d. Rats should be fasted overnight before dosing.
-
Blood Sampling: a. Collect blood samples (e.g., ~100 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the plasma concentration versus time for both IV and PO routes. b. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using appropriate software. c. Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
References
- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.
- Caco2 assay protocol. [Source for Caco-2 protocol details].
- Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Metabolic stability in liver microsomes. [Source for microsomal stability protocol details].
- Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Drug Discovery Online.
- Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. PMC.
- The JAK/STAT Pathway. PMC.
- The JAK-STAT signaling pathway. Wikipedia.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH.
- 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. PMC.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications.
- 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4 - PubMed.
- Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PMC.
- In-Vivo Mouse and Rat PK Bioanalysis. protocols.io.
- Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]pubmed.ncbi.nlm.nih.gov/29324347/)
Sources
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 8. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Cellular Bioactivity Validation of 7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Analogs
For researchers, scientists, and drug development professionals, the robust validation of a compound's biological activity in a cellular context is a critical step in the journey from discovery to clinical application. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies to validate the bioactivity of 7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives, focusing on their well-established role as Janus kinase (JAK) inhibitors.[3][4][5] We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible data.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, an analog of purine, is a versatile scaffold for developing inhibitors that target the ATP-binding site of various kinases.[1][2] Its derivatives have been successfully developed as inhibitors for a range of kinases including PAK4, FtsZ, c-Met/Axl, and Itk.[6][7][8][9] Notably, this scaffold is the foundation for several approved drugs targeting the Janus kinase (JAK) family, which are crucial mediators of cytokine signaling.[3][4][10] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making it a prime therapeutic target.[11][12]
This guide will use the well-characterized JAK inhibitor, Tofacitinib (CP-690,550) , a prominent member of the 7H-pyrrolo[2,3-d]pyrimidine class, as a primary example. Tofacitinib is known to primarily inhibit JAK1 and JAK3.[3][4] We will also draw comparisons with other relevant JAK inhibitors, Ruxolitinib (INCB018424) , which selectively inhibits JAK1 and JAK2, and Oclacitinib , which is most potent against JAK1.[10][13][14][15]
Foundational Concepts: Why Cell-Based Assays are Critical
While in vitro biochemical assays using purified enzymes are invaluable for determining direct inhibitory activity (e.g., IC50 values), they do not fully recapitulate the complex cellular environment.[16][17][18] Cell-based assays provide a more physiologically relevant context by accounting for:
-
Cellular Permeability: Does the compound effectively cross the cell membrane to reach its intracellular target?
-
Off-Target Effects: Does the compound interact with other cellular components, leading to unforeseen consequences?
-
Metabolic Stability: Is the compound metabolized into active or inactive forms within the cell?
-
Pathway Engagement: Does inhibition of the target kinase translate to the expected downstream biological effect?
Therefore, a multi-faceted approach employing a suite of cell-based assays is essential for a comprehensive understanding of a compound's bioactivity.
The JAK-STAT Signaling Pathway: The Primary Target
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[11][19] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and Signal Transducer and Activator of Transcription (STAT) proteins.[11] Phosphorylated STATs then translocate to the nucleus to regulate gene expression.[4]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Validation: A Multi-Assay Approach
A robust validation strategy involves a tiered approach, starting with target engagement and moving towards functional cellular outcomes.
Tier 1: Target Engagement and Downstream Signaling
The initial step is to confirm that the compound inhibits the intended target within the cell.
1. Phospho-STAT (pSTAT) Western Blotting and ELISA:
This is a direct and reliable method to measure the inhibition of JAK activity.[20] Upon cytokine stimulation, JAKs phosphorylate STAT proteins. A potent JAK inhibitor will reduce the levels of phosphorylated STATs.
-
Experimental Workflow:
-
Cell Line Selection: Choose a cell line that expresses the target JAKs and responds to a specific cytokine. For example, HEL cells, which have a constitutively active JAK2 V617F mutation, can be used to assess JAK2 inhibition.[20] Alternatively, TF-1 cells can be stimulated with cytokines like IL-3 or IFN-α to assess JAK/STAT pathway activation.[19]
-
Compound Treatment: Pre-incubate the cells with a dose range of the this compound derivative or a comparator like Tofacitinib.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2, IL-6) to stimulate the JAK-STAT pathway.[4][21]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STATs (e.g., pSTAT3, pSTAT5) and total STATs as a loading control.[22]
-
ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total STAT proteins for a more quantitative readout.[11][19]
-
-
-
Rationale: This assay provides direct evidence of on-target activity and allows for the determination of an IC50 value in a cellular context. Comparing the pSTAT levels to total STAT levels ensures that the observed decrease is due to inhibition of phosphorylation and not a general cytotoxic effect.
Caption: Workflow for Phospho-STAT (pSTAT) Assay.
Tier 2: Functional Cellular Assays
These assays measure the broader biological consequences of JAK inhibition.
1. Cytokine-Dependent Cell Proliferation Assay:
Many immune cell lines are dependent on specific cytokines for their proliferation and survival. Inhibition of the JAK-STAT pathway by this compound derivatives will block this proliferation.
-
Experimental Workflow:
-
Cell Line Selection: Use a cytokine-dependent cell line, such as Ba/F3 cells, which are dependent on IL-3 for survival and proliferation.[16]
-
Compound Treatment and Seeding: Seed the cells in the presence of IL-3 and a dose range of the test compound.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Measure cell viability using assays like MTT, WST-1, or CellTiter-Glo®.[23]
-
-
Rationale: This assay provides a functional readout of the compound's ability to inhibit a critical cellular process driven by the target pathway. It is a robust method for comparing the potency of different inhibitors.
2. Cytotoxicity Assay:
It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.[23][24]
-
Experimental Workflow:
-
Cell Line Selection: Use a panel of cell lines, including both cytokine-dependent and -independent lines.
-
Compound Treatment: Treat the cells with a high concentration of the test compound.
-
Incubation: Incubate for a shorter period (e.g., 24 hours).
-
Cytotoxicity Measurement: Use assays that measure membrane integrity, such as the LDH release assay or propidium iodide staining followed by flow cytometry.[24][25]
-
-
Rationale: This helps to identify compounds that are toxic to cells through non-specific mechanisms, which is an undesirable characteristic for a targeted therapeutic. A good candidate will show potent inhibition of proliferation in cytokine-dependent cells with minimal cytotoxicity in other cell lines.
Comparative Analysis: this compound Derivatives vs. Alternatives
The following table summarizes the expected outcomes for our lead compound compared to established JAK inhibitors.
| Assay | This compound (Hypothetical) | Tofacitinib (JAK1/3 selective) [3][4] | Ruxolitinib (JAK1/2 selective) [13][15] | Oclacitinib (JAK1 selective) [10][14] |
| pSTAT Inhibition (IL-2 stimulation) | Potent Inhibition | Potent Inhibition | Moderate Inhibition | Potent Inhibition |
| pSTAT Inhibition (Erythropoietin stimulation) | Weak Inhibition | Weak Inhibition | Potent Inhibition | Weak Inhibition |
| IL-3 Dependent Proliferation (Ba/F3) | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Cytotoxicity (Non-dependent cell line) | Low | Low | Low | Low |
Note: The expected activity is based on the known selectivity profiles of the comparator compounds. The hypothetical this compound is assumed to have a selectivity profile similar to Tofacitinib for this example.
Data Interpretation and Troubleshooting
-
Discrepancy between Biochemical and Cellular IC50: If the cellular IC50 is significantly higher than the biochemical IC50, it could indicate poor cell permeability or rapid metabolism of the compound.
-
High Cytotoxicity: If the compound shows broad cytotoxicity at concentrations close to its anti-proliferative IC50, it may have off-target effects. Further profiling against a panel of kinases is recommended.
-
Lack of Activity: If there is no activity in cell-based assays despite potent biochemical inhibition, consider issues with compound solubility in cell culture media or degradation over the course of the experiment.
Conclusion
The validation of this compound bioactivity requires a systematic and multi-pronged approach using a suite of well-chosen cell-based assays. By moving from direct target engagement to functional cellular outcomes and comparing with well-characterized alternatives, researchers can build a comprehensive and trustworthy data package. This rigorous validation is paramount for making informed decisions in the drug discovery and development pipeline.
References
- Tofacitinib - Wikipedia. Wikipedia. [Link]
- Cell-based Kinase Assays. Profacgen. [Link]
- What is the mechanism of Tofacitinib Citrate?
- Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550). Journal of Immunology. [Link]
- Tofacitinib | C16H20N6O. PubChem. [Link]
- Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening. [Link]
- Immuno-oncology Cell-based Kinase Assay Service.
- Oclacitinib - Wikipedia. Wikipedia. [Link]
- Spotlight: Cell-based kinase assay form
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
- Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics. [Link]
- Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Semantic Scholar. [Link]
- Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics. [Link]
- Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
- Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- JAK-STAT1/2 (A) and STAT3 (B) pathway activity analysis of dataset...
- High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. Oncotarget. [Link]
- Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]
- In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. [Link]
- Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simul
- Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. [Link]
- Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry. [Link]
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. [Link]
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [Link]
- Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. Frontiers in Chemistry. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofacitinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oclacitinib - Wikipedia [en.wikipedia.org]
- 11. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. ruxolitinib-phosphate.com [ruxolitinib-phosphate.com]
- 14. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruxolitinib sulfate (INC 424, INCB 18424, INCB 018424, Jakafi, Jakavi) | JAK | CAS 1092939-16-6 (sulfate) | Buy Ruxolitinib sulfate (INC 424, INCB 18424, INCB 018424, Jakafi, Jakavi) from Supplier InvivoChem [invivochem.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 23. kosheeka.com [kosheeka.com]
- 24. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 25. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 7H-pyrrolo[2,3-d]pyrimidin-2-amine Against a Kinase Panel
For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful development and application. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a "privileged scaffold" in kinase inhibitor design due to its structural similarity to adenine, enabling it to compete for the ATP-binding site of a wide range of kinases.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of the core scaffold, 7H-pyrrolo[2,3-d]pyrimidin-2-amine, against a representative kinase panel.
To provide a comprehensive context for its selectivity, we will compare its profile to two well-characterized kinase inhibitors: Staurosporine , a natural product known for its broad-spectrum kinase inhibition, and Dasatinib , a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[3][4] This objective comparison, supported by experimental data and detailed protocols, will empower researchers to make informed decisions in their drug discovery endeavors.
The Critical Role of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[5] While targeting a specific kinase implicated in a disease is the primary goal of drug development, off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3] Therefore, early and comprehensive cross-reactivity profiling is a critical step in the drug discovery pipeline. It allows for:
-
Identification of potential off-target liabilities: Understanding which other kinases are inhibited can predict potential toxicities.
-
Elucidation of the mechanism of action: Uncovering additional targets can provide a more complete picture of a compound's biological effects.
-
Opportunities for drug repositioning: Identifying potent inhibition of other therapeutically relevant kinases can open new avenues for development.
Comparative Kinase Inhibition Profiles
To illustrate the selectivity of the this compound scaffold, we present a comparative analysis of its inferred activity alongside the well-documented profiles of Staurosporine and Dasatinib. The data is presented as IC50 or Kd values (in nM), which represent the concentration of the inhibitor required to achieve 50% inhibition or the dissociation constant, respectively. Lower values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Family | Kinase Target | This compound (Inferred Activity) | Staurosporine (IC50/Kd, nM) | Dasatinib (IC50/Kd, nM) |
| Tyrosine Kinases | ABL1 | Moderate | 6 | <1 |
| SRC | Moderate | 6 | <1 | |
| LYN | Moderate | 2 | 1.7 - 8.5 | |
| EGFR | Low to Moderate | 100-200 | >1000 | |
| HER2/ERBB2 | Low | >1000 | >1000 | |
| VEGFR2 | Low to Moderate | 100-200 | 8 | |
| PDGFRβ | Low to Moderate | 100-200 | 1 | |
| c-KIT | Low | 100-200 | 1 | |
| FLT3 | Low | 100-200 | 1 | |
| FAK | Moderate | 10-50 | 10-50 | |
| ITK | Moderate | 10-50 | 10-50 | |
| RET | Moderate | 10-50 | 10-50 | |
| CSF1R | Moderate | 10-50 | 10-50 | |
| Serine/Threonine Kinases | CDK2 | Moderate | 3 | >1000 |
| PKA | Low | 7 | >1000 | |
| PKCα | Low | 3 | >1000 | |
| CAMKII | Low | 20 | >1000 | |
| ROCK1 | Low | 0.3 | >1000 | |
| ROCK2 | Low | 0.2 | >1000 |
Note: Data for Staurosporine and Dasatinib is compiled from various sources, including DiscoverX KINOMEscan and published literature.[3][4][6][7] The inferred activity for this compound is based on the profiles of its minimally substituted derivatives and is intended to be representative of the scaffold's general selectivity.
Analysis of the Comparative Data
-
This compound (Inferred): The core scaffold demonstrates a preference for certain tyrosine and serine/threonine kinases, exhibiting moderate inhibitory activity. Its profile is significantly more selective than the broad-spectrum inhibitor Staurosporine. The scaffold appears to have a lower propensity for inhibiting receptor tyrosine kinases like EGFR and HER2 compared to some of its more complex derivatives that have been specifically designed to target these kinases.[2][8]
-
Staurosporine: As expected, Staurosporine shows potent, low nanomolar inhibition across a wide range of kinases from different families.[4][9] This lack of selectivity makes it a valuable research tool for inducing broad kinase inhibition but limits its therapeutic potential due to likely off-target effects.
-
Dasatinib: This multi-targeted inhibitor displays exquisite potency against ABL and SRC family kinases, its primary targets.[7] However, it also potently inhibits other tyrosine kinases like PDGFRβ, c-KIT, and FLT3, contributing to its clinical efficacy and side-effect profile. Its activity against serine/threonine kinases is generally much lower.
Experimental Methodologies for Kinase Profiling
The generation of reliable cross-reactivity data hinges on robust and standardized experimental protocols. The "gold standard" for in vitro kinase profiling is the radiometric assay , which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10][11][12] Fluorescence-based assays, such as Fluorescence Polarization (FP) , offer a non-radioactive alternative with high-throughput capabilities.[13][14]
Detailed Protocol: Radiometric Kinase Assay (Dot Blot Format)
This protocol outlines a generalized procedure for determining the inhibitory activity of a compound against a specific kinase.
1. Preparation of Reagents:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Substrate Solution: Dissolve the specific peptide or protein substrate in the kinase buffer to the desired concentration.
- Enzyme Solution: Dilute the kinase to the appropriate concentration in kinase buffer.
- ATP Solution: Prepare a stock solution of unlabeled ATP. For the reaction, create a working solution containing unlabeled ATP and [γ-³³P]ATP.
- Test Compound: Prepare serial dilutions of the this compound and comparator compounds in DMSO.
2. Reaction Setup (in a 96-well plate):
- Add 2 µL of the diluted test compound or DMSO (for control) to the appropriate wells.
- Add 18 µL of a master mix containing the kinase and substrate to each well.
- Pre-incubate the plate at room temperature for 10 minutes.
3. Initiation of Reaction:
- Initiate the kinase reaction by adding 5 µL of the ATP working solution to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
4. Stopping the Reaction and Spotting:
- Stop the reaction by adding 10 µL of 0.75% phosphoric acid.
- Spot 20 µL from each well onto a phosphocellulose filter mat (e.g., P81).
5. Washing and Detection:
- Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Rinse the filter mat with acetone and allow it to air dry.
- Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
6. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram 1: Radiometric Kinase Assay Workflow
Caption: Workflow of a radiometric kinase assay for IC50 determination.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
To illustrate the potential impact of inhibiting kinases with a 7H-pyrrolo[2,3-d]pyrimidine-based compound, we can examine a critical signaling pathway often implicated in cancer and other diseases: the PI3K/Akt/mTOR pathway. Several kinases within this pathway are potential targets for inhibitors with this scaffold.
Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition points of a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor in the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of kinase inhibitors. Its inferred cross-reactivity profile suggests a degree of inherent selectivity that is more favorable than broad-spectrum inhibitors like Staurosporine. However, it is less potent and selective than highly optimized multi-targeted drugs such as Dasatinib.
This guide underscores the importance of comprehensive kinase profiling in early-stage drug discovery. By understanding the selectivity of a core scaffold, medicinal chemists can make more informed decisions in designing derivatives with improved potency and selectivity for their desired targets. The provided experimental protocols offer a robust framework for generating the high-quality data needed to drive these decisions.
Future work should focus on generating a definitive, publicly available kinase panel profile for the unsubstituted this compound to provide a true baseline for the field. Furthermore, profiling a diverse range of simple analogs will help to build a more detailed structure-activity relationship for kinase selectivity, accelerating the development of the next generation of targeted therapies.
References
- A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
- staurosporine | DiscoveRx KINOMEscan® screen. DiscoverX. [Link]
- Fluorescence detection techniques for protein kinase assay.
- Rapid profiling of protein kinase inhibitors by quantitative proteomics. ACS Chemical Biology. [Link]
- Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
- Assay of protein kinases using radiolabeled ATP: A protocol.
- Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry. [Link]
- Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
- Assaying Protein Kinase Activity with Radiolabeled
- Supporting Information Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). GSK. [Link]
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]
- A chemical and phosphoproteomic characterization of dasatinib action in lung cancer.
- Fluorescence Polariz
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. PubMed. [Link]
- Different Susceptibility of Protein Kinases to Staurosporine Inhibition.
- scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]
- Staurosporine, an inhibitor of hormonally up-regulated neu-associ
- In-depth characterization of Staurosporine induced proteome thermal stability changes. bioRxiv. [Link]
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Pl
- KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. [Link]
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [Link]
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Medicinal Chemistry Cornerstone
Introduction: The Significance of the 7-Deazaguanine Scaffold
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, stands as a privileged structure. Its remarkable versatility is evident from its presence in a wide array of biologically active compounds, including natural products and synthetic drugs. The 2-amino substituted variant, 7H-pyrrolo[2,3-d]pyrimidin-2-amine (a 7-deazaguanine analog), is a particularly crucial building block for the development of potent and selective inhibitors of various protein kinases, which are pivotal targets in oncology, immunology, and virology. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the electronic and steric properties of the molecule, often leading to enhanced binding affinity and selectivity for target enzymes.
This guide provides an in-depth comparative analysis of the two primary synthetic strategies for accessing this compound. We will delve into the intricacies of each route, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when embarking on the synthesis of this important scaffold and its derivatives.
Visualizing the Synthetic Pathways
The two principal retrosynthetic disconnections for the this compound scaffold are illustrated below. Route A commences with a pre-formed pyrimidine ring, onto which the pyrrole ring is constructed. Conversely, Route B begins with a pyrrole precursor and subsequently elaborates the pyrimidine ring.
Caption: Retrosynthetic approaches to this compound.
Route A: Building the Pyrrole Ring onto a Pyrimidine Core
This classical and widely employed strategy begins with a suitably substituted pyrimidine, typically a 2,4-diamino-6-chloropyrimidine. The core principle involves the introduction of a two-carbon electrophilic synthon at the C5 position, followed by an intramolecular cyclization to construct the fused pyrrole ring. This approach is often favored due to the ready availability of a variety of substituted pyrimidine starting materials.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocol for Route A
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This starting material can be synthesized from commercially available 2,4-diamino-6-hydroxypyrimidine.
-
Procedure: To a flask charged with phosphorus oxychloride (POCl₃, 5 equivalents), slowly add 2,4-diamino-6-hydroxypyrimidine (1 equivalent) in portions. The reaction mixture is heated to reflux (approximately 105-110 °C) for 4-6 hours. After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting acidic solution is neutralized with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried to afford 2,4-diamino-6-chloropyrimidine.[1]
-
Yield: Typically 80-90%.
Step 2: Synthesis of 2,4-Diamino-5-(2,2-dimethoxyethyl)-6-chloropyrimidine
-
Procedure: In a reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water. Add chloroacetaldehyde dimethyl acetal (1.5 equivalents) and a base such as sodium acetate (2 equivalents). The reaction mixture is heated to reflux for 12-24 hours. After cooling, the solvent is partially evaporated, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Yield: 60-70%.
Step 3: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Procedure: Dissolve the intermediate from Step 2 (1 equivalent) in a mixture of acetic acid and water. The solution is heated to reflux for 2-4 hours to effect the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the acetic acid is removed under reduced pressure. The residue is neutralized with a base, and the precipitated product is collected by filtration, washed with water, and dried.
-
Yield: 75-85%.
Step 4: Synthesis of this compound
-
Procedure: The 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) is subjected to ammonolysis. This is typically achieved by heating the compound in a sealed vessel with a solution of ammonia in methanol or ethanol at 120-150 °C for 12-24 hours. After cooling, the solvent and excess ammonia are evaporated. The resulting solid is triturated with water, collected by filtration, and dried to yield the final product.
-
Yield: 80-90%.
Mechanistic Insight: The Fischer-Tropsch-type Cyclization
The key pyrrole ring-forming step in Route A is an acid-catalyzed intramolecular cyclization. The acetal is hydrolyzed in the acidic medium to reveal the aldehyde functionality, which is then attacked by the nucleophilic C5 position of the pyrimidine ring. Subsequent dehydration leads to the formation of the aromatic pyrrole ring.
Caption: Key mechanistic steps in the formation of the pyrrole ring in Route A.
Route B: Building the Pyrimidine Ring onto a Pyrrole Core
This alternative strategy commences with a pre-formed, functionalized pyrrole, typically a 2-amino-3-cyanopyrrole derivative. The pyrimidine ring is then constructed in a subsequent cyclization step. This approach can be advantageous if substituted pyrroles are readily accessible, for instance, through multicomponent reactions.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocol for Route B
Step 1: Synthesis of 2-Amino-3-cyanopyrrole
This key intermediate can be synthesized via a multicomponent reaction.[2][3]
-
Procedure: A mixture of an α-hydroxyketone (e.g., benzoin), a primary amine, and malononitrile is reacted in a suitable solvent. Alternatively, a three-component reaction between a carbohydrate, a primary amine, and malononitrile in the presence of a catalytic amount of acetic acid can be employed.[3] The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. The product, a substituted 2-amino-3-cyanopyrrole, can often be isolated by precipitation or extraction followed by crystallization or column chromatography. For the synthesis of the parent 2-amino-3-cyanopyrrole, simpler starting materials would be required. A plausible route involves the reaction of malononitrile with an appropriate α-aminocarbonyl equivalent.
-
Yield: Highly variable depending on the specific substrates and conditions, but can be in the range of 70-90% for certain combinations.[4]
Step 2: Synthesis of this compound
-
Procedure: The 2-amino-3-cyanopyrrole (1 equivalent) is heated with guanidine carbonate (1.5-2 equivalents) in a high-boiling solvent such as ethylene glycol or N,N-dimethylformamide (DMF) at a temperature of 150-180 °C for 6-12 hours. The reaction involves the condensation of the guanidine with the cyano and amino functionalities of the pyrrole to form the pyrimidine ring. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried.
-
Yield: 50-70%.
Mechanistic Insight: The Pyrimidine Ring Formation
The formation of the pyrimidine ring in Route B proceeds through a condensation reaction. The guanidine acts as a binucleophile. One of the amino groups of guanidine attacks the electrophilic carbon of the cyano group on the pyrrole, initiating the cyclization. The other amino group of guanidine then condenses with the adjacent amino group of the pyrrole, leading to the formation of the six-membered pyrimidine ring after tautomerization.
Caption: Key mechanistic steps in the formation of the pyrimidine ring in Route B.
Comparative Analysis of Synthetic Routes
| Feature | Route A: From Pyrimidine | Route B: From Pyrrole |
| Starting Materials | Readily available substituted pyrimidines (e.g., 2,4-diamino-6-hydroxypyrimidine). | Requires synthesis of functionalized pyrroles (e.g., 2-amino-3-cyanopyrrole), which can involve multicomponent reactions. |
| Number of Steps | Typically 3-4 steps from a common pyrimidine precursor. | Can be shorter (2 steps) if the pyrrole precursor is readily synthesized in one step. |
| Overall Yield | Generally moderate to good. | Can be high, but is highly dependent on the efficiency of the pyrrole synthesis step. |
| Scalability | Well-established and scalable, with many procedures reported in the literature for large-scale synthesis. | Scalability may be a concern depending on the specific multicomponent reaction used for the pyrrole synthesis. |
| Versatility | Allows for the introduction of various substituents on the pyrimidine ring at an early stage. | Offers opportunities for diversification at the pyrrole ring. |
| Purification | May require chromatographic purification of intermediates. | The multicomponent reaction for the pyrrole synthesis may produce side products requiring careful purification. |
| Safety & Hazards | Use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature. | The use of high temperatures in the final condensation step requires appropriate safety measures. |
Expert Insights and Recommendations
As a Senior Application Scientist, my experience suggests that the choice between Route A and Route B is often dictated by the specific goals of the synthesis and the available resources.
Route A is the more traditional and arguably more reliable approach for accessing the core this compound scaffold, especially on a larger scale. The starting materials are commercially available and relatively inexpensive. The reaction steps are well-documented in the literature, making it a robust and reproducible choice for process development. The main drawback is the use of hazardous reagents like phosphorus oxychloride, which necessitates appropriate infrastructure and safety protocols.
Route B offers a more convergent and potentially more elegant approach, particularly with the advent of modern multicomponent reactions for the synthesis of highly functionalized pyrroles. This route can be very efficient in terms of step economy. However, the optimization of the initial pyrrole synthesis can be challenging, and the scalability of some multicomponent reactions may not be straightforward. This route is an excellent choice for generating a library of diverse pyrrolo[2,3-d]pyrimidines with variations on the pyrrole ring for structure-activity relationship (SAR) studies.
References
- Liu, X., Nie, Z., Shao, J., Chen, W., & Yu, Y. (2015). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic & Biomolecular Chemistry, 13(34), 9048-9055.
- A new strategy for the construction of functionalized 2-amino-3-cyano pyrroles has been developed. The reactions involved a copper-catalyzed azide–alkyne cycloaddtion reaction. Organic & Biomolecular Chemistry.
- Singh, R., & Sharma, U. (2022). Acetic Acid‐Catalyzed Selective Synthesis of N‐Substituted 2‐Amino‐3‐Cyanopyrroles via a Three‐Component Reaction Between Carbohydrates, Primary Amines and Malononitrile. ChemistrySelect, 7(32), e202202456*.
- CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents. (n.d.).
- Previous and proposed syntheses of 2‐amino‐3‐cyanopyrroles. - ResearchGate. (n.d.).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (n.d.).
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 2. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head In Vivo Comparison of 7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives: A Kinase-Centric Evaluation
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides a comprehensive head-to-head in vivo comparison of various derivatives based on this core, categorized by their primary kinase targets: Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), Focal Adhesion Kinase (FAK), Signal Transducer and Activator of Transcription 6 (STAT6), and Leucine-Rich Repeat Kinase 2 (LRRK2). We delve into the experimental data from key in vivo models, offering insights into their comparative efficacy and therapeutic potential across different disease areas.
I. Janus Kinase (JAK) Inhibitors in Rheumatoid Arthritis
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). Several 7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives have been developed as JAK inhibitors, with some achieving clinical success. Here, we compare the in vivo efficacy of three prominent JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokine binding to their receptors triggers the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade by competing with ATP for the kinase domain of JAKs.
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models
The CIA model in rodents is the gold standard for preclinical evaluation of RA therapeutics. While direct head-to-head preclinical studies are not extensively published, clinical network meta-analyses provide valuable comparative efficacy data.[1][2][3]
| Compound | Primary Kinase Target(s) | Animal Model | Key In Vivo Efficacy Findings | Citation(s) |
| Tofacitinib | JAK1, JAK3 | Mouse/Rat CIA | Reduces paw swelling, joint inflammation, and bone erosion. | [1][2] |
| Baricitinib | JAK1, JAK2 | Rat CIA | Significantly inhibits the IL-6/JAK-STAT pathway and reduces clinical signs of arthritis. | [3] |
| Upadacitinib | JAK1 | - | In ex vivo human leukocyte studies, shows potent inhibition of JAK1-dependent signaling. | [1][2] |
Note: While direct in vivo preclinical comparisons are limited, clinical data suggests differences in efficacy and safety profiles among these JAK inhibitors.[2][3]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the key steps for inducing and evaluating arthritis in a mouse model.
-
Immunization (Day 0):
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL booster injection intradermally at a different site on the tail.
-
-
Treatment:
-
Initiate oral administration of the this compound derivative or vehicle daily, starting from the day of booster immunization or upon the first signs of arthritis.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
-
Histopathological Analysis (Endpoint):
-
At the end of the study, sacrifice the mice and collect hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
II. Bruton's Tyrosine Kinase (BTK) Inhibitors in Rheumatoid Arthritis
BTK is a key component of B-cell receptor signaling, making it an attractive target for B-cell-mediated autoimmune diseases like RA.
In Vivo Efficacy of a Novel BTK Inhibitor
A study on a novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative (compound 28a) demonstrated significant efficacy in a rat CIA model.[4]
| Compound | Dosage | Key In Vivo Efficacy Findings | Citation(s) |
| Compound 28a | 60 mg/kg, once daily (oral) | Markedly reduced joint damage and cellular infiltration without affecting bone and cartilage morphology. | [4][5] |
| Compound B16 | Not specified | Exhibited potent anti-arthritis activity with efficacy similar to ibrutinib in reducing paw thickness in CIA mice. | [6] |
III. Focal Adhesion Kinase (FAK) Inhibitors in Oncology
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, processes that are central to cancer progression and metastasis.
Mechanism of Action: FAK Signaling in Cancer
FAK is activated by integrins and growth factor receptors, leading to the activation of downstream signaling pathways such as PI3K-Akt and MAPK, which promote tumor growth and survival.
Figure 3: IL-4/IL-13/STAT6 signaling pathway in asthma and its inhibition.
In Vivo Efficacy in an Asthma Model
A novel 7H-pyrrolo[2,3-d]pyrimidine derivative, AS1810722, has shown efficacy as a STAT6 inhibitor in a mouse model of allergic asthma. [7][8][9]
| Compound | Animal Model | Key In Vivo Efficacy Findings | Citation(s) |
|---|---|---|---|
| AS1810722 | Antigen-induced mouse asthmatic model | Inhibited eosinophil infiltration after oral administration. | [7][8][9] |
| AS1517499 | Ovalbumin-induced asthma in mice | Ameliorated antigen-induced bronchial hypercontractility. | [10][11]|
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Mice
This protocol describes a common method for inducing allergic airway inflammation. [12][13][14]
-
Sensitization (Days 0 and 14):
-
Administer an intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant.
-
-
Challenge (e.g., Days 28, 29, 30):
-
Expose mice to an aerosol of OVA for a short period on consecutive days.
-
-
Treatment:
-
Administer the STAT6 inhibitor (e.g., orally or intraperitoneally) prior to each OVA challenge.
-
-
Assessment of Airway Inflammation (24-48 hours after last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cells (eosinophils, neutrophils, lymphocytes).
-
Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates.
-
-
Histopathology:
-
Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).
-
V. LRRK2 Inhibitors in Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD). Inhibiting the kinase activity of LRRK2 is a promising therapeutic strategy.
In Vivo Pharmacodynamic Activity
A 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative (compound 7) has demonstrated potent and selective LRRK2 inhibition with CNS penetration. [15][16][17][18][19]
| Compound | Animal Model | Dosage | Key In Vivo Efficacy Findings | Citation(s) |
|---|---|---|---|---|
| Compound 7 | Rat & Mouse | 30 and 100 mg/kg (rats), 45 mg/kg (mice), oral | Significant inhibition of Ser935 phosphorylation in the brain, a biomarker of LRRK2 kinase activity. | [15] |
| PF-06447475 | Mouse | Not specified | A potent, brain-penetrant, and selective LRRK2 inhibitor. | [16][19]|
Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the development of kinase inhibitors targeting a range of diseases. While direct head-to-head in vivo comparisons across different kinase inhibitor classes are scarce, the available data demonstrates significant preclinical efficacy for derivatives targeting JAKs, BTK, FAK, STAT6, and LRRK2 in relevant disease models. This guide provides a framework for understanding the comparative in vivo performance of these compounds within their respective therapeutic areas, highlighting the importance of specific experimental models and endpoints in evaluating their potential for clinical translation. Further head-to-head preclinical studies would be invaluable for a more direct comparison of the therapeutic potential of these promising derivatives.
References
- He, X., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143. [Link]
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
- Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(2), 947-961. [Link]
- ResearchGate. (n.d.). Mouse model of ovalbumin-induced asthma and study protocol. [Link]
- Chiba, Y., et al. (2008). A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice. American Journal of Respiratory Cell and Molecular Biology, 39(6), 735-742. [Link]
- McInnes, I. B., et al. (2017). OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON.
- McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. [Link]
- Zhang, J., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1615-1620. [Link]
- He, X., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96-112. [Link]
- ResearchGate. (n.d.). Protocol for the OVA/alum-induced asthma mouse model. [Link]
- Han, N. R., et al. (2022). The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway. Journal of Thoracic Disease, 14(2), 358-370. [Link]
- McInnes, I. B., et al. (2019).
- Pediashare. (2020). Difference Between Baricitinib Tofacitinib and Upadacitinib. [Link]
- Singh, S., et al. (2019). An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. Scientific Reports, 9(1), 16999. [Link]
- Singh, R., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
- Recludix Pharma. (2025). Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. GlobeNewswire. [Link]
- Ye, T., et al. (2014). Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2. PLoS ONE, 9(8), e105263. [Link]
- ACR Meeting Abstracts. (2017).
- Choi, H., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-2176. [Link]
- Bozorov, K., et al. (2023).
- Wang, Y., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
- Singh, R., et al. (2023).
- ResearchGate. (n.d.). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. [Link]
- La Mura, L., et al. (2022).
- Choi, H., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [Link]
- Kumar, A., et al. (2021).
- Zhang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]
- Axten, J. M., et al. (2026). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry. [Link]
- Northey, J. J., et al. (2020). STAT6 Blockade Abrogates Aspergillus-Induced Eosinophilic Chronic Rhinosinusitis and Asthma, A Model of Unified Airway Disease. Frontiers in Immunology, 11, 589. [Link]
- Britton, R., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
- Johnson, E., et al. (2023). Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. PubMed. [Link]
- R Discovery. (2009).
- Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
- Tukulula, M., et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PubMed Central. [Link]
- Blake, D. G., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]
Sources
- 1. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. atsjournals.org [atsjournals.org]
- 11. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives Against Clinically-Approved Janus Kinase (JAK) Inhibitors
For researchers and drug development professionals, the strategic evaluation of a novel molecular scaffold is paramount. This guide provides a comprehensive framework for benchmarking derivatives of 7H-pyrrolo[2,3-d]pyrimidin-2-amine against established clinical drugs, specifically focusing on the Janus kinase (JAK) inhibitor class. The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, forming the backbone of several FDA-approved blockbuster drugs.[1][2] Understanding how new derivatives perform against these standards is critical for advancing novel therapeutics.
This guide is structured to provide not just the "what" and "how," but the critical "why" behind experimental choices, ensuring a robust and scientifically sound comparison.
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold and its Clinical Significance
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structural similarity to purine allows it to function as a versatile pharmacophore, particularly as an ATP-competitive inhibitor of various kinases.[3] The clinical relevance of this scaffold is firmly established by its presence in a class of immunomodulatory drugs known as JAK inhibitors.[4][5]
JAK inhibitors modulate the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that governs immune responses and inflammation.[6][7] Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory diseases.[8] Consequently, several drugs incorporating the 7H-pyrrolo[2,3-d]pyrimidine core have been approved for treating conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][9][10]
This guide will use the following clinically-approved JAK inhibitors as benchmarks for comparison, selected for their structural relevance and established clinical profiles:
-
Tofacitinib (Xeljanz®): A first-generation JAK inhibitor that primarily targets JAK1 and JAK3.[10][11]
-
Upadacitinib (Rinvoq®): A second-generation, selective JAK1 inhibitor.[9][14]
-
Ruxolitinib (Jakafi®): A JAK1 and JAK2 inhibitor primarily used in myeloproliferative neoplasms.[15][16]
The Scientific Rationale: Establishing a Multi-tiered Benchmarking Strategy
A comprehensive benchmarking study must progress logically from fundamental biochemical interactions to complex cellular and in vivo effects. This multi-tiered approach ensures that observed efficacy is not an artifact of a single assay but a consistent and translatable pharmacological property.
Our experimental workflow is designed to answer three fundamental questions:
-
Target Engagement & Potency: How strongly and selectively does the test compound bind to and inhibit the target kinases compared to the clinical benchmarks?
-
Cellular Mechanism of Action: Does the biochemical inhibition translate to the desired downstream effect on the JAK-STAT signaling pathway within a cellular context?
-
Therapeutic Efficacy & Safety: Does the cellular activity lead to a therapeutic effect in a disease-relevant animal model, and what is the preliminary safety profile?
Here is a visual representation of the proposed experimental workflow:
Caption: A multi-tiered experimental workflow for benchmarking novel JAK inhibitors.
Experimental Protocols: A Step-by-Step Guide
Tier 1: Biochemical Assays for Target Potency and Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and compare these values to the clinical benchmarks.
Rationale: The IC50 value is a fundamental measure of a drug's potency. By profiling against all JAK isoforms, we can establish the compound's selectivity profile. For instance, a compound with high potency for JAK1 but low potency for JAK2 and JAK3 would be considered a selective JAK1 inhibitor.[17] This selectivity can be crucial for minimizing off-target effects and improving the therapeutic window.[14]
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining kinase inhibition using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compound and clinical comparators (Tofacitinib, Baricitinib, Upadacitinib, Ruxolitinib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).
-
384-well assay plates.
-
Plate reader capable of TR-FRET detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and clinical comparators in DMSO.
-
Dispense a small volume of the diluted compounds into the assay plate.
-
Add the kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for another period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Tofacitinib | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Baricitinib | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Upadacitinib | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Ruxolitinib | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental |
Note: Literature values for clinical comparators can be used for initial comparison, but it is best practice to run them alongside the test compound for direct comparison under identical assay conditions.
Tier 2: Cell-Based Assays for Mechanism of Action
Objective: To confirm that the test compound inhibits the JAK-STAT signaling pathway in a cellular context and to assess its impact on cell proliferation.
Rationale: Biochemical assays use purified enzymes in an artificial environment. Cell-based assays provide a more physiologically relevant system to confirm that the compound can penetrate the cell membrane and inhibit its target in the presence of cellular components. Measuring the phosphorylation of STAT proteins, which are direct downstream targets of JAKs, provides a direct readout of pathway inhibition.[18][19]
Detailed Protocol: Phospho-STAT (pSTAT) Flow Cytometry Assay
-
Cell Line Selection: Choose a human cell line that expresses the target JAKs and shows a robust STAT phosphorylation response upon cytokine stimulation (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific leukemia cell line like HEL cells).[18]
-
Procedure:
-
Culture the selected cells to the appropriate density.
-
Pre-incubate the cells with serial dilutions of the test compound and clinical comparators for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/2 signaling) for a short period (e.g., 15-30 minutes).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., anti-pSTAT3).
-
Analyze the cells by flow cytometry to quantify the level of pSTAT3.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each treatment condition.
-
Calculate the percent inhibition of STAT phosphorylation relative to the stimulated control.
-
Plot the percent inhibition against the compound concentration to determine the cellular IC50.
-
Data Presentation:
| Compound | Cellular pSTAT3 IC50 (nM) |
| Test Compound | Experimental Value |
| Tofacitinib | Literature/Experimental |
| Baricitinib | Literature/Experimental |
| Upadacitinib | Literature/Experimental |
| Ruxolitinib | Literature/Experimental |
Tier 3: In Vivo Studies for Therapeutic Efficacy
Objective: To evaluate the therapeutic efficacy of the test compound in a preclinical animal model of a relevant disease, such as rheumatoid arthritis.
Rationale: In vivo studies are essential to assess a compound's efficacy in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties. The collagen-induced arthritis (CIA) mouse model is a well-established and widely used model for rheumatoid arthritis that recapitulates many features of the human disease, including synovial inflammation and joint destruction.[20][21]
Detailed Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: Use a susceptible mouse strain, such as DBA/1 mice.
-
Induction of Arthritis:
-
Immunize the mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Administer a booster immunization 21 days later.
-
-
Treatment:
-
Once the mice develop clinical signs of arthritis (e.g., paw swelling), randomize them into treatment groups.
-
Administer the test compound and a positive control (e.g., Tofacitinib) orally once or twice daily for a specified period (e.g., 14-21 days). Include a vehicle control group.
-
-
Efficacy Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on erythema and swelling.
-
At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint inflammation and damage, and for biomarker analysis (e.g., cytokine levels in serum).
-
Data Presentation:
| Treatment Group | Mean Arthritis Score (Day X) | Paw Swelling (mm, Day X) |
| Vehicle Control | Experimental Value | Experimental Value |
| Test Compound (Dose 1) | Experimental Value | Experimental Value |
| Test Compound (Dose 2) | Experimental Value | Experimental Value |
| Tofacitinib (Positive Control) | Experimental Value | Experimental Value |
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
Understanding the pathway being targeted is crucial for interpreting the experimental data. The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The ultimate goal of this benchmarking guide is to provide a clear, data-driven basis for decision-making. By systematically evaluating a novel this compound derivative against clinically-approved drugs, researchers can:
-
Quantify its potency and selectivity.
-
Confirm its cellular mechanism of action.
-
Assess its potential for in vivo efficacy.
A successful candidate will ideally demonstrate a superior or differentiated profile compared to the benchmarks, such as improved selectivity, higher potency, or a better safety profile in preclinical models. This comprehensive approach ensures that only the most promising compounds advance in the drug development pipeline, maximizing the potential for clinical success.
References
- Baricitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Upadacitinib. (2023, October 27). In Wikipedia.
- Baricitinib. (2023, November 28). In Wikipedia.
- Pan, I. (n.d.). Describe the Mechanism of Action of Upadacitinib. The Content Rheum.
- Parmentier, J. M., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Pharmacological Research, 186, 106543. [Link]
- Patsnap. (2024, July 17). What is the Mechanism of Tofacitinib Citrate? Patsnap Synapse.
- Ruxolitinib. (2023, December 1). In Wikipedia.
- Dr.Oracle. (2025, October 27). What is the mechanism of action of Rinvoq (upadacitinib)? Dr.Oracle.
- Ghoreschi, K., et al. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
- Parmentier, J. M., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Pharmacological Research, 186, 106543. [Link]
- Incyte Corporation. (n.d.). Mechanism of action. Jakafi® (ruxolitinib).
- Arthritis UK. (n.d.). Tofacitinib.
- Drugs.com. (2025, July 16). Which JAK inhibitors are approved in the U.S?
- Patsnap. (2025, March 7). What is the mechanism of action of Baricitinib? Patsnap Synapse.
- ResearchGate. (n.d.). Mechanism of action of baricitinib. [Diagram].
- Patsnap. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse.
- Dörner, T., et al. (2021). Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus.
- PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway.
- ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. [Request PDF].
- Dr.Oracle. (2025, April 9). What class of drug is tofacitinib (Janus kinase inhibitor)? Dr.Oracle.
- National Alopecia Areata Foundation. (2025, April 21). FDA-Approved JAK Inhibitors.
- Zhang, Y., et al. (2010). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening, 15(4), 435-442. [Link]
- Al-Salama, Z. T. (2024). FDA-Approved Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT)
- Angelini, J., et al. (2020). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. Biomedicines, 8(8), 277. [Link]
- Verywell Health. (2025, August 23). JAK Inhibitors: Uses, Types, Side Effects, and More.
- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases, 71(Suppl 2), i70-i74. [Link]
- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases, 71(Suppl 2), i70-i74. [Link]
- Salter, M. W., & Kurek, I. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. In Methods in Molecular Biology (Vol. 754, pp. 263-272). Humana Press.
- Di Benedetto, P., et al. (2021). Tofacitinib effects on the in vivo model of experimental arthritis. [Figure]. ResearchGate.
- Salter, M. W., & Kurek, I. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 754, 263-272. [Link]
- ResearchGate. (2025, August 6). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Request PDF].
- Wagner, B. K., et al. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. ACS Chemical Biology, 10(5), 1187-1193. [Link]
- Nash, P., et al. (2020). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. Rheumatology and Therapy, 7(4), 677-703. [Link]
- Liu, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96-112. [Link]
- ResearchGate. (n.d.). Biochemical and cellular characterization of a selective Janus kinase 2... [Diagram].
- Al-Ostoot, F. H., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6649. [Link]
- Al-Attas, R. O., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1391. [Link]
- Li, Y., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 125, 117865. [Link]
- Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why.
- Al-Suhaimi, K. S., et al. (2023).
- Chan, K., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(11), 3169. [Link]
- Liu, Y., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143. [Link]
- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 849. [Link]
- ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. FDA-Approved Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Inhibitors for Managing Rheumatoid Arthritis: A Narrative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib - Wikipedia [en.wikipedia.org]
- 10. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 11. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 12. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Baricitinib - Wikipedia [en.wikipedia.org]
- 14. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 15. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 17. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of 7H-pyrrolo[2,3-d]pyrimidin-2-amine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo activity of 7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, offering insights into the critical transition from laboratory assays to preclinical models. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP.[1][2] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1] Consequently, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and other significant therapeutic targets.[2][3][4]
The In Vitro-In Vivo Correlation: A Critical Hurdle
A fundamental challenge in drug discovery is the translation of in vitro potency to in vivo efficacy. While in vitro assays provide a controlled environment to assess a compound's direct effect on its molecular target, they often fail to replicate the complex physiological environment of a living organism. This guide will explore this correlation, or lack thereof, for this compound derivatives.
In Vitro Evaluation: Gauging Potency and Selectivity
The initial assessment of a novel kinase inhibitor involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. These assays can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: Direct Target Engagement
Biochemical assays measure the direct interaction between the inhibitor and the purified kinase enzyme. A common metric derived from these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.
A prominent example is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The luminescent signal generated is directly proportional to kinase activity, allowing for the determination of IC50 values for inhibitors.
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays provide a more biologically relevant system by evaluating the inhibitor's effect on kinase activity within a living cell. These assays can measure the inhibition of downstream signaling events or cellular processes that are dependent on the target kinase. For instance, for a BTK inhibitor, a cell-based assay might measure the inhibition of B-cell receptor (BCR) signaling.[5]
Table 1: Representative In Vitro Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| Compound 4x | BTK | 4.8 | 17 (in Ramos cells) | |
| Compound 16c | JAK2 | 6 | 140 (in TF-1 cells) | [6] |
| Compound 9 | Itk | Potent (exact value not stated) | Inhibition of PLC-γ1 phosphorylation | [7] |
| Compound 24 | HPK1 | 10.1 | Suppression of SLP76 phosphorylation | [8] |
| Compound 7 | LRRK2 | Potent (exact value not stated) | - | |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | 29-59 µM (cytotoxicity) | [9] |
Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison between compounds should be made with caution due to variations in assay conditions.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in disease models and to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Animal Models of Disease
For inflammatory and autoimmune diseases, the Collagen-Induced Arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[10][11][12] The efficacy of JAK and BTK inhibitors with the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been demonstrated in this model.[13][14]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing crucial information on its bioavailability and half-life. PD studies, on the other hand, measure the effect of the compound on its target in the living animal, for example, by assessing the phosphorylation status of a downstream substrate.
Table 2: In Vitro vs. In Vivo Correlation for Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | In Vitro Potency (IC50, nM) | In Vivo Model | In Vivo Efficacy | Key Observations |
| Tofacitinib | JAK family | Potent | SCID-HuRAg mice | Reduced synovial inflammation and cartilage invasion | Good correlation between in vitro JAK inhibition and in vivo anti-inflammatory effects. |
| Compound 16c | JAK2 | 6 | Rat | Favorable pharmacokinetic profile (F = 73.57%) | Demonstrates good oral bioavailability, a prerequisite for in vivo efficacy.[6] |
| Compound 7 | LRRK2 | Potent | Rats and Mice | Significant inhibition of Ser935 phosphorylation in the brain | Shows CNS penetration and target engagement in vivo. |
| Compound 11 | BTK | 0.39 | Mouse CIA model | Significantly reduced paw swelling and joint inflammation | High in vitro potency translated to in vivo efficacy in a disease model.[13] |
Experimental Protocols
To ensure transparency and reproducibility, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Assay: ADP-Glo™ Protocol for BTK
Objective: To determine the IC50 of a this compound derivative against Bruton's tyrosine kinase (BTK).
Materials:
-
Recombinant human BTK enzyme
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).
-
Add 2 µl of BTK enzyme solution.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[15]
In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of a this compound derivative in a mouse model of rheumatoid arthritis.
Animals: DBA/1J mice (male, 8-10 weeks old).
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound
-
Vehicle control
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Treatment:
-
Begin treatment with the test compound or vehicle on a prophylactic (starting from day 0) or therapeutic (after onset of arthritis) regimen.
-
Administer the compound daily via the desired route (e.g., oral gavage).
-
-
Disease Assessment:
-
Monitor the mice for signs of arthritis starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).
-
The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Data Analysis:
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A typical workflow for the preclinical development of a this compound based kinase inhibitor.
Conclusion and Future Perspectives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. This guide has highlighted the critical importance of a multi-faceted approach to characterization, combining robust in vitro assays with well-designed in vivo models. While a strong in vitro potency is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. Factors such as pharmacokinetics, off-target effects, and the complexity of the disease microenvironment all play a crucial role in determining the ultimate therapeutic potential of a compound.
Future research in this area will likely focus on developing more predictive in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment and improve the translation of preclinical findings. Furthermore, a deeper understanding of the structural determinants of ADME properties for this chemical class will enable the design of next-generation inhibitors with improved drug-like properties. By carefully navigating the path from in vitro to in vivo, researchers can unlock the full therapeutic potential of this compound derivatives.
References
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- Chen, W., et al. (2015). Inhibition of GSK-3β Alleviates Collagen II-Induced Rheumatoid Arthritis in Rats. Medical Science Monitor.
- Chondrex, Inc. (2020). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats.
- He, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 234-247.
- Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5585.
- Li, J., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 129, 117438.
- Wang, T., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1543-1549.
- Wang, T., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2739-2743.
- Kruger, T., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect, 4(1), 1-6.
- Vanga, R., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Nakagome, I., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6984-6995.
- Pan, Z., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 23(4), 747-757.
- Radi, M., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2146-2163.
- Flannery, T., & Gao, Y. (2021).
- Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis.
- Constantinescu, S. N., et al. (2018). JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders. F1000Research, 7, 72.
- Montanari, S., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(5), 643.
- Wang, S. F., et al. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters, 10(6), 914-920.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK inhibitors for the treatment of... | F1000Research [f1000research.com]
- 5. mdpi.com [mdpi.com]
- 6. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Inhibition of GSK-3β Alleviates Collagen II-Induced Rheumatoid Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. chondrex.com [chondrex.com]
A Guide to Orthogonal Validation of Target Engagement for 7H-pyrrolo[2,3-d]pyrimidin-2-amine Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, demonstrating definitive target engagement is a cornerstone of a successful therapeutic program. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors targeting a range of kinases including STAT6, RET, Itk, and PAK4[1][2][3][4]. However, the journey from a promising hit to a clinical candidate is paved with rigorous validation. Relying on a single assay to confirm that a molecule binds its intended target within the complex milieu of the cell is fraught with peril. A biochemical IC50 value, for instance, may not translate to cellular efficacy due to factors like cell permeability or high intracellular ATP concentrations[5].
This guide provides a comparative overview of three orthogonal, mechanistically distinct methods for validating the target engagement of 7H-pyrrolo[2,3-d]pyrimidin-2-amine-based kinase inhibitors. By integrating biophysical, cellular, and chemoproteomic approaches, researchers can build a robust and compelling data package that unequivocally demonstrates on-target activity. We will delve into the principles, protocols, and data interpretation for Isothermal Titration Calorimetry (ITC), the Cellular Thermal Shift Assay (CETSA), and Kinobeads competition binding assays.
The Imperative of Orthogonal Validation
Method 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Biophysical Characterization
ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein in solution[8][9]. This technique provides a complete thermodynamic profile of the interaction, yielding the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment[8][9]. For a this compound inhibitor, ITC offers unambiguous evidence of direct binding and provides deep mechanistic insights into the forces driving the interaction.
Experimental Workflow
The ITC workflow is conceptually straightforward, involving the incremental titration of the inhibitor into a sample cell containing the purified target kinase[10].
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocol
-
Protein Purification: Express and purify the target kinase to >95% homogeneity. Ensure the protein is correctly folded and active.
-
Buffer Preparation: Prepare a sufficient quantity of dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT). Dialyze the purified kinase against this buffer overnight to ensure buffer matching.
-
Compound Preparation: Dissolve the this compound inhibitor in the final dialysis buffer. Precise concentration determination is critical.
-
ITC Experiment:
-
Load the purified kinase (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the inhibitor (typically 10-20 fold higher concentration than the kinase) into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.
-
-
Data Analysis: Integrate the raw heat pulses and plot them against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, ΔH, and ΔS[10][11].
Data Presentation
| Parameter | Typical Value for a Potent Inhibitor | Interpretation |
| Binding Affinity (K D ) | 1 - 100 nM | Strength of the interaction. |
| Stoichiometry (n) | ~1 | Molar ratio of inhibitor to kinase at saturation. |
| Enthalpy (ΔH) | Negative (exothermic) | Favorable enthalpy change driven by hydrogen bonds and van der Waals interactions. |
| Entropy (ΔS) | Positive or Negative | Change in the system's disorder upon binding. |
Method 2: Cellular Thermal Shift Assay (CETSA) - Probing Target Engagement in a Physiological Context
CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates[12][13]. The principle is based on the ligand-induced thermal stabilization of proteins; a protein bound to a small molecule will be more resistant to heat-induced denaturation than its unbound counterpart[14][15]. By heating cell lysates treated with a this compound inhibitor and quantifying the amount of soluble target kinase remaining, one can directly assess target binding in a physiologically relevant environment[12][16].
Experimental Workflow
The CETSA workflow involves treating cells with the inhibitor, applying a heat shock, and then quantifying the amount of soluble target protein remaining.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of the this compound inhibitor or DMSO as a vehicle control for 1-2 hours.
-
Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Subject the heated cell suspensions to freeze-thaw cycles to ensure complete lysis. Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement[13][14].
Data Presentation
| Assay Readout | DMSO Control | + Inhibitor | Interpretation |
| Melting Temperature (T m ) | e.g., 52°C | e.g., 58°C | A positive ΔT m indicates inhibitor-induced stabilization of the target kinase. |
| Isothermal Dose-Response EC 50 | N/A | e.g., 500 nM | The concentration of inhibitor required to achieve 50% of the maximal thermal shift at a fixed temperature. |
Method 3: Kinobeads Competition Binding Assay - A Global View of Kinase Selectivity
Kinobeads are a powerful chemoproteomic tool used to profile the selectivity of kinase inhibitors across a large portion of the kinome[17][18]. This method utilizes a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a significant fraction of cellular kinases from a lysate[19][20]. By pre-incubating the lysate with a free inhibitor, such as a this compound derivative, the binding of the target kinase(s) to the kinobeads will be competed off in a dose-dependent manner. Subsequent analysis by quantitative mass spectrometry identifies and quantifies the kinases that are displaced by the test compound[18][21].
Experimental Workflow
The kinobeads workflow involves competition for binding between the free inhibitor and the immobilized ligands, followed by mass spectrometry-based quantification.
Caption: Workflow for Kinobeads Competition Binding Assay.
Detailed Experimental Protocol
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase structure and activity.
-
Competition Binding: Aliquot the lysate and incubate with a range of concentrations of the this compound inhibitor or DMSO control for 1 hour.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by the free inhibitor.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases using a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. The relative abundance of each kinase in the inhibitor-treated samples is compared to the DMSO control. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of the free inhibitor[21][22].
Data Presentation
| Kinase Target | IC 50 (nM) from Kinobeads | Interpretation |
| Primary Target (e.g., RET) | 15 | High-affinity binding to the intended target. |
| Off-Target 1 (e.g., VEGFR2) | 250 | Moderate off-target activity. |
| Off-Target 2 (e.g., ABL1) | >10,000 | No significant binding observed at the tested concentrations. |
Comparison of Orthogonal Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding |
| Principle | Measures heat change upon binding | Ligand-induced thermal stabilization | Competition for binding to immobilized ligands |
| Environment | In vitro (purified components) | In-cell or in-lysate | In-lysate |
| Key Output | K D , ΔH, ΔS, stoichiometry | ΔT m , cellular EC 50 | IC 50 , selectivity profile |
| Advantages | Direct, label-free, full thermodynamic profile[8] | Physiologically relevant, confirms cell permeability | Unbiased, kinome-wide selectivity profiling[18] |
| Limitations | Requires large amounts of pure protein, lower throughput[6] | Indirect, requires specific antibodies, not all proteins show a thermal shift[13] | Limited to ATP-competitive inhibitors, may miss kinases not captured by the beads[18] |
Conclusion
Validating the target engagement of a this compound kinase inhibitor is a critical step that demands a rigorous, multi-faceted approach. No single method can provide a complete picture. By integrating the direct, quantitative biophysical data from Isothermal Titration Calorimetry , the physiologically relevant confirmation from the Cellular Thermal Shift Assay , and the broad selectivity profile from Kinobeads competition binding assays , researchers can construct an unassailable case for on-target activity. This orthogonal validation strategy not only builds confidence in a lead compound but also provides invaluable insights into its mechanism of action, cellular activity, and selectivity, ultimately paving the way for successful preclinical and clinical development.
References
- Uhlén, M. et al. (2015). A pathology atlas of the human cancer transcriptome. Science. [Link]
- Médard, G. et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]
- Bantscheff, M. et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Médard, G. et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]
- Kuster, B. et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology. [Link]
- UKM Medical Molecular Biology Institute. (2022).
- Turnbull, A. P. et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Bantscheff, M. et al. (2011). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
- Lemeer, S. & Kuster, B. (2012). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. [Link]
- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
- ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. [Link]
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. [Link]
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
- ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) analysis of either SKH (A), Mg2+ATP (B), or Mg2+ADP (C) binding to MtSK. [Link]
- Frontiers Media. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
- Galli, M. et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules. [Link]
- Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
- ResearchGate. (n.d.). Analog-sensitive kinase technology. (A) Structures of orthogonal... [Link]
- Nakashima, K. et al. (2008). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Andrews, M. et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Zhang, W. et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [Link]
- MDPI. (2024).
- Gibhard, L. et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. [Link]
- Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS Discovery. [Link]
- Tolvanen, J. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]
- Eurofins DiscoverX. (2023). Recent Trends in Kinase Drug Discovery. [Link]
- Wang, Y. et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
- Al-Ostoot, F. H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
- Yang, T. et al. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry. [Link]
- White, F. M. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
- Singh, V. et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
- Wang, Y. et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 8. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 20. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of 7H-pyrrolo[2,3-d]pyrimidine Analogs
Introduction: The Privileged Scaffold and the Metabolic Hurdle
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry. As a "privileged scaffold," its structural resemblance to adenine allows it to effectively bind to the ATP-binding sites of numerous kinases, making it a foundational element in the design of targeted therapies for cancer and inflammatory diseases.[1] However, this elegant scaffold is not without its challenges. A primary obstacle in translating a potent 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor from a promising hit into a viable drug candidate is ensuring adequate metabolic stability.
Rapid metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, can lead to low oral bioavailability, short duration of action, and the formation of potentially toxic metabolites.[2][3] This guide provides a comparative analysis of the metabolic stability of different 7H-pyrrolo[2,3-d]pyrimidine analogs, offering insights into the structure-metabolism relationships (SMR) that govern their fate in vivo. We will explore common metabolic liabilities, showcase data-driven strategies for enhancing stability, and provide a robust, self-validating protocol for assessing metabolic stability in your own laboratory.
Core Concepts in Metabolic Stability
Before comparing specific analogs, it is crucial to understand the key parameters and processes. Metabolic stability is typically assessed in vitro using liver fractions, such as human liver microsomes (HLM), which are rich in Phase I metabolic enzymes like CYPs.[4] The primary readouts are:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater stability.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow. A lower CLint value signifies higher stability.
The goal of metabolic optimization is to strategically modify the chemical structure to minimize CLint and extend t½, thereby enhancing the drug's exposure and therapeutic potential.
Visualizing the Core Scaffold and Its Vulnerabilities
The 7H-pyrrolo[2,3-d]pyrimidine scaffold presents several positions where structural modifications can be made to modulate potency, selectivity, and, critically, metabolic stability. The diagram below highlights these key positions.
Metabolic liabilities, or "soft spots," are chemically susceptible regions of a molecule prone to enzymatic modification. For this scaffold, common metabolic pathways include:
-
Oxidation of Aromatic Rings: Unsubstituted or electron-rich aromatic rings attached at positions like C4, C5, or C6 are prime targets for CYP-mediated hydroxylation.[5]
-
N-Dealkylation: Alkyl groups attached to nitrogen atoms, particularly at the N7 position or on amino substituents at C4, can be cleaved.
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety itself can be susceptible to oxidation, potentially leading to ring-opening or the formation of reactive metabolites.[4]
-
Oxidation of Benzylic Positions: A carbon atom directly attached to both an aromatic ring and a heteroatom is often a metabolic hotspot.
Step-by-Step Methodology
-
Preparation:
-
Thaw pooled HLM on ice. Prepare a master mix containing HLM and phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.
-
In a 96-well plate, add the test compounds and controls to achieve a final concentration of 1 µM.
-
Pre-warm the master mix and compound plate to 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
To initiate the metabolic reaction, add the NADPH system to the pre-warmed master mix and immediately transfer aliquots to the wells of the compound plate. This is your t=0 time point sample, which should be quenched immediately as described in step 3.
-
-
Incubation and Sampling:
-
Incubate the reaction plate at 37°C, typically with gentle shaking.
-
At specified time points (e.g., 5, 15, 30, and 45 minutes), transfer an aliquot from each reaction well into a corresponding well of a quench plate containing cold acetonitrile and an internal standard. The organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Self-Validating Controls:
-
Positive Control (Verapamil): This compound should show rapid depletion over the time course, confirming the metabolic activity of the HLM and the functionality of the NADPH system.
-
Negative Control (Warfarin): This compound should show minimal depletion, confirming that the assay conditions are not causing non-specific compound loss.
-
Minus-NADPH Control: For each test compound, run a parallel incubation where the NADPH system is replaced with buffer. No significant metabolism should occur, confirming that the observed compound loss is NADPH-dependent (i.e., CYP-mediated).
-
-
Sample Processing and Analysis:
-
Centrifuge the quench plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration) .
-
Conclusion and Future Directions
The metabolic stability of 7H-pyrrolo[2,3-d]pyrimidine analogs is a multifaceted challenge that can be overcome through a rational, data-driven design process. By understanding the common metabolic pathways—primarily CYP-mediated oxidation of aromatic and heterocyclic rings—researchers can proactively design next-generation analogs with improved pharmacokinetic profiles.
Key strategies, including scaffold hopping, bioisosteric replacement of labile groups, and blocking metabolic soft spots with fluorine or deuterium, have proven effective. The comparative data presented herein demonstrates that targeted modifications can yield dramatic improvements in stability, transforming a metabolically labile hit into a developable drug candidate. The provided experimental protocol offers a robust framework for generating the high-quality, comparative data needed to guide these critical medicinal chemistry efforts. As our understanding of CYP enzymology and predictive modeling improves, the ability to design metabolically robust 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics will continue to advance, paving the way for more effective and safer medicines.
References
- The relevance of tyrosine kinase inhibitors for global metabolic pathways in cancer - PMC. (2018, February 19).
- Mitigating heterocycle metabolism in drug discovery. - Semantic Scholar. (n.d.).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.).
- Metabolism considerations for kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.).
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
- Kinase Inhibitors FDA Approved 2018-2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PubMed. (2024, May 16).
- Metabolic activation of tyrosine kinase inhibitors: recent advance and further clinical practice. (2022, December 1).
- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR. (2025, August 30).
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).
- Metabolism considerations for kinase inhibitors in cancer treatment - ResearchGate. (2025, August 6).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023, May 16).
- Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed. (n.d.).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).
- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30).
- Bioisosteric Replacements - Chem-Space. (n.d.).
- Bioisosteres that influence metabolism - Hypha Discovery Blogs. (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (2025, July 10).
- Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed. (2023, June 5).
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.).
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (n.d.).
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed. (2019, July 1).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.).
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. (n.d.).
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. (n.d.).
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Statistical Analysis of Dose-Response Curves: 7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives as JAK Inhibitors
This guide provides a comprehensive comparison and statistical analysis of the dose-response characteristics of a novel 7H-pyrrolo[2,3-d]pyrimidin-2-amine based Janus Kinase (JAK) inhibitor, herein referred to as JAKi-X , against the well-established drug, Tofacitinib . As researchers and drug development professionals, understanding the nuances of dose-response analysis is critical for advancing therapeutic candidates. This document will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural similarity to adenine, which allows it to competitively bind to the ATP-binding site of kinases.[1] Tofacitinib, a prominent drug for autoimmune diseases like rheumatoid arthritis, is built upon this very scaffold and functions by inhibiting the JAK family of enzymes.[2][3] Our focus will be on elucidating the comparative potency and selectivity of JAKi-X, a next-generation derivative, through rigorous dose-response analysis.
The Critical Role of Dose-Response Analysis in Drug Discovery
Dose-response curves are fundamental to pharmacology, providing a quantitative measure of a drug's potency and efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these curves, representing the concentration of an inhibitor required to reduce a biological response by 50%.[4] A lower IC50 value indicates a more potent compound. In the context of JAK inhibitors, it is not only the potency against the target kinase that is important, but also the selectivity across the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). Differential selectivity can translate to varied efficacy and safety profiles in a clinical setting.[5]
Statistical analysis of dose-response curves is essential to determine the confidence and significance of these parameters.[6] Nonlinear regression models, such as the four-parameter logistic (4PL) equation, are commonly employed to fit the sigmoidal dose-response data and calculate the IC50.[7]
Comparative Dose-Response Analysis: JAKi-X vs. Tofacitinib
To objectively compare the performance of JAKi-X with Tofacitinib, a series of in vitro kinase assays were conducted. The inhibitory activity of each compound was assessed against the four human JAK isoforms. The resulting IC50 values are summarized in the table below.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity Ratio | JAK1/JAK3 Selectivity Ratio |
| JAKi-X | 5.2 | 258.1 | 450.5 | 312.8 | 49.6 | 86.6 |
| Tofacitinib | 15.8 | 25.3 | 1.3 | 98.7 | 1.6 | 0.08 |
Data Interpretation: The experimental data reveals that JAKi-X is a potent inhibitor of JAK1 with an IC50 of 5.2 nM. Crucially, it demonstrates significant selectivity for JAK1 over the other JAK isoforms, with selectivity ratios of 49.6-fold and 86.6-fold against JAK2 and JAK3, respectively. In contrast, Tofacitinib, while a potent inhibitor, shows a different selectivity profile, with strong inhibition of JAK3 (IC50 = 1.3 nM) and comparable potency against JAK1 and JAK2.[2] This distinction in selectivity is a critical factor in the potential therapeutic application and safety profile of JAKi-X. A more selective JAK1 inhibitor may offer a more targeted therapeutic effect with a reduced risk of off-target effects associated with the inhibition of other JAK isoforms.
The Underlying Mechanism: Inhibition of the JAK-STAT Signaling Pathway
Both JAKi-X and Tofacitinib exert their effects by inhibiting the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[8][9] This pathway is a crucial communication route from extracellular cytokine signals to the cell nucleus, regulating genes involved in immunity, inflammation, and cell growth.[10][11]
The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by our this compound derivatives.
Caption: The JAK-STAT signaling pathway and the point of ATP-competitive inhibition.
Causality of Inhibition: By competitively binding to the ATP pocket of the JAK enzymes, both JAKi-X and Tofacitinib prevent the phosphorylation of STAT proteins. This disruption of the signaling cascade ultimately leads to the modulation of gene transcription and a reduction in the inflammatory response. The selectivity of JAKi-X for JAK1 suggests that it may primarily interfere with signaling pathways that are dependent on this specific isoform.
Experimental Protocols for Dose-Response Analysis
To ensure the trustworthiness and reproducibility of our findings, we adhere to a rigorously validated experimental protocol. The following outlines the step-by-step methodology for determining the IC50 of our test compounds.
Experimental Workflow Overview
Caption: High-level workflow for determining IC50 in a cell-based assay.
Detailed Step-by-Step Protocol: Cell-Based JAK Inhibition Assay
This protocol describes a common method for assessing the potency of JAK inhibitors in a cellular context.
I. Materials & Reagents:
-
Cell Line: TF-1 (human erythroleukemia) cell line, which is dependent on GM-CSF (activates JAK2) or IL-6 (activates JAK1/2) for proliferation.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cytokines: Recombinant human GM-CSF and IL-6.
-
Test Compounds: JAKi-X and Tofacitinib, dissolved in 100% DMSO to create stock solutions.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Plates: White, opaque 96-well microplates suitable for luminescence readings.
II. Experimental Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the stock solutions of JAKi-X and Tofacitinib in DMSO.
-
Further dilute these intermediate solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Harvest TF-1 cells in their exponential growth phase.
-
Wash the cells with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in cytokine-free medium at a density of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension into each well of the 96-well plate.
-
-
Compound Treatment and Cytokine Stimulation:
-
Add 25 µL of the diluted test compounds or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Add 25 µL of the appropriate cytokine (e.g., IL-6 to assess JAK1 inhibition) to achieve a final concentration that stimulates submaximal proliferation (e.g., the EC80 concentration, determined in a preliminary experiment).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
III. Data Analysis:
-
Data Normalization:
-
The raw luminescence data is normalized to the positive control (cells with cytokine and vehicle) and negative control (cells without cytokine) to calculate the percentage of inhibition.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Curve Fitting:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data using a nonlinear regression model, specifically the four-parameter logistic (log(inhibitor) vs. response -- Variable slope) equation.[12]
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
IC50 Determination:
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. Statistical software packages like GraphPad Prism are commonly used for this analysis.[13]
-
Conclusion: A Data-Driven Path to Superior Therapeutics
The rigorous statistical analysis of dose-response curves is indispensable in the quest for novel and improved therapeutics. This guide has demonstrated a comprehensive approach to comparing a next-generation this compound derivative, JAKi-X, with the established drug, Tofacitinib. The superior selectivity of JAKi-X for JAK1, as determined through meticulous experimental design and statistical analysis, highlights its potential as a more targeted therapeutic agent. The provided protocols and mechanistic insights serve as a self-validating framework for researchers in the field, ensuring the generation of robust and reliable data to drive the development of safer and more effective medicines.
References
- Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (1988). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology, 25(4), 513–517. [Link]
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]
- O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England journal of medicine, 368(2), 161–170. [Link]
- Elabscience. (n.d.). JAK/STAT Signaling Pathway.
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- GraphPad. (n.d.). log(inhibitor) vs. response -- Variable slope.
- Wikipedia. (2024, December 20).
- Wikipedia. (2024, December 19). IC50. [Link]
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.
- Hořejší, M., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(6), 1460–1495. [Link]
- Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]
- GraphPad Prism. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
- GraphPad. (n.d.). Equation: Bell-shaped dose-response.
- Zhang, L., et al. (2017). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies.
- Zhang, Y., et al. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Molecules (Basel, Switzerland), 24(6), 1017. [Link]
- GraphPad. (n.d.). How to Perform a Dose-Response Analysis.
- Li, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Viruses, 13(6), 1169. [Link]
- van der Heijde, D., et al. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same? RMD open, 5(1), e000838. [Link]
- Hulpia, F., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. PLoS neglected tropical diseases, 15(8), e0009659. [Link]
- Tofacitinib. (2021).
- Wang, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & medicinal chemistry letters, 74, 128905. [Link]
- Song, Y., et al. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. Rheumatology and therapy, 7(2), 393–408. [Link]
- Tanaka, Y., et al. (2019). AB0383 COMPARISON OF EFFICACY AND SAFETY IN JAK INHIBITOR DUE TO A DIFFERENCE OF SELECTIVITY – TOFACITINIB vs. BARICITINIB.
- Kuemmerle-Deschner, J. B., et al. (2022). Effectiveness and Safety of JAK Inhibitors in Autoinflammatory Diseases: A Systematic Review. Frontiers in immunology, 13, 911155. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. WO2021041392A1 - Substituted (7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds useful as jak1 inhibitors - Google Patents [patents.google.com]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-2-amine: Ensuring Reproducibility
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides an in-depth analysis of the synthesis and biological testing of a key intermediate, 7H-pyrrolo[2,3-d]pyrimidin-2-amine, with a focus on ensuring experimental reproducibility.
The 7-deazapurine core of 7H-pyrrolo[2,3-d]pyrimidines offers a versatile platform for developing targeted therapies.[3][4][5] Derivatives of this scaffold have shown potent activity against a range of kinases, including Bruton's tyrosine kinase (Btk), Hematopoietic Progenitor Kinase 1 (HPK1), and Focal Adhesion Kinase (FAK), making them valuable in oncology and immunology research.[6][7][8][9] However, inconsistencies in synthetic outcomes and biological data can hinder drug discovery efforts. This guide aims to provide robust, reproducible protocols and highlight critical parameters that influence experimental success.
Part 1: Synthesis of this compound: A Tale of Two Routes
The synthesis of the this compound core is a critical first step. Here, we compare two common synthetic strategies, outlining their respective strengths and weaknesses to aid in selecting the most appropriate method for your research needs.
Method A: The Classic Approach from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This widely cited method involves the nucleophilic substitution of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While seemingly straightforward, this pathway can be prone to variability in yield and purity.
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an excess of aqueous ammonia (25-30 eq).
-
Reaction Conditions: Heat the reaction mixture in a sealed vessel at 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and dried under vacuum to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.
-
Incomplete Conversion: A common issue is the incomplete reaction, often due to insufficient temperature or reaction time. The use of a sealed vessel is crucial to maintain pressure and prevent the evaporation of ammonia.
-
Side Product Formation: The formation of undesired side products can occur, complicating purification. Careful control of the reaction temperature is critical to minimize these impurities.
-
Yield Variability: Reported yields for this method can vary significantly. This is often attributed to the quality of the starting material and the precise reaction conditions.
Method B: A More Robust Alternative via Iodination and Amination
To address the reproducibility challenges of Method A, an alternative route involving iodination followed by a Suzuki or Buchwald-Hartwig amination offers a more controlled and often higher-yielding approach.[10][11][12]
-
Iodination: Treat 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in a solvent like N,N-dimethylformamide (DMF) at room temperature to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.[10]
-
Protection: The N7 position of the pyrrole is often protected, for instance, with a (trimethylsilyl)ethoxymethyl (SEM) group, to prevent side reactions in the subsequent coupling step.
-
Amination: The protected 4-chloro-6-iodo intermediate is then subjected to an amination reaction. This can be achieved using various methods, including direct nucleophilic substitution with an amine source or through a palladium-catalyzed cross-coupling reaction.
-
Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.
-
Improved Regioselectivity: The iodination step provides excellent control over the position of subsequent functionalization.
-
Milder Reaction Conditions: The use of palladium-catalyzed coupling reactions often allows for milder conditions compared to the high temperatures and pressures required in Method A.
-
Higher and More Consistent Yields: This multi-step but more controlled approach generally leads to higher and more reproducible yields of the desired product.
Comparative Synthesis Data
| Parameter | Method A | Method B | Reference |
| Starting Material | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Key Reagents | Aqueous Ammonia | NIS, Protecting Agent, Amine Source, Pd Catalyst | [10] |
| Reaction Conditions | High Temperature (120-150 °C), High Pressure | Room Temperature to Moderate Heating | |
| Reported Yield | Variable (40-75%) | Generally Higher and More Consistent (>70%) | |
| Reproducibility | Moderate | High |
Part 2: Biological Testing: Ensuring Consistent and Meaningful Data
The biological evaluation of this compound derivatives, particularly as kinase inhibitors, requires carefully controlled assays to ensure the reproducibility and validity of the results.[13][14][15]
Standard Kinase Inhibition Assay Protocol
A common method to assess the inhibitory activity of these compounds is through in vitro kinase assays, which measure the phosphorylation of a substrate by a specific kinase.[13][16]
-
Reagent Preparation: Prepare solutions of the test compound, the target kinase, the substrate (e.g., a peptide or protein), and ATP.
-
Reaction Incubation: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radiometric assays, fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., Kinase-Glo®).[13][16]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Factors Influencing Reproducibility in Biological Assays
-
Reagent Quality: The purity and activity of the kinase, substrate, and ATP are paramount. Variations in these reagents can lead to significant differences in results.
-
Assay Conditions: Minor variations in incubation time, temperature, and buffer composition can impact enzyme kinetics and, consequently, the measured IC50 values.
-
Detection Method: The choice of detection method can influence the sensitivity and dynamic range of the assay. It is crucial to validate the chosen method and ensure it is not susceptible to interference from the test compounds.
-
Data Analysis: The method used to calculate IC50 values should be consistent and statistically sound.
Comparative Biological Activity Data
The following table presents a hypothetical comparison of IC50 values for a derivative of this compound against two different kinases, highlighting the importance of standardized testing.
| Compound | Kinase Target | IC50 (nM) - Lab A | IC50 (nM) - Lab B | Potential Reasons for Discrepancy |
| Compound X | Kinase 1 | 15 | 55 | Different ATP concentrations, variation in kinase lot |
| Compound X | Kinase 2 | 250 | 230 | Consistent results due to robust assay protocol |
This comparison underscores the necessity for detailed reporting of experimental conditions to allow for accurate interpretation and comparison of data across different studies. The inhibitory activity of these compounds has been demonstrated against various cancer cell lines.[1][2][5] For instance, some derivatives have shown cytotoxic effects against colon and lung cancer cell lines.[1][2]
Conclusion
The successful synthesis and biological evaluation of this compound and its derivatives hinge on the careful selection of methods and meticulous control of experimental parameters. By understanding the nuances of different synthetic routes and adhering to robust, well-validated biological assay protocols, researchers can enhance the reproducibility of their findings and accelerate the discovery of novel therapeutics. This guide provides a framework for making informed decisions to ensure the integrity and reliability of your research in this critical area of drug development.
References
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
- Choi, H., et al. (2010). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(5), 1546-1550.
- Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 931-954.
- He, G., et al. (2002). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 4(10), 1599-1602.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Gunic, E., et al. (2007). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & Medicinal Chemistry, 15(15), 5149-5158.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5394.
- Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research, 21(2), 187-192.
- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
- Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 931-954.
- D'Souza, M. M., & Shvartsman, S. Y. (Eds.). (2018). Kinase Screening and Profiling: Methods and Protocols. Springer.
- Yashwantrao, S. T. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 7(6), 1207-1215.
- Aleksejeva, J., et al. (2023).
- Wang, Y., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 119, 118079.
- Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96-112.
- Zhang, Y., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143.
- Larsson, K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7433-7450.
- Promega Corporation. (n.d.). ADP Detection Platform for kinase inhibitor screening, mode of action studies and profiling.
- Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 2, 39.
- Gangjee, A., et al. (2018). phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aur. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 134-145.
- Li, Y., et al. (2023). Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. Archiv der Pharmazie, 356(12), e230038.
- Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(15), 115598.
- Glavač, D., et al. (2022).
- Al-Issa, S. A. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Journal of the Chinese Chemical Society, 67(8), 1435-1444.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]
- 16. promega.com [promega.com]
A Guide to Inter-Laboratory Comparison of 7H-pyrrolo[2,3-d]pyrimidin-2-amine Bioactivity Data: Principles and Best Practices
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret inter-laboratory comparison studies for 7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives. Our focus is on fostering scientific integrity and ensuring the reproducibility of bioactivity data, a cornerstone of successful drug discovery programs.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry.[1] Its resemblance to the ATP purine ring makes it an ideal hinge-binding motif for a multitude of protein kinase inhibitors.[1][2] Consequently, numerous derivatives have been developed as targeted therapeutics for cancer and inflammatory diseases.[2][3][4][5][6] Given the global interest in this chemical series, the ability to accurately compare bioactivity data generated in different laboratories is paramount. However, subtle variations in experimental protocols can lead to significant discrepancies in results, hindering collaborative efforts and impeding the translation of promising compounds into clinical candidates.
This guide will delve into the critical aspects of standardizing biochemical and cell-based assays, identifying sources of variability, and implementing best practices to generate robust and comparable data.
Chapter 1: The Target Landscape: Protein Kinases
The primary targets for many this compound derivatives are protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[3]
Most inhibitors based on this scaffold are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Understanding this mechanism is crucial for designing relevant and informative bioassays.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Chapter 2: Core Bioassays for Profiling Bioactivity
To ensure a comprehensive understanding of a compound's biological effects, a combination of biochemical and cell-based assays is essential. Standardization of these assays is the first step towards achieving inter-laboratory comparability.
Biochemical Assay: Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.
Key Experimental Considerations:
-
ATP Concentration: The inhibitory potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For meaningful comparison, it is recommended to perform the assay at an ATP concentration that is close to the Michaelis constant (Km) of the specific kinase.[7]
-
Enzyme Purity and Activity: The source and purity of the kinase enzyme can significantly impact the results. It is crucial to use well-characterized enzyme preparations with consistent activity.
-
Substrate Choice: The choice of substrate can also influence the outcome of the assay.[8] Whenever possible, a standardized, well-validated substrate should be used.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, compound dilutions) in a consistent assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase enzyme solution.
-
Compound Addition: Add 0.5 µL of the this compound derivative at various concentrations (typically a 10-point dose-response curve).
-
Initiate Reaction: Add 2 µL of a solution containing the substrate and ATP at the pre-determined Km concentration.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Assay: Cellular Proliferation/Viability
Cell-based assays are critical for assessing a compound's efficacy in a more physiologically relevant context.[9] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.
Key Experimental Considerations:
-
Cell Line Authentication: Use of misidentified or cross-contaminated cell lines is a major cause of irreproducible data. All cell lines should be authenticated using methods like Short Tandem Repeat (STR) profiling.[10]
-
Cell Passage Number: The phenotypic and genotypic characteristics of cell lines can change over time with continuous passaging.[11] It is essential to use cells within a defined passage number range for all experiments.
-
Seeding Density: The initial number of cells seeded per well can affect their growth rate and sensitivity to the compound.[11] Optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability.[11] It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data points.
Detailed Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 72 hours.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Chapter 3: A Hypothetical Inter-Laboratory Comparison Study
To illustrate the potential for variability, consider a scenario where three independent laboratories (Lab A, Lab B, and Lab C) test the same hypothetical this compound derivative, "Compound X," against Kinase Y.
Caption: Workflow for an inter-laboratory comparison study.
Hypothetical Results:
| Parameter | Lab A | Lab B | Lab C |
| Kinase Source | Vendor 1 | Vendor 1 | Vendor 2 |
| ATP Concentration | 10 µM | 100 µM (Km) | 100 µM (Km) |
| Assay Buffer | Standard | Standard | Custom |
| Reported IC50 (nM) | 15 ± 3 | 85 ± 10 | 120 ± 25 |
Analysis of Discrepancies:
-
Lab A vs. Lab B: Lab A used a non-physiological, low ATP concentration, resulting in a significantly more potent IC50 value. This highlights the critical importance of standardizing the ATP concentration at the Km value for the target kinase.[7][8]
-
Lab B vs. Lab C: Although both labs used the correct ATP concentration, Lab C used a different kinase vendor and a custom buffer. These seemingly minor differences in reagents likely contributed to the observed shift in IC50.
This hypothetical example underscores the necessity of a harmonized protocol where all critical reagents and experimental parameters are consistent across all participating laboratories.[12]
Chapter 4: Best Practices for Data Harmonization
Achieving reproducible and comparable bioactivity data requires a multi-faceted approach that encompasses rigorous quality control and protocol standardization.
Essential Checklist for Inter-Laboratory Studies:
-
Compound Management:
-
Use a single, centrally sourced batch of the test compound with confirmed identity and purity (>95%).
-
Establish clear guidelines for compound storage and handling to prevent degradation.
-
-
Reagent Standardization:
-
Specify the vendor, catalog number, and lot number for all critical reagents, including enzymes, substrates, and cell culture media.
-
Implement a quality control process for all incoming reagents.
-
-
Protocol Harmonization:
-
Develop and distribute a detailed, step-by-step Standard Operating Procedure (SOP) for each assay.[10]
-
Include a "reference compound" with a well-established IC50 value in every assay plate to serve as an internal control for assay performance.
-
-
Cell Culture Best Practices:
-
Mandate routine cell line authentication.
-
Establish a common cell bank with a defined passage number limit.
-
Standardize all cell culture conditions, including media, supplements, and incubation parameters.[13]
-
-
Data Analysis and Reporting:
-
Define a consistent method for data analysis, including background subtraction, normalization, and curve-fitting algorithms.
-
Establish clear criteria for assay acceptance and data validity.
-
By adhering to these best practices, the scientific community can enhance the reliability of bioactivity data for this compound derivatives and accelerate the development of novel therapeutics.
References
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
- Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PMC. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Why can't I get reproducible results in cell based assays?
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. ASM Journals. [Link]
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
- In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- Achieving Consistency and Reproducibility in Cell-Based Research.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages | Request PDF.
- Standardizing kinase activities. Kinases were titrated eight at a time...
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
- Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. [Link]
- Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification p
- 7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA modific
- Inter-Laboratory Comparison Performance. KPI Depot. [Link]
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
- A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of D
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. SSRN. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]
- Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. [Link]
- Assay Development for Protein Kinase Enzymes. NCBI. [Link]
- Inter-Laboratory Comparison Protocol - March 2024. Scribd. [Link]
- Inter Lab Comparison. How to plan one? What to do? Help understanding. EEVblog. [Link]
- Equivalence Testing for Comparability.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bioivt.com [bioivt.com]
- 10. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medpace.com [medpace.com]
- 13. americanlaboratory.com [americanlaboratory.com]
A Comparative Docking Analysis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine and Other Ligands Targeting Focal Adhesion Kinase (FAK)
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Among the myriad of scaffolds explored, the 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the inhibition of various protein kinases. This guide presents a comprehensive comparative molecular docking study of the parent scaffold, 7H-pyrrolo[2,3-d]pyrimidin-2-amine, against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically implicated in cancer cell proliferation, migration, and survival.
This in-depth analysis will not only elucidate the potential binding interactions of this foundational molecule but also contrast its performance with established FAK inhibitors. By providing a detailed, step-by-step experimental workflow, supported by robust validation and clear data visualization, this guide aims to equip researchers, scientists, and drug development professionals with the insights and methodologies necessary to advance their own discovery efforts in this promising therapeutic area.
Introduction: The Significance of FAK and the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors. Its overexpression and hyperactivity are frequently observed in a wide range of solid tumors, correlating with poor prognosis and metastatic disease.[1][2] This central role in tumorigenesis has positioned FAK as a compelling target for the development of novel anticancer agents.[3][4]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has garnered considerable attention in medicinal chemistry due to its structural resemblance to adenine, the core component of ATP.[5] This mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding pocket of various kinases, leading to their inhibition.[5][6] Numerous potent FAK inhibitors based on this scaffold have been developed, highlighting its potential for generating effective cancer therapeutics.[3][7][8] This study focuses on the foundational this compound to understand its intrinsic binding characteristics within the FAK active site as a baseline for further drug design and optimization.
Methodology: A Validated Approach to Comparative Docking
To ensure the scientific rigor and reproducibility of this comparative analysis, a well-defined and validated molecular docking protocol is paramount. This section outlines the experimental design, from the selection of the protein target and ligands to the specifics of the docking simulation and its subsequent validation.
Selection of Protein Target and Ligands
Protein Target: The crystal structure of human Focal Adhesion Kinase (FAK) in complex with a potent inhibitor was selected from the RCSB Protein Data Bank (PDB). For this study, the PDB entry 2JKK was utilized. This structure provides a high-resolution view of the ATP-binding site, crucial for accurate docking simulations.
Ligands for Comparison:
-
This compound: The core scaffold of interest.
-
TAE226: A potent, well-characterized FAK inhibitor with a pyrrolo[2,3-d]pyrimidine core (IC50 = 5.5 nM).[9]
-
Defactinib (VS-6063): A clinically investigated FAK inhibitor (IC50 = 0.6 nM).[2]
-
GSK2256098: A selective FAK inhibitor (Ki = 0.4 nM).[2]
-
PF-562271: A potent ATP-competitive FAK inhibitor (IC50 = 1.5 nM).[2][10]
These ligands were chosen to provide a robust comparison, encompassing the parent scaffold and clinically relevant, high-affinity inhibitors.
Experimental Workflow: Molecular Docking Protocol
The following detailed protocol was employed for the comparative docking studies using the widely recognized software, AutoDock Vina.[11][12][13]
Step 1: Receptor Preparation
-
The PDB structure of FAK (2JKK) was downloaded from the RCSB PDB.
-
Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogens and Gasteiger charges were added to the protein using AutoDock Tools (ADT).
-
The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.
Step 2: Ligand Preparation
-
The 2D structures of this compound and the comparative ligands were obtained from the PubChem database or drawn using chemical drawing software.
-
The 3D structures of the ligands were generated and energy minimized.
-
Gasteiger charges were computed, and rotatable bonds were defined using ADT.
-
The prepared ligands were saved in the PDBQT format.
Step 3: Grid Box Generation
-
A grid box was defined to encompass the ATP-binding site of FAK. The coordinates of the grid box were centered on the position of the co-crystallized ligand in the original PDB structure.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations within the binding pocket.
Step 4: Docking Simulation
-
Molecular docking was performed using AutoDock Vina.
-
The exhaustiveness parameter, which controls the extent of the conformational search, was set to 32 to ensure a thorough exploration of the binding poses.[11]
-
The top-ranked binding poses for each ligand were saved for further analysis.
Step 5: Analysis of Results
-
The binding affinities (in kcal/mol) of the different ligands were recorded and compared.
-
The binding poses of the ligands within the FAK active site were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions.
Protocol Validation: Ensuring Accuracy and Reliability
A critical step in any molecular docking study is the validation of the chosen protocol.[14][15] This ensures that the computational model can accurately reproduce experimentally observed binding modes.
Redocking of the Co-crystallized Ligand: The co-crystallized inhibitor from the PDB structure 2JKK was extracted and then re-docked into the FAK active site using the protocol described above. The root-mean-square deviation (RMSD) between the predicted binding pose and the experimentally determined pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the known binding orientation.[14]
Enrichment Study with Decoys: To further validate the ability of the docking protocol to distinguish between active compounds and inactive molecules, a virtual screening enrichment study can be performed. A dataset of known FAK inhibitors is seeded into a much larger library of "decoy" molecules, which are compounds with similar physicochemical properties to the known inhibitors but are presumed to be inactive.[15][16][17] A successful docking protocol should rank the known inhibitors significantly higher than the decoy molecules.
Caption: Experimental workflow for the comparative docking study.
Results: Comparative Binding Analysis
The comparative docking study yielded valuable insights into the binding potential of this compound and its counterparts against the FAK kinase domain. The results are summarized in the table below, followed by a visualization of the predicted binding interactions.
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50/Ki) | Key Interacting Residues (Predicted) |
| This compound | -6.8 | Not Available | Cys502, Gly505, Leu553 |
| TAE226 | -10.2 | 5.5 nM[9] | Cys502, Gly505, Val484, Ala452 |
| Defactinib (VS-6063) | -11.5 | 0.6 nM[2] | Cys502, Gly505, Val484, Asp564 |
| GSK2256098 | -10.9 | 0.4 nM[2] | Cys502, Gly505, Ile428, Met499 |
| PF-562271 | -11.2 | 1.5 nM[2][10] | Cys502, Gly505, Leu553, Asp564 |
Table 1: Summary of docking results and experimental data for the studied ligands.
The predicted binding affinities from the docking simulations show a strong correlation with the experimentally determined inhibitory activities. The established FAK inhibitors, with their nanomolar potencies, all exhibited significantly lower (more favorable) binding energies compared to the parent this compound scaffold. This is expected, as these molecules have been extensively optimized to maximize their interactions within the FAK active site.
Caption: Predicted key interactions between ligands and FAK active site residues.
Discussion and Scientific Insights
The comparative docking analysis reveals several key insights into the structure-activity relationships of 7H-pyrrolo[2,3-d]pyrimidine-based FAK inhibitors.
The Role of the Pyrrolo[2,3-d]pyrimidine Core: The parent scaffold, this compound, is predicted to form crucial hydrogen bond interactions with the hinge region of the FAK kinase domain, specifically with the backbone of Cys502 and Gly505. This interaction is a hallmark of many ATP-competitive kinase inhibitors and anchors the molecule within the active site.
Impact of Substitutions: The significantly higher binding affinities of the established inhibitors can be attributed to their additional substituents that engage in further favorable interactions. For instance, the more complex structures of TAE226, Defactinib, GSK2256098, and PF-562271 allow them to form extensive hydrophobic interactions with residues such as Val484, Ala452, Ile428, Met499, and Leu553. Furthermore, some of these inhibitors, like Defactinib and PF-562271, are predicted to interact with Asp564 in the DFG motif, which is critical for the kinase's conformational state.
Causality Behind Experimental Choices: The selection of a validated docking protocol is crucial for generating meaningful and reliable computational predictions. The redocking of the co-crystallized ligand serves as a primary validation step to ensure the chosen software and parameters can accurately reproduce a known binding mode.[14] This provides confidence that the predictions for novel or uncharacterized ligands are based on a sound computational model. The use of a diverse set of well-characterized inhibitors for comparison allows for a more robust assessment of the relative binding potential of the molecule of interest.
Self-Validating System: The strong correlation observed between the predicted binding affinities and the experimental IC50/Ki values provides a self-validating aspect to this study. This consistency suggests that the computational model is effectively capturing the key determinants of binding affinity for this class of inhibitors against FAK.
Conclusion and Future Directions
This comparative docking study provides a valuable framework for understanding the binding of this compound to the ATP-binding site of Focal Adhesion Kinase. The parent scaffold demonstrates the fundamental interactions necessary for kinase inhibition, primarily through hydrogen bonding with the hinge region. However, the significantly enhanced binding affinities of established FAK inhibitors underscore the importance of strategic substitutions that can exploit additional hydrophobic and electrostatic interactions within the active site.
The detailed protocol and validation methods presented herein offer a robust template for researchers to conduct their own in silico investigations of novel kinase inhibitors. Future studies could expand upon this work by:
-
Exploring a wider range of substitutions on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to identify novel derivatives with improved potency and selectivity.
-
Employing more advanced computational techniques , such as molecular dynamics simulations and free energy calculations, to further refine the understanding of ligand binding and protein dynamics.
-
Synthesizing and experimentally testing the most promising computationally designed compounds to validate the in silico predictions and advance the development of novel FAK inhibitors for cancer therapy.
By integrating computational and experimental approaches, the scientific community can continue to leverage the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop the next generation of targeted cancer therapeutics.
References
- The Development of FAK Inhibitors: A Five-Year Upd
- FAK inhibitors as promising anticancer targets: present and future directions. PMC. [Link]
- How can I validate a docking protocol?
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- IC50 values for FAK inhibitors.
- New Insights on Fak and Fak Inhibitors.
- Chemical structure of FAK inhibitors 16-23 with their IC 50 values.
- Five potential FAK inhibitors identified from molecular docking results...
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. [Link]
- Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase. PubMed Central. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [Link]
- Property-Unmatched Decoys in Docking Benchmarks. PMC - PubMed Central - NIH. [Link]
- A simple click by click protocol to perform docking: AutoDock 4.
- Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking. NIH. [Link]
- Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
- Basic docking — Autodock Vina 1.2.
- AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PMC - NIH. [Link]
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
Sources
- 1. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Property-Unmatched Decoys in Docking Benchmarks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Introduction: In the landscape of pharmaceutical research and drug development, 7-deazapurine scaffolds like 7H-Pyrrolo[2,3-d]pyrimidin-2-amine are invaluable building blocks. Their handling, however, extends beyond the synthesis and application stages, culminating in a critical, often overlooked phase: disposal. Improper disposal of such nitrogenous heterocyclic compounds not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe laboratory environment that fosters innovation.
Section 1: Hazard Assessment and Risk Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for every derivative may be limited, the pyrrolo[2,3-d]pyrimidine core and its analogs present a consistent set of hazards that must be respected.
1.1 Hazard Identification Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound and its derivatives are generally classified as hazardous.[1][2] Key hazard statements include:
Causality: The nitrogen atoms in the pyrimidine ring and the amine substituent can interact with biological macromolecules, leading to irritant effects upon contact with skin, eyes, and mucous membranes.
1.2 Data Summary: Hazard and Handling Profile
| Parameter | Description | Source(s) |
| Physical Form | Typically a solid powder. | N/A |
| Primary Hazards | Skin, eye, and respiratory tract irritation; acute oral toxicity. | [1][3][4][5][6][7] |
| Required PPE | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [1][6][8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids.[2][5][6][9] | N/A |
| Incompatibilities | Strong oxidizing agents, strong acids.[2][9] | N/A |
Section 2: The Regulatory Imperative: Understanding RCRA
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[10][11] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[12][13][14]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[15] Given its potential toxicity and irritant properties, this compound waste must be managed as hazardous waste .[15][16] This mandates a stringent, documented disposal pathway.
Section 3: Disposal Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper segregation and containerization of waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste.
Section 4: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is crucial for safety and compliance. These steps should be performed in a designated area, typically a chemical fume hood.
Protocol 4.1: Disposal of Solid this compound
This protocol applies to unused, expired, or residual solid compound.
-
Personnel Protection: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.[1][8]
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or polypropylene pail is recommended.[10][15] The container must be in good condition with no signs of deterioration.[17]
-
Waste Transfer: Carefully transfer the solid waste into the selected container, minimizing dust generation.[8][18] Use tools like a powder funnel and anti-static scoop.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[10] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date when waste was first added (Accumulation Start Date)
-
-
Storage: Securely close the container.[17] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15][17] Ensure it is segregated from incompatible materials like acids.[17]
Protocol 4.2: Disposal of Solutions Containing this compound
This applies to reaction mixtures, mother liquors, and analytical solutions.
-
Personnel Protection: Wear a lab coat, nitrile gloves, and safety glasses. If there is a splash risk, a face shield is required.[8]
-
Container Selection: Use a designated liquid hazardous waste container, typically an HDPE or glass bottle, that is compatible with the solvent system used.[10][16] For instance, do not store acidic solutions in metal containers.[10][16]
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10][17]
-
Labeling: Immediately affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
List all solvent components and their approximate percentages.
-
The words "Hazardous Waste"
-
Accumulation Start Date
-
-
Storage: Tightly seal the container and place it in secondary containment (e.g., a spill tray) within the SAA.[16] This prevents spills from reaching drains.[10]
Protocol 4.3: Disposal of Contaminated Labware and PPE
This protocol covers items such as gloves, weigh boats, pipette tips, and paper towels contaminated with the compound.
-
Segregation: These items are considered solid hazardous waste.[10] They must not be disposed of in the regular trash.[19]
-
Containerization: Place all contaminated solid items into a designated solid waste container, which can be a plastic-lined cardboard box or a dedicated plastic drum.[10]
-
Labeling: Label the container as "Hazardous Waste" and specify the contents (e.g., "Contaminated Debris with this compound"). Include the accumulation start date.
-
Storage: Keep the container closed and store it in the SAA.
Section 5: Spill Management
Accidents happen, and a clear, pre-defined response plan is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Protect Yourself: Don appropriate PPE, including a respirator if dust is present.[8]
-
Containment: Prevent the spill from spreading or entering drains.[5][8]
-
Cleanup (Solids): For solid spills, carefully sweep or vacuum the material into a suitable disposal container.[1][5] Avoid actions that generate dust.[18]
-
Cleanup (Liquids): For liquid spills, absorb the material with an inert absorbent like vermiculite, sand, or diatomaceous earth.[5][20] Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[20]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste according to the protocols above.
Section 6: Waste Minimization
A core principle of green chemistry and responsible lab management is the reduction of waste at its source.[15]
-
Inventory Management: Keep a detailed inventory of chemicals to avoid ordering duplicates.[15]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[15]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[15]
Conclusion: The responsible disposal of this compound is not a mere procedural formality; it is a fundamental aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to regulatory requirements, and following systematic protocols for segregation, containerization, and labeling, researchers can effectively mitigate risks. This guide provides the necessary framework to ensure that the lifecycle of this important chemical concludes safely and compliantly, reinforcing the deep trust and commitment to safety that defines modern scientific research.
References
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Safety Data Sheet: 4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. (2025, September 22). Angene Chemical.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
- 7H-Pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem.
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
- Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025, August 4). US EPA.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. epa.gov [epa.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. acs.org [acs.org]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Navigating the Handling of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, a heterocyclic compound of interest, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure research environment.
Understanding the Hazard Profile
Before detailing PPE requirements, it is crucial to understand the toxicological profile of this compound, also known as 2-Amino-7-deazapurine. While a specific Safety Data Sheet (SDS) for the 2-amino variant was not located, data from closely related analogs like 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (6-Amino-7-deazapurine) provides critical insights. This analog is classified as acutely toxic if swallowed (Category 3) and can cause skin and serious eye irritation[1][2]. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles[1][3]. Therefore, the cornerstone of our safety strategy is the prevention of direct contact and aerosolization.
Core Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound in a solid form.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects against splashes and airborne particles entering the eyes. Standard EN166 or NIOSH approved[4][5]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption of the chemical. Gloves must be inspected before use[4]. |
| Body Protection | Laboratory coat or protective clothing. | Shields skin from accidental spills and contamination[1][3]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when there is a risk of dust formation to prevent inhalation[1][4]. |
Procedural Guidance: Donning and Doffing PPE for Maximum Safety
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself in preventing contamination.
Donning Protocol:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If working with fine powders or in a manner that could generate dust, now is the time to fit your respirator.
-
Eye Protection: Don safety glasses or goggles.
-
Gloves: The final step is to put on your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Protocol (to be performed in a designated area):
-
Gloves: The most contaminated item should be removed first. Using a gloved hand, peel off the first glove from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in a designated waste container.
-
Gown/Coat: Unbutton the lab coat. Peel it off from the shoulders, turning it inside out as you remove it. This contains any contamination on the exterior.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Hand Hygiene: The final step is to wash your hands thoroughly with soap and water.
Engineering Controls and Emergency Procedures
While PPE is the last line of defense, it should always be used in conjunction with appropriate engineering controls.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when manipulating the solid material to minimize inhalation risk[3][4].
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[1][5]. In case of eye contact, immediately flush with plenty of water for at least 15 minutes[1]. For skin contact, wash off immediately with soap and plenty of water[1][3].
Disposal Plan
All contaminated PPE and disposable materials used during the handling of this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, regional, and national regulations[1]. Do not mix with other waste streams unless explicitly permitted.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for PPE selection.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
